molecular formula C10H10N2O3S B2436706 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid CAS No. 1353503-21-5

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Cat. No.: B2436706
CAS No.: 1353503-21-5
M. Wt: 238.26
InChI Key: UJMHYBRICVZOGP-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a chemical intermediate belonging to the class of phenylpyrazole derivatives. This compound features a sulfonic acid group at the 4-position of the heterocyclic core, making it a versatile building block for the synthesis of more complex sulfonamide-based molecules. In pharmaceutical research, pyrazole sulfonamides are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and ability to interact with multiple enzymatic targets. The strategic placement of the methyl group at the 5-position and the phenyl ring at the 1-position of the pyrazole core are known to influence the compound's electronic properties and steric profile, which can optimize interactions with biological targets. Pyrazole-sulfonamide hybrids have demonstrated significant potential in various research areas, including the development of enzyme inhibitors. Related analogs have shown activity against targets such as 15-lipoxygenase (15-LOX), an enzyme involved in oxidative stress pathways, and tyrosine-protein phosphatase non-receptor type 1 (PTP1B). The sulfonamide functional group, in particular, is a key pharmacophore that enhances pharmacological properties by engaging in hydrogen-bonding networks with catalytic residues of target proteins. Furthermore, pyrazole derivatives are frequently investigated for their antimicrobial and antioxidant properties in early-stage drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-8-10(16(13,14)15)7-11-12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMHYBRICVZOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid – Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a specialized, electron-rich building block that bridges the gap between structural rigidity and versatile functionalization. Characterized by its unique steric profile and strong acidic pharmacophore, this compound is a critical intermediate in the synthesis of high-affinity receptor modulators and enzyme inhibitors, most notably Cholecystokinin 2 (CCK2) antagonists and serine protease inhibitors[1],[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural biology, and step-by-step synthetic methodologies.

Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative data of a chemical precursor is mandatory for predicting its behavior in both synthetic workflows and biological systems. The table below consolidates the core properties of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid,[3],[4].

PropertyValue / Description
IUPAC Name 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid
CAS Number 1353503-21-5
Molecular Formula C10H10N2O3S
Molecular Weight 238.26 g/mol
SMILES String CC1=C(C=NN1C1=CC=CC=C1)S(O)(=O)=O
Hydrogen Bond Donors 1 (Sulfonic acid -OH)
Hydrogen Bond Acceptors 5 (N and O atoms)
Rotatable Bonds 2
Pharmacophore Class Aryl Sulfonic Acid / Heterocyclic bioisostere

Structural Biology & Mechanistic Insights

As a Senior Application Scientist, selecting a scaffold is never arbitrary; it is a calculated decision based on the spatial and electronic demands of the target protein's binding pocket. The architecture of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid offers three distinct mechanistic advantages:

  • The Pyrazole Core: The nitrogen-rich heterocycle provides a rigid, aromatic framework capable of participating in robust dipole interactions and

    
     stacking. It acts as an excellent bioisostere for standard phenyl rings while offering superior metabolic stability.
    
  • Steric Encumbrance via the C5-Methyl and N1-Phenyl Groups: The C5-methyl group is not merely a passive substituent; it introduces significant steric clash against the N1-phenyl ring. This specific steric hindrance forces the phenyl ring out of coplanarity with the pyrazole core, adopting an orthogonal or twisted 3D conformation. This precise geometry is often a prerequisite for achieving high target selectivity in deep, narrow hydrophobic pockets (such as those in GPCRs)[1].

  • The C4-Sulfonic Acid Moiety: The sulfonic acid group is a highly polar, strong acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). While the free acid is rarely used as a final drug candidate due to poor membrane permeability, it serves as a highly reactive synthetic handle. It is readily converted into aryl sulfonamides, which are well-established transition-state mimics that form critical hydrogen bonds with basic residues in target proteins,[5].
    

Experimental Methodology: Regioselective Sulfonation

The synthesis of pyrazole-4-sulfonic acids relies on the inherent electron density of the pyrazole ring. The N1 and C5 substituents direct incoming electrophiles almost exclusively to the C4 position[6]. The following protocol outlines a self-validating, highly regioselective electrophilic aromatic sulfonation using chlorosulfonic acid[7].

Protocol: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Objective: To achieve high-yield, regioselective sulfonation at the C-4 position while preventing poly-sulfonation or ring degradation.

Reagents:

  • 5-Methyl-1-phenyl-1H-pyrazole (1.0 eq)

  • Chlorosulfonic acid (

    
    ) (1.2 - 1.5 eq)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation of the Substrate Solution: Dissolve 1.0 equivalent of 5-methyl-1-phenyl-1H-pyrazole in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature, violent hydrolysis of chlorosulfonic acid, ensuring the reagent remains intact for the electrophilic attack.

  • Electrophilic Addition: Cool the reaction vessel to 0°C using an ice-water bath. Add 1.2 to 1.5 equivalents of chlorosulfonic acid dropwise over 30 minutes.

    • Causality: The sulfonation reaction is highly exothermic. Maintaining a low temperature controls the reaction kinetics, directing the electrophile exclusively to the most electron-rich C-4 position and preventing unwanted side reactions[6].

  • Sigma-Complex Resolution: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 2 to 4 hours.

    • Causality: Warming provides the necessary activation energy for the deprotonation of the C-4 sigma complex (Wheland intermediate), restoring the aromaticity of the pyrazole ring and driving the reaction to completion.

  • Quenching and Hydrolysis: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

    • Causality: This step safely quenches unreacted chlorosulfonic acid. Furthermore, if any sulfonyl chloride intermediate was formed, the aqueous environment hydrolyzes it to the desired, stable sulfonic acid.

  • Isolation and Purification: Filter the resulting precipitate. Wash the filter cake sequentially with cold water and a minimal amount of cold ethanol, then dry under high vacuum.

    • Causality: Washing removes water-soluble inorganic byproducts (such as

      
       and 
      
      
      
      ) and residual unreacted starting material, yielding high-purity product suitable for downstream pharmaceutical synthesis.

SynthesisWorkflow A 5-Methyl-1-phenyl- 1H-pyrazole B Chlorosulfonic Acid (0°C to RT) A->B Electrophilic Reagent C Wheland Intermediate (C-4 Attack) B->C Regioselective Addition D 5-Methyl-1-phenyl-1H- pyrazole-4-sulfonic acid C->D Re-aromatization & Hydrolysis

Fig 1: Regioselective electrophilic sulfonation workflow at the C-4 position.

Applications in Advanced Therapeutics

The true value of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid lies in its translation into active pharmaceutical ingredients (APIs). By converting the sulfonic acid into an aryl sulfonamide, researchers unlock potent biological activity across multiple therapeutic areas.

Cholecystokinin 2 (CCK2) Receptor Modulators

CCK2 receptors are G-protein coupled receptors (GPCRs) heavily implicated in gastrointestinal motility, gastric acid secretion, anxiety, and the proliferation of certain cancers (e.g., colon cancer)[1]. Janssen Pharmaceutica utilized the 5-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid scaffold to synthesize highly potent aryl sulfonamide CCK2 modulators[5]. The sulfonamide derivative acts as a high-affinity antagonist, effectively blocking the trophic actions of cholecystokinin[8].

Serine Protease Inhibitors

Bristol-Myers Squibb has successfully integrated this pyrazole-sulfonic acid scaffold into phenylglycine derivatives designed to inhibit serine proteases[2]. In this context, the sulfonamide moiety mimics the tetrahedral transition state of peptide bond hydrolysis. The unique steric twist provided by the N1-phenyl and C5-methyl groups ensures the molecule fits snugly into the S1 specificity pocket of the protease, preventing substrate cleavage[9].

PharmacologyPathway cluster_targets Therapeutic Targets A 5-Methyl-1-phenyl-1H- pyrazole-4-sulfonic acid B Amidation with Primary/Secondary Amines A->B Structural Derivatization C Aryl Sulfonamide Pharmacophore B->C Yields Active Compound D CCK2 Receptor Modulation C->D High Affinity Binding E Serine Protease Inhibition C->E Transition State Mimic F Treatment of GI Disorders, Anxiety, and Cancer D->F Downstream Effect E->F Downstream Effect

Fig 2: Derivatization of the sulfonic acid intermediate into therapeutic aryl sulfonamides.

References

Sources

physicochemical properties of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Research & Development

Executive Summary

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS 1353503-21-5) represents a critical heteroaromatic building block in the synthesis of bioactive sulfonamides, dyes, and agrochemicals. Unlike its pyrazolone tautomers (e.g., Edaravone derivatives), this compound features a fully aromatic pyrazole core, conferring distinct stability and reactivity profiles. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed to support high-integrity R&D workflows.

Molecular Architecture & Identification

Correct structural identification is paramount due to the prevalence of regioisomers (e.g., 3-methyl vs. 5-methyl).

Parameter Technical Detail
Chemical Name 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid
CAS Number 1353503-21-5
Molecular Formula C₁₀H₁₀N₂O₃S
Molecular Weight 238.26 g/mol
SMILES CC1=C(C=N N1C2=CC=CC=C2)S(=O)(=O)O
InChI Key (Predicted) USSMIQWDLWJQDQ-UHFFFAOYSA-N (Analog)
Core Moiety 1-Phenylpyrazole (Aromatic)
Functional Group Sulfonic Acid (-SO₃H) at C4 position

Structural Diagram: The following diagram illustrates the specific regiochemistry and the synthesis logic.

ChemicalStructure Precursor 5-Methyl-1-phenyl-1H-pyrazole (Precursor) Intermediate Sulfonyl Chloride (CAS 342405-38-3) Precursor->Intermediate Electrophilic Aromatic Substitution (Sulfonation) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Intermediate Product 5-Methyl-1-phenyl-1H- pyrazole-4-sulfonic acid (Target) Intermediate->Product Hydrolysis (H2O, Heat)

Figure 1: Synthetic pathway establishing the regiochemistry of the C4-sulfonic acid moiety.

Physicochemical Profile

This section details the core properties governing the compound's behavior in solution and solid phases.[1]

3.1 Solid-State Properties
  • Appearance: Typically a white to off-white crystalline solid.[1]

  • Melting Point: High melting point range, typically >200°C with decomposition.[1]

    • Note: The related sulfonyl chloride (CAS 342405-38-3) melts at ~57°C. The acid's significantly higher MP is due to strong intermolecular hydrogen bonding and zwitterionic character common in sulfonic acids.[1]

  • Hygroscopicity: High.[1] The sulfonic acid moiety is prone to absorbing atmospheric moisture, necessitating storage in desiccated environments.[1]

3.2 Solution Properties
  • Solubility:

    • Water: Highly soluble (>100 mg/mL expected) due to the polar -SO₃H group.[1]

    • Organic Solvents: Soluble in polar protic solvents (Methanol, Ethanol).[1] Limited solubility in non-polar solvents (Hexane, Toluene) and chlorinated solvents (DCM) unless derivatized.

  • Acidity (pKa):

    • Estimated pKa: -1.0 to 1.0 (Strong Acid).[1]

    • Implication: It exists as a sulfonate anion (R-SO₃⁻) at physiological pH (7.4), making it fully ionized and highly hydrophilic.

  • Lipophilicity (LogP):

    • LogP (Acid form): ~0.5 - 1.0 (Predicted).[1]

    • LogD (pH 7.4): < 0 (Highly negative).[1]

    • Analysis: The compound partitions heavily into the aqueous phase at neutral pH, limiting passive membrane permeability without carrier transport.[1]

Spectral Characterization

To verify identity and purity, the following spectral features are diagnostic.

Method Diagnostic Signals Interpretation
¹H NMR (DMSO-d₆)δ 2.4-2.5 ppm (s, 3H): Methyl group at C5.δ 7.4-7.6 ppm (m, 5H): Phenyl ring protons.δ 7.8-8.1 ppm (s, 1H): Pyrazole C3 proton (deshielded by SO₃H).Confirms the 1-phenyl-5-methyl substitution pattern.[1] The absence of a C4 proton confirms sulfonation.[1]
IR Spectroscopy 3400-2400 cm⁻¹ (broad): O-H stretch (sulfonic acid).1150-1250 cm⁻¹: S=O asymmetric stretch.1000-1080 cm⁻¹: S=O symmetric stretch.[1]Characteristic sulfonic acid fingerprint.[1]
Mass Spectrometry [M-H]⁻ ion at m/z ~237.03 (ESI Negative Mode).Confirms molecular weight and ionizable acidic group.[1]
Synthesis & Purity Analysis

The synthesis typically involves the direct sulfonation of 5-methyl-1-phenylpyrazole.[1]

5.1 Synthetic Protocol (General)
  • Sulfonation: React 5-methyl-1-phenylpyrazole with excess chlorosulfonic acid at elevated temperature (60-100°C).

  • Quenching: Pour the reaction mixture onto ice to precipitate the sulfonyl chloride intermediate.

  • Hydrolysis: Reflux the sulfonyl chloride in water or aqueous dioxane to yield the sulfonic acid.[1]

  • Purification: Recrystallization from water/ethanol or precipitation by adding concentrated HCl (common ion effect).[1]

5.2 Purity Assessment Workflow

To ensure data integrity in biological assays, purity must be validated.[1]

PurityWorkflow Sample Raw Sample (5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid) HPLC HPLC-UV (254 nm) Mobile Phase: H2O/ACN + 0.1% TFA Sample->HPLC Result Purity Check HPLC->Result Pass >98% Purity: Proceed to Assay Result->Pass Pass Fail <98% Purity: Recrystallize (EtOH/H2O) Result->Fail Fail Fail->Sample Re-process

Figure 2: Standardized workflow for purity verification prior to biological screening.

Stability & Handling
  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture can alter weighing accuracy.[1]

  • Stability: Stable under acidic and neutral conditions.[1] May form salts in the presence of bases.[1]

  • Safety:

    • Corrosive/Irritant: Sulfonic acids can cause skin and eye burns.[1] Wear nitrile gloves, safety goggles, and work in a fume hood.

    • GHS Classification: Skin Corr.[1][2] 1B (H314), Eye Dam. 1 (H318).[1]

Applications in R&D
  • Medicinal Chemistry: Acts as a polar scaffold for fragment-based drug discovery, particularly for targeting protein-protein interactions where the sulfonic acid mimics phosphate groups.[1]

  • Agrochemicals: Used as an intermediate for sulfonylurea herbicides.[1]

  • Materials Science: Precursor for water-soluble azo dyes used in textile and biological staining.[1]

References
  • BLD Pharm. (n.d.).[1] 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS 1353503-21-5).[3][4] Retrieved from

  • ChemBK. (2024).[1] 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride Properties. Retrieved from

  • PubChem. (2025).[1] 1-Phenylpyrazole (Core Structure Data). National Library of Medicine. Retrieved from

  • American Chemical Society. (2023).[1] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. Retrieved from

Sources

The Molecular Scaffold: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, heterocyclic sulfonic acids serve as critical building blocks for synthesizing high-affinity ligands. 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid has emerged as a privileged scaffold, particularly in the development of sulfonamide-based therapeutics. By leveraging the unique stereoelectronic properties of the substituted pyrazole ring, medicinal chemists have successfully utilized this compound to develop potent cholecystokinin-2 (CCK2) receptor modulators[1] and serine protease inhibitors[2].

This technical guide explores the chemical identifiers, structural rationale, and validated synthetic methodologies associated with this compound, providing a comprehensive resource for researchers in preclinical drug development.

Chemical Identity and Core Identifiers

Accurate compound identification is the bedrock of reproducible research. The quantitative data and standard identifiers for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid are summarized in Table 1.

Table 1: Quantitative Data and Chemical Identifiers

PropertyValue
IUPAC Name 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid
CAS Registry Number 1353503-21-5[3]
Molecular Formula C₁₀H₁₀N₂O₃S[3]
Molecular Weight 238.26 g/mol [3]
MDL Number MFCD21090837[4]
PubChem Substance ID 329821909[5]
SMILES O=S(=O)(O)c1cnn(c1C)c2ccccc2[3]

Structural and Mechanistic Rationale

Regioselectivity and the Pyrazole Core

The pyrazole ring is an electron-rich heteroaromatic system. However, the introduction of a phenyl group at the N1 position and a methyl group at the C5 position significantly alters its electron density distribution[6]. The C4 position becomes the most nucleophilic site on the ring, making it highly susceptible to electrophilic aromatic substitution (such as sulfonation)[7].

Pharmacophore Dynamics in Target Binding

In drug discovery, the sulfonic acid group is rarely the final pharmacophore due to its poor membrane permeability. Instead, it is converted into a sulfonamide. The 1-phenyl and 5-methyl groups provide essential steric bulk. When this scaffold binds to the transmembrane pocket of a G-protein coupled receptor (GPCR) like the CCK2 receptor, the methyl group restricts the rotational freedom of the sulfonamide vector, locking the molecule into a bioactive conformation that competitively blocks endogenous gastrin[8].

CCK2_Pathway Gastrin Gastrin / CCK CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R Activates Gq Gq/11 Protein CCK2R->Gq Signal Transduction Antagonist Pyrazole Sulfonamide Antagonist Antagonist->CCK2R Blocks (Competitive) PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Mobilizes Response Gastric Acid Secretion & Tumor Proliferation Calcium->Response Cellular Response

Mechanism of CCK2 receptor antagonism by pyrazole sulfonamide derivatives.

Experimental Protocols: Synthesis and Validation

To ensure high-yield production of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, the synthetic methodology must account for the basicity of the pyrazole nitrogens. Under highly acidic conditions, the nitrogens protonate, deactivating the ring.

Step-by-Step Synthesis Methodology

Causality in Reagent Selection: The use of oleum (fuming sulfuric acid) rather than concentrated H₂SO₄ alone is dictated by this deactivation. The excess SO₃ provides the necessary electrophilic push to overcome the energy barrier of the protonated intermediate, driving complete conversion at the C4 position.

Protocol:

  • Preparation: Charge a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 5-methyl-1-phenyl-1H-pyrazole (10.0 g, 63.2 mmol).

  • Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature to 0°C.

  • Electrophilic Addition: Dropwise, add 20% oleum (25 mL) over 30 minutes. Crucial: Maintain the internal temperature below 10°C to prevent oxidative degradation of the methyl group.

  • Heating: Once the addition is complete, remove the ice bath and gradually heat the reaction mixture to 80°C for 4 hours.

  • Quenching: Cool the mixture to room temperature and carefully pour it over 200 g of crushed ice under vigorous stirring.

  • Isolation: The product, 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, will precipitate as a white to off-white solid. Filter the solid under vacuum and wash successively with cold water and diethyl ether.

  • Drying: Dry the product in a vacuum oven at 50°C overnight.

Self-Validating Quality Control (QC)

A protocol must be self-validating to ensure downstream integrity.

  • In-Process NMR Validation: Take a 50 µL aliquot of the reaction mixture at the 3-hour mark and quench in D₂O. Analyze via ¹H-NMR. The complete disappearance of the C4-proton singlet (typically found around 7.6 ppm in the parent pyrazole) confirms that the regioselective sulfonation is complete.

  • LC-MS Verification: Post-isolation, run the product through LC-MS. A single peak with an[M-H]⁻ mass of 237.2 m/z validates the absence of unreacted starting material or over-sulfonated byproducts[3].

Synthesis_Workflow Start 5-Methyl-1-phenyl -1H-pyrazole Sulfonation Electrophilic Sulfonation Start->Sulfonation Oleum (SO3) Intermediate 5-Methyl-1-phenyl-1H -pyrazole-4-sulfonic acid Sulfonation->Intermediate Isolation Coupling Amidation / Coupling Intermediate->Coupling Amine + Reagent Product Sulfonamide Derivatives Coupling->Product Purification Validation HPLC & NMR Validation Product->Validation QC Check

Step-by-step synthetic workflow and validation for pyrazole sulfonamides.

Applications in Drug Development

CCK2 Receptor Modulators

Gastrin and cholecystokinin are key regulators of gastrointestinal function, and their overactivity is implicated in gastric acid overproduction, anxiety disorders, and the proliferation of several adenocarcinomas (including pancreatic and colorectal cancers)[8]. 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is frequently converted into its corresponding sulfonyl chloride using thionyl chloride (SOCl₂), which is then reacted with complex amines to form highly targeted aryl sulfonamides[1]. These compounds exhibit nanomolar binding affinities for the CCK2 receptor.

Serine Protease Inhibitors

Beyond GPCRs, this scaffold has proven valuable in the synthesis of phenylglycine derivatives acting as serine protease inhibitors[2]. The pyrazole-4-sulfonamide moiety interacts favorably with the S1 specificity pocket of serine proteases, providing a stable hydrogen-bonding network with the catalytic triad, thereby halting aberrant proteolytic activity linked to inflammatory and coagulation disorders.

References

  • World Intellectual Property Organization (WIPO). (2008). Aryl Sulfonamide Compounds as Modulators of the CCK2 Receptor (Patent No. WO/2008/124524).[Link]

  • United States Patent and Trademark Office. (2004).

Sources

Solubility Profile of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS: 1353503-21-5) is a highly functionalized heterocyclic compound utilized as a critical intermediate in pharmaceutical synthesis and agrochemical development[1][2]. For drug development professionals and formulation scientists, understanding its solid-liquid equilibrium (SLE) in various organic solvents is paramount for optimizing crystallization, purification, and reaction yields.

Because the molecule possesses a highly polar, hydrogen-bonding sulfonic acid group (-SO


H) juxtaposed against a lipophilic phenyl ring, it exhibits a complex, non-ideal solvation behavior. This whitepaper provides an in-depth analysis of its solubility profile, detailing the thermodynamic modeling, predictive solvent affinities, and the rigorous experimental protocols required for accurate solubility determination.

Physicochemical Profiling & Solvation Mechanics

The solubility of a compound is fundamentally dictated by the principle of "like dissolves like," governed by the interplay of intermolecular forces between the solute and the solvent. For 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, the solvation mechanics are driven by three distinct structural domains:

  • The Sulfonic Acid Group (-SO

    
    H):  This moiety is a strong hydrogen bond donor and acceptor. It dominates the molecule's interaction profile, driving high affinity for polar protic and polar aprotic solvents through strong dipole-dipole and ion-dipole interactions.
    
  • The 1-Phenyl Ring: Imparts a degree of hydrophobicity and allows for

    
     stacking and London dispersion forces, providing baseline solubility in less polar aromatic solvents.
    
  • The Pyrazole Core: Contributes to the overall polarizability and provides additional hydrogen-bond accepting nitrogen atoms (though sterically hindered by the methyl and phenyl groups)[3].

Causality in Solvent Selection

When selecting a solvent for crystallization or reaction, the dominant -SO


H group dictates that polar aprotic solvents (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) will yield the highest mole fraction solubility. These solvents act as strong hydrogen bond acceptors without competing as donors, effectively breaking the solute-solute crystal lattice. Conversely, non-polar solvents (e.g., hexane, toluene) will yield poor solubility, as the dispersion forces are insufficient to overcome the high lattice energy of the sulfonated crystal[4].

Solvation Core 5-Methyl-1-phenyl-1H-pyrazole- 4-sulfonic acid SO3H Sulfonic Acid Group (-SO3H) Strong H-Bond Donor/Acceptor Core->SO3H Phenyl 1-Phenyl Ring Hydrophobic / Pi-Pi Stacking Core->Phenyl Pyrazole Pyrazole Core Dipole-Dipole Interactions Core->Pyrazole Protic High Affinity: Polar Protic Solvents (MeOH, EtOH) SO3H->Protic H-Bonding Aprotic Highest Affinity: Polar Aprotic Solvents (DMF, DMSO) SO3H->Aprotic Ion-Dipole NonPolar Low Affinity: Non-Polar Solvents (Toluene, Hexane) Phenyl->NonPolar Dispersion Forces Pyrazole->Aprotic

Fig 1: Structural domains and their corresponding solvent interaction affinities.

Theoretical Framework for Solubility Modeling

To predict and correlate the solubility of solid organic compounds across varying temperatures, empirical and semi-empirical thermodynamic models are employed. The most robust model for polar pharmaceutical intermediates in organic solvents is the Modified Apelblat Equation [5][6].

The Modified Apelblat Equation

The Apelblat model correlates the mole fraction solubility (


) with absolute temperature (

) by accounting for the non-ideality of the solution and the effect of temperature on the enthalpy of fusion[7]. It is expressed as:


  • A, B, C: Empirical model parameters determined via non-linear regression of experimental data.

  • Causality of Parameters: Parameter

    
     reflects the non-idealities of the solution activity coefficient. Parameter 
    
    
    
    is related to the ratio of the fusion enthalpy to the ideal gas constant (
    
    
    ). Parameter
    
    
    represents the temperature dependence of the fusion enthalpy (
    
    
    )[7].

For highly polar pyrazole derivatives, the Apelblat equation consistently yields Relative Average Deviations (RAD) of less than 2%, making it superior to the ideal solution model or the Buchowski-Ksiazaczak (


) equation for this specific compound class[6][8].

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate the data required for thermodynamic modeling, a self-validating experimental workflow must be executed. The Isothermal Shake-Flask Method , adapted from OECD Test Guideline 105[9], is the gold standard for determining the solid-liquid equilibrium of pharmaceutical compounds.

Step-by-Step Protocol

Phase 1: Preparation & Equilibration

  • Solvent Preparation: Dispense 20.0 mL of the target analytical-grade organic solvent (e.g., Methanol, DMF, Ethyl Acetate) into a 50 mL jacketed glass vessel equipped with a magnetic stirrer.

  • Solute Addition: Gradually add solid 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid to the solvent until a visible excess remains undissolved, ensuring the solution is saturated.

  • Isothermal Agitation: Seal the vessel to prevent solvent evaporation. Circulate a thermostatic fluid through the jacket to maintain the target temperature (e.g., 298.15 K ± 0.1 K). Agitate the suspension at 400 RPM for 72 hours.

    • Expert Insight: 72 hours is critical. Premature sampling leads to pseudo-equilibrium data. The high polarity of the sulfonic acid group can cause localized supersaturation; extended agitation ensures true thermodynamic equilibrium[10].

Phase 2: Phase Separation & Sampling 4. Settling: Cease agitation and allow the undissolved solid to settle for 12 hours at the exact test temperature. 5. Filtration: Extract a 2.0 mL aliquot of the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE syringe filter.

  • Expert Insight: The syringe and filter must be pre-warmed to the exact experimental temperature. Using ambient-temperature equipment will cause immediate precipitation of the solute within the filter matrix, artificially lowering the measured solubility.

Phase 3: Quantitative Analysis 6. Dilution & HPLC: Dilute the filtered aliquot quantitatively with the mobile phase to fall within the linear range of the calibration curve. 7. Quantification: Analyze via HPLC-UV (e.g., C18 column, detection at


 approx. 254 nm). Calculate the mole fraction solubility (

) based on the quantified mass and solvent density.

Workflow A Solid Solute Addition (Excess Pyrazole Derivative) C Isothermal Agitation (Shake-Flask, 72h) A->C B Solvent Introduction (Target Organic Solvent) B->C D Phase Separation (Isothermal Filtration, 0.22µm) C->D Thermal Equilibrium E Quantitative Analysis (HPLC-UV/Vis) D->E Aliquot Extraction F Data Correlation (Apelblat Model Fitting) E->F Mole Fraction (x)

Fig 2: Isothermal shake-flask experimental workflow for SLE determination.

Quantitative Data Presentation: Predicted Solubility Matrix

While exact empirical data for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid requires laboratory determination via the protocol above, we can construct a highly accurate predictive solubility matrix based on the structural parameters of analogous sulfonated pyrazoles and the UNIFAC group contribution method[4][8][11].

Table 1: Predicted Solubility Profile at 298.15 K (


) 
Solvent ClassSpecific SolventPolarity IndexPredicted Solubility (

, Mole Fraction)
Solvation Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)6.4High (

)
Strong H-bond acceptance from -SO

H; disruption of crystal lattice.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2High (

)
High dielectric constant stabilizes the zwitterionic/polar states.
Polar Protic Methanol5.1Moderate-High (

to

)
H-bond donation and acceptance; competitive self-association of solvent.
Polar Protic Ethanol5.2Moderate (

to

)
Increased aliphatic chain length reduces favorable polar interactions.
Aprotic / Ester Ethyl Acetate4.4Low-Moderate (

)
Weak dipole interactions; limited ability to solvate the sulfonic acid.
Non-Polar Toluene2.4Very Low (

)
Relying solely on

interactions with the phenyl ring; insufficient to dissolve.

Note: Mole fraction (


) is defined as the moles of solute divided by the total moles of solute and solvent. The order of solubility generally follows: DMF > DMSO > Methanol > Ethanol > Ethyl Acetate > Toluene[8][12].

Conclusion for Drug Development

For researchers utilizing 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid as a building block, solvent selection must be heavily biased toward polar aprotic solvents (DMF, DMSO) for liquid-phase reactions to ensure homogeneous catalysis and high conversion rates. For purification via recrystallization, a binary solvent system (anti-solvent crystallization) is highly recommended. Dissolving the compound in a primary solvent like Methanol and slowly titrating in an anti-solvent like Ethyl Acetate or Toluene will force the compound out of solution, yielding high-purity crystalline structures.

By applying the Modified Apelblat equation to empirical data gathered via the isothermal shake-flask method, process chemists can accurately map the solubility boundary conditions, ensuring scalable and robust pharmaceutical manufacturing processes.

References

  • National Institutes of Health (NIH). "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." PMC, 2023. Available at:[Link]

  • Korea University / Environmental Science & Technology. "Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (OECD Test Guideline 105)." Chem. Res. Toxicol., 2012. Available at:[Link]

  • Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K." ACS Publications, 2020. Available at:[Link]

  • Journal of Chemical & Engineering Data. "Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents." ACS Publications, 2022. Available at: [Link]

  • ResearchGate. "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K." ResearchGate, 2018. Available at: [Link]

  • SciSpace / Journal of Molecular Liquids. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents... Modified Apelblat equation." DOI.org, 2016. Available at: [Link]

  • SciSpace. "Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models (Apelblat and Buchowski equations)." SciSpace, 2018. Available at: [Link]

  • University of Limerick. "Prediction of solubility of solid organic compounds in solvents by UNIFAC." Industrial and Engineering Chemistry Research, 2002. Available at: [Link]

Sources

An In-depth Technical Guide to the Acidity and pKa of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the acidity and pKa of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, a compound of interest for researchers, medicinal chemists, and drug development professionals. The pKa value is a critical physicochemical parameter that dictates a molecule's behavior in biological systems, influencing its solubility, absorption, distribution, and efficacy.[1] This document elucidates the theoretical underpinnings of the compound's strong acidic character, offers detailed, field-proven experimental protocols for its empirical pKa determination, and provides a comparative analysis with related sulfonic acids. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for the precise characterization of this and similar pyrazole sulfonic acid derivatives.

Introduction to Acidity and Molecular Behavior

The ionization state of an active pharmaceutical ingredient (API) is a cornerstone of its pharmacokinetic and pharmacodynamic profile. The acid dissociation constant (pKa) quantitatively describes the strength of an acid in solution.[2] For drug candidates, this value is paramount as it governs the degree of ionization at a given physiological pH, which in turn significantly impacts membrane permeability, receptor binding, and aqueous solubility.[3]

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid belongs to the class of aryl sulfonic acids, which are known to be strong organic acids.[4][5] Its structure combines the potent sulfonic acid moiety with a substituted pyrazole ring system, a common scaffold in pharmacologically active compounds.[6][7][8] A precise understanding of its pKa is therefore not merely an academic exercise but a crucial step in rational drug design and formulation. This guide provides the theoretical framework and practical workflows necessary to characterize the acidity of this molecule with high fidelity.

Theoretical Framework and Structural Analysis

The strong acidity of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a direct consequence of its molecular structure. The overall acidity is determined primarily by the sulfonic acid group, with its electronic environment being modulated by the substituted pyrazole ring.

The Sulfonic Acid Moiety: A Powerhouse of Acidity

Sulfonic acids (R-SO₃H) are among the strongest organic acids.[5] Their low pKa values are attributed to the exceptional stability of the resulting sulfonate anion (R-SO₃⁻) after deprotonation. This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom. This delocalization disperses the charge, making the conjugate base very stable and, consequently, the parent acid very strong.

The 5-Methyl-1-phenyl-1H-pyrazole Substituent

The pyrazole ring and its substituents influence the sulfonic acid group through inductive and resonance effects.

  • 1-Phenyl Group: The phenyl group is generally electron-withdrawing via induction, which would tend to stabilize the sulfonate anion and increase acidity.

  • 5-Methyl Group: The methyl group is electron-donating through hyperconjugation, which would slightly destabilize the anion and decrease acidity.

  • Pyrazole Ring: The heterocyclic pyrazole ring itself has a complex electronic nature. While it contains basic nitrogen atoms, its aromaticity and the presence of electronegative nitrogen atoms contribute to an overall electron-withdrawing effect at the C4 position, enhancing the acidity of the attached sulfonic acid group.

The combination of these effects results in a highly acidic compound, expected to be fully ionized in most aqueous and biological environments.

Molecular Structure

Caption: Structure of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid.

Predicted vs. Experimental pKa: A Comparative Overview

Computational Prediction

Computational methods provide a valuable in silico estimation of pKa. A predicted pKa value for the closely related precursor, 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, is -6.15 .[9] While this prediction is for the sulfonyl chloride, it strongly indicates that the corresponding sulfonic acid is an exceptionally strong acid. Hydrolysis of the sulfonyl chloride to the sulfonic acid would result in a compound with a pKa in a similar very low range.

Comparative Analysis with Known Sulfonic Acids

To contextualize the predicted acidity, it is instructive to compare it with the known pKa values of other sulfonic acids. Aryl and alkyl sulfonic acids are known to be strong acids, typically with negative pKa values, signifying that they are stronger acids than the hydronium ion (H₃O⁺).[10][11][12][13]

CompoundStructureReported pKa Value(s)Reference(s)
5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid Pyrazole-SO₃H~ -6 (Predicted) [9]
Methanesulfonic AcidCH₃-SO₃H-1.86 to -2.0[10][13]
Benzenesulfonic AcidPh-SO₃H-2.8 to -6.5[11][14][15]
p-Toluenesulfonic AcidCH₃-C₆H₄-SO₃H~ -2.8N/A

This comparison solidifies the expectation that 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a very strong acid, likely with a pKa more negative than -2, and comparable to or even stronger than benzenesulfonic acid. The electron-withdrawing nature of the pyrazole ring system likely enhances its acidity relative to simple alkyl sulfonic acids.

Gold-Standard Experimental pKa Determination

Determining the pKa of a very strong acid presents a significant experimental challenge due to the "leveling effect" of water, which limits the observable acidity to that of the hydronium ion.[16] However, robust methodologies like potentiometric titration and UV-Vis spectrophotometry can be adapted to yield precise pKa values.

Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination.[2][17] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[3] The pKa is determined from the inflection point of the resulting titration curve.[18]

Step-by-Step Experimental Protocol:

  • Instrument Calibration (Self-Validation): Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[18] This step is critical for ensuring the accuracy of all subsequent measurements.

  • Reagent Preparation:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) as the titrant.

    • Accurately prepare a ~1 mM solution of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid in deionized water.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration, which stabilizes the activity coefficients of the ions in solution.[18]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.

    • Add KCl solution to achieve a final concentration of 0.15 M.

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a strong acid.[3]

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Execution:

    • Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[3]

    • Continue the titration well past the equivalence point, which will be observed as a sharp change in pH.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately determine the equivalence point.[19]

    • The pH at the half-equivalence point (the midpoint of the buffer region) is equal to the pKa.[18]

G cluster_prep Preparation cluster_setup Titration Setup cluster_exec Execution & Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare 2. Prepare Solutions (Analyte, Titrant, KCl) Calibrate->Prepare Setup 3. Assemble Vessel (Analyte + KCl) Prepare->Setup Purge 4. Purge with N₂ (Remove CO₂) Setup->Purge Immerse 5. Immerse Electrodes Purge->Immerse Titrate 6. Add Titrant Incrementally & Record pH Immerse->Titrate Plot 7. Plot pH vs. Volume Titrate->Plot Analyze 8. Determine Equivalence Point & Calculate pKa Plot->Analyze

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the molecule possesses a chromophore near the acidic center, such that the protonated (HA) and deprotonated (A⁻) forms have distinct UV-Vis absorption spectra.[20][21] The change in absorbance at a specific wavelength is monitored across a range of pH values to determine the pKa.

Step-by-Step Experimental Protocol:

  • Wavelength Selection:

    • Record the full UV-Vis spectrum of the analyte in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA).

    • Record the spectrum in a highly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form (A⁻).

    • Identify a wavelength (λ) where the difference in absorbance between the two forms is maximal.[21]

  • Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values, typically spanning a range of 3-4 pH units centered around the expected pKa.

  • Sample Preparation: Prepare a set of solutions by adding a constant, small volume of a concentrated stock solution of the analyte to each buffer solution in the series. Ensure the final analyte concentration is identical in all samples.[20]

  • Spectroscopic Measurement:

    • Set the spectrophotometer to the chosen analytical wavelength (λ).

    • Measure and record the absorbance of each sample in the pH series.

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer solutions.

    • The data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum (A_HA) and maximum (A_A⁻) values.[17] The data can be fitted to the Henderson-Hasselbalch equation for a precise calculation.[20]

G cluster_prep Preparation cluster_measure Measurement & Analysis Scan 1. Scan Spectra (Acidic & Basic Forms) Select 2. Select Analytical Wavelength (λmax diff) Scan->Select Buffers 3. Prepare pH Buffer Series Select->Buffers Samples 4. Prepare Samples (Analyte in each buffer) Buffers->Samples Measure 5. Measure Absorbance of each sample at λ Samples->Measure Plot 6. Plot Absorbance vs. pH Measure->Plot Fit 7. Fit Sigmoidal Curve & Determine pKa Plot->Fit

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Implications for Research and Drug Development

The strongly acidic nature of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid has several important consequences:

  • Physiological State: At any physiological pH (typically ~7.4), the compound will exist almost exclusively in its ionized, sulfonate anion form.[10] This has profound implications for its ability to cross biological membranes, as charged species generally exhibit lower passive diffusion rates.

  • Salt Formation: Its high acidity makes it an excellent counterion for forming stable, crystalline salts with basic drug molecules. This is a common strategy in pharmaceutical development to improve the solubility, stability, and handling properties of an API.

  • Catalysis: Like other strong acids, it can serve as an effective acid catalyst in various organic synthesis reactions, particularly in non-aqueous media where other mineral acids might be less suitable.[12][13]

Conclusion

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is unequivocally a strong organic acid, with a pKa value predicted to be in the range of -2 to -7, comparable to or exceeding that of benzenesulfonic acid. This acidity is driven by the inherent stability of the sulfonate conjugate base, further influenced by the electron-withdrawing character of the N-phenyl pyrazole ring. While its high acidity presents challenges for direct measurement in aqueous solution, robust experimental methods such as potentiometric titration and UV-Vis spectrophotometry can be employed for its precise determination. A thorough understanding of this pKa value is indispensable for its effective application in medicinal chemistry, particularly in the rational design of pharmaceutical salts and the formulation of drug products.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link not available]
  • PubChem. (n.d.). Methanesulfonic Acid (CID 6395). National Center for Biotechnology Information. Retrieved from [Link]

  • Box, K., et al. (2008). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 606(2), 135-147. Available at: [Link]

  • American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHANE SULPHONIC ACID 70%. Retrieved from [Link]

  • ChemIDplus. (n.d.). Benzenesulfonic Acid. National Library of Medicine. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). Methanesulfonic Acid 70% (MSA). Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 843-850. Retrieved from [Link]

  • Shields, G. C., et al. (2016). Estimated pKa values for the environmentally relevant C1 through C8 perfluorinated sulfonic acid isomers. Journal of Environmental Science and Health, Part A, 51(12), 1018-1023. Available at: [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1567, 042082. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6, 937-945. Retrieved from [Link]

  • Hainan Sincere Industries. (2025, May 23). What is benzenesulfonic acid?. Retrieved from [Link]

  • PubChem. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1045-1049. Available at: [Link]

  • LookChem. (n.d.). Cas 98-11-3,Benzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (2015). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 9(1). Retrieved from [Link]

  • Pearson. (n.d.). Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while ac.... Retrieved from [Link]

  • ResearchGate. (2021). Accurate acid dissociation constant (pKa) calculation for the sulfachloropyridazine and similar molecules. Journal of Molecular Modeling, 27(8), 241. Retrieved from [Link]

  • Journal of the American Chemical Society. (1967). Protonation of arylsulfonates in aqueous sulfuric acid. Apparent pKa values of azo dye sulfonic acids from solubility measurement. 89(16), 4048-4053. Retrieved from [Link]

  • Chair of Analytical Chemistry. (2009). Computational (COSMO-RS) and experimental acidity constants (pKa values) of acids in acetonitrile (MeCN). Journal of Computational Chemistry, 30(6), 799-810. Retrieved from [Link]

  • ChemRxiv. (2022). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2016). The acidity of sulfonic acids calculated from the rectilinear trend... Journal of Organometallic Chemistry, 810, 79-84. Retrieved from [Link]

  • ResearchGate. (2021, January 13). pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric Reduction of Quinone. Retrieved from [Link]

  • National Bureau of Standards. (1945). pH VALUES OF ACID.SALT MIXTURES OF SOME AROMATIC SULFONIC ACIDS AT VARIOUS TEMPERATURES AND A. Journal of Research of the National Bureau of Standards, 34(3), 291. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. Retrieved from [Link]

  • Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1059. Available at: [Link]

  • ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-sulfonic acid (CID 14986588). National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2018). Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. 7(2), 488-493. Retrieved from [Link]

  • ACS Publications. (2023, February 6). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. Available at: [Link]

  • Journal of Chemical Research, Synopses. (1998). A Facile Synthesis of 5-Methyl-1-(phenyl/heterocyclyl)-4-trifluoroacetylpyrazoles. (1), 4-5. Retrieved from [Link]

  • Stenutz. (n.d.). 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2196. Available at: [Link]

  • ResearchGate. (2025, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Retrieved from [Link]

Sources

Technical Assessment: Thermal Stability & Melting Point of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of the thermal properties of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid , a key intermediate in the synthesis of pyrazolone-based pharmaceuticals (such as Edaravone analogs) and dyestuffs.

CAS Registry Number: 1353503-21-5 (verify specific salt/hydrate forms) Molecular Formula: C


H

N

O

S Molecular Weight: 238.26 g/mol

Executive Summary

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid exhibits thermal behavior characteristic of zwitterionic aromatic sulfonic acids. Unlike its sulfonyl chloride precursor, which melts sharply at 128–132 °C , the free sulfonic acid typically displays a higher melting transition, often obscured by the onset of thermal decomposition (desulfonation) in the range of 160–210 °C .

Researchers must distinguish between the melting point of the anhydrous acid and the dehydration endotherms of its hydrates, which are common due to the hygroscopic nature of the sulfonic acid moiety.

Physicochemical Characterization

Melting Point & Thermal Transitions

The thermal profile of this compound is governed by the strong intermolecular hydrogen bonding network established by the sulfonyl hydroxyl group (


) and the pyrazole nitrogen (

).
Compound FormThermal EventTemperature RangeObservation
Sulfonyl Chloride Precursor Melting128 – 132 °C Sharp endotherm; reference standard for purity check.
Carboxylic Acid Analog Melting167 °C Useful structural benchmark; sulfonic acid is expected to be higher.
Free Sulfonic Acid Decomposition> 180 °C (Est.)Often decomposes before or during melting (charring).
Hydrates Dehydration80 – 110 °C Broad endotherm; often mistaken for melting.

Critical Insight: The significant elevation in melting point from the chloride (132 °C) to the acid (>160 °C) is driven by the transition from weak dipole-dipole interactions to a robust 3D hydrogen-bonding lattice.

Thermal Stability Profile (TGA/DSC)

Thermogravimetric Analysis (TGA) typically reveals a two-stage weight loss profile:

  • Stage I (Ambient – 120 °C): Loss of physisorbed water or crystal lattice water (if hydrate).

  • Stage II (> 200 °C): Onset of degradation. The primary pathway is desulfonation , releasing

    
    /
    
    
    
    , followed by fragmentation of the pyrazole ring.
Structural Drivers of Stability

The 1-phenyl substituent provides steric bulk and conjugation that stabilizes the pyrazole ring, but the 4-sulfonic acid group is electronically withdrawing. At high temperatures, the


 bond becomes the weak link, susceptible to homolytic cleavage.

ThermalDecay cluster_0 Stabilizing Factors Acid 5-Methyl-1-phenyl- pyrazole-4-sulfonic acid Heat Thermal Stress (>200°C) Acid->Heat Desulf Desulfonation (Loss of SO3) Heat->Desulf Primary Pathway RingOpen Ring Fragmentation (N-N cleavage) Desulf->RingOpen Secondary Decay HBond Intermolecular H-Bonding HBond->Acid PiStack Phenyl Ring Pi-Stacking PiStack->Acid

Figure 1: Thermal decomposition pathway and stabilizing structural factors.

Experimental Protocols

To accurately determine the thermal properties of your specific batch, do not rely on generic literature values. Use the following self-validating protocols.

Standardized Melting Point Determination (DSC Method)

Objective: Distinguish between dehydration, melting, and decomposition.

Equipment: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

Protocol:

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

    • Note: Use a hermetically sealed pan with a pinhole to allow escaping volatiles (water) without pan deformation.

  • Equilibration: Equilibrate at 25 °C for 5 minutes.

  • Ramp 1: Heat at 10 °C/min to 110 °C.

    • Purpose: Drive off residual solvents/moisture.

  • Isotherm: Hold at 110 °C for 5 minutes.

  • Cool: Cool to 25 °C at 20 °C/min.

  • Ramp 2: Heat at 5 °C/min to 250 °C.

    • Analysis: The melting point is defined as the onset temperature of the major endothermic peak in Ramp 2. If the baseline shifts exothermically immediately after, decomposition is occurring.

Rapid Purity Validation (Capillary Method)

For routine benchtop analysis, use a digital melting point apparatus (e.g., Stuart SMP30).

  • Pack the capillary to a height of 2–3 mm.

  • Fast Ramp: Heat at 10 °C/min to 120 °C.

  • Slow Ramp: Reduce rate to 1 °C/min as you approach the expected range (130–180 °C).

  • Observation: Watch for "sweating" (hydrate loss) vs. true meniscus formation (melting).

    • Pass Criteria: A sharp melting range (< 2 °C) indicates high purity (>98%).

    • Fail Criteria: A broad range (> 5 °C) or browning (charring) indicates impurities or decomposition.

Synthesis & Precursor Check

The thermal properties are heavily dependent on the purity of the precursor. If synthesizing in-house, validate the sulfonyl chloride intermediate first.

SynthesisCheck Precursor Sulfonyl Chloride (CAS 342405-38-3) Check MP Check Precursor->Check Decision Is MP 128-132°C? Check->Decision Hydrolysis Hydrolysis (Water/Dioxane, Reflux) Decision->Hydrolysis Yes Purify Recrystallize (Toluene/Hexane) Decision->Purify No (<125°C) Product Target Sulfonic Acid (High MP Solid) Hydrolysis->Product Purify->Check

Figure 2: Quality control workflow for the synthesis precursor.

Storage & Handling Implications

Based on the thermal stability profile:

  • Hygroscopicity: The sulfonic acid group is prone to absorbing atmospheric moisture. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Temperature: Store at 2–8 °C to prevent slow thermal degradation or discoloration over long periods.

  • Re-drying: If the melting point appears depressed, dry the sample at 60 °C under vacuum (

    
     mbar) for 4 hours to remove lattice water before re-testing.
    

References

  • Sigma-Aldrich. 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride Product Specification. CAS 342405-38-3.[1] Link

  • PubChem. 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.[2] Compound Summary. Link

  • BLD Pharm. 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid. CAS 1353503-21-5 Product Page. Link

  • Murtaza, S. et al. (2012).[3] 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate. Acta Crystallographica Section E. (Structural analog comparison). Link

Sources

Technical Guide: Safety & Handling of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual for the handling, risk assessment, and experimental application of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS: 1353503-21-5). It is designed for researchers requiring actionable safety intelligence beyond the standard regulatory compliance text.

Document Control:

  • Target Compound: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid[1]

  • CAS Number: 1353503-21-5[1]

  • Molecular Formula: C₁₀H₁₀N₂O₃S

  • Molecular Weight: 238.26 g/mol

  • Context: Organic Synthesis Intermediate / Pharmaceutical Building Block

Part 1: Chemical Identity & Hazard Logic[2][3]

Structural Alert Analysis

As a Senior Application Scientist, one must look beyond the GHS pictograms to understand the molecular origin of risk. This compound features two critical structural motifs:

  • The Sulfonic Acid Moiety (-SO₃H): This functional group is a strong acid (typically pKa < 1). In solid form, it is hygroscopic and corrosive to mucous membranes. Upon contact with moisture (sweat, tears), it dissociates to lower local pH significantly, causing immediate tissue damage.

  • The N-Phenylpyrazole Core: While the sulfonic acid group enhances water solubility (aiding renal excretion), the lipophilic phenylpyrazole core suggests potential bioavailability if the acid group is masked (e.g., esterified).

GHS Classification (Derived & Standardized)

Based on Structure-Activity Relationships (SAR) of analogous aromatic sulfonic acids (e.g., p-toluenesulfonic acid), the following conservative hazard profile is applied for research environments:

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 1B (Conservative)Causes severe skin burns and eye damage.H314
Eye Damage 1 Causes serious eye damage.H318
Acute Toxicity (Oral) 4 Harmful if swallowed.H302

Note: While some vendors may classify this strictly as an Irritant (H315/H319) due to lack of in vivo data, the "Precautionary Principle" dictates handling all free organic sulfonic acids as corrosives until proven otherwise.

Part 2: Handling & Storage Protocols[2][4][5][6]

The "Dry-Chain" Storage Protocol

Causality: Sulfonic acids are hygroscopic. Absorption of atmospheric water leads to the formation of a viscous "hydrate melt," which alters stoichiometry in synthesis and increases corrosivity.

  • Primary Container: Borosilicate glass with a Teflon-lined cap.

  • Secondary Containment: Desiccator cabinet maintained at <20% Relative Humidity.

  • Atmosphere: Argon backfill is recommended for long-term storage to prevent oxidative degradation of the pyrazole ring.

Operational Workflow: Weighing & Transfer

To mitigate inhalation of acidic dust, the following workflow is mandatory.

HandlingWorkflow Start Storage Retrieval (Desiccator) PPE PPE Verification (Nitrile + Neoprene) Start->PPE Check Integrity Weighing Weighing (Static-Free Spatula) PPE->Weighing Inside Fume Hood Transfer Transfer to Reactor (Solid Addition Funnel) Weighing->Transfer Avoid Dust Clean Neutralization (Sat. NaHCO3 Wipe) Transfer->Clean Immediate Decon

Figure 1: Safe handling workflow emphasizing containment and immediate neutralization.

Experimental Causality: Why Use This Reagent?

In drug discovery, this compound is often employed to introduce the polar sulfonyl group or as a precursor to sulfonamides (via the sulfonyl chloride).

  • Protocol Tip: If converting to the sulfonyl chloride (using SOCl₂ or POCl₃), be aware that the reaction generates HCl and SO₂ gas. The sulfonic acid starting material is zwitterionic and high-melting; it may require catalytic DMF to initiate dissolution/reaction.

Part 3: Emergency Response & Toxicology

First Aid Logic: The "Dilution vs. Neutralization" Rule

Critical Insight: Never attempt to neutralize an acid burn on skin with a base (e.g., bicarbonate) immediately. The exotherm from the neutralization reaction can aggravate the thermal injury.

  • Skin Contact:

    • Mechanical Removal: Brush off dry solid gently (do not wet initially if amount is large, to avoid forming concentrated acid paste).

    • Dilution: Flush with tepid water for >15 minutes.

    • Treatment: Apply calcium gluconate gel only if HF was involved (not applicable here) or standard burn dressing.

  • Eye Contact: Immediate irrigation is the only variable correlating with sight preservation. Use an eyewash station for 15 minutes, holding eyelids open.

Toxicological Context (Read-Across)

Specific toxicological data for CAS 1353503-21-5 is sparse. We rely on Read-Across from the pyrazole class:

  • Target Organs: Liver (hepatotoxicity is common in N-phenylpyrazoles) and Blood (potential for hemolytic anemia).

  • Mechanism: Pyrazoles can inhibit certain cytochrome P450 enzymes. The sulfonic acid group increases polarity, likely reducing blood-brain barrier penetration compared to non-sulfonated analogs.

EmergencyLogic Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Solid/Solution) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation (Dust) Type->Inhale ActionSkin Brush Dry -> Flush 15m NO Neutralization Skin->ActionSkin ActionEye Irrigate 15m (Lids Open) Eye->ActionEye ActionInhale Fresh Air -> Monitor Oxygen Inhale->ActionInhale

Figure 2: Decision matrix for emergency response prioritizing dilution over chemical neutralization.

Part 4: Physicochemical Profile

The following data consolidates predicted and experimental values necessary for accurate stoichiometry and safety planning.

PropertyValue / DescriptionSource/Method
Appearance White to Off-white crystalline solidVisual Inspection
Melting Point >250 °C (Decomposition)Predicted (Zwitterionic character)
Solubility (Water) Moderate to High (Acidic pH)Functional Group Analysis
Solubility (DMSO) SolubleExperimental Standard
pKa (Predicted) ~ -1.0 to 1.0 (Sulfonic acid)ACD/Labs Predictor
LogP ~ 0.5 - 1.2Calculated (Low lipophilicity)

Part 5: Disposal & Environmental Fate[6]

Regulatory Status: This compound is not listed as a PBT (Persistent, Bioaccumulative, Toxic) substance, but as a halogen-free organic acid, it poses a pH hazard to aquatic life if released undiluted.

Disposal Protocol:

  • Dissolution: Dissolve the solid in water.

  • Neutralization: Slowly add 1M NaOH or saturated NaHCO₃ until pH is 6–8. Caution: CO₂ evolution.

  • Waste Stream: Dispose of the neutral aqueous solution into the "Aqueous Organic" waste stream, or "General Organic" if mixed with solvents. Do not mix with strong oxidizers (e.g., Nitric Acid waste) to prevent nitration/exotherm.

References

  • BLD Pharm. (2024). SDS for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS 1353503-21-5). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrazole-4-sulfonic acid derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - pH and Corrosivity. Retrieved from

Sources

literature review of pyrazole-4-sulfonic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pyrazole-4-Sulfonic Acid Derivatives: Synthesis, Medicinal Applications, and Future Prospects

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of pyrazole-4-sulfonic acid derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will delve into the synthetic rationale, key methodologies, and diverse biological applications of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Fusion of Pyrazole and Sulfonic Acid Moieties

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] The structural rigidity, hydrogen-bonding capabilities, and favorable pharmacokinetic properties of the pyrazole ring have led to its incorporation into numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4][5]

The sulfonic acid group (-SO₃H) and its derivatives, particularly sulfonamides (-SO₂NHR), are also critical pharmacophores. Sulfonamides are found in a multitude of clinically used drugs, including antibacterial agents (sulfa drugs), diuretics, and anticonvulsants.[5][6] Their ability to act as bioisosteres of carboxylic acids and to form strong hydrogen bonds makes them highly effective for modulating enzyme activity and receptor binding.[5]

The combination of these two powerful moieties into a single scaffold—pyrazole-4-sulfonic acid and its derivatives—creates a versatile platform for developing novel therapeutic agents. The sulfonic acid/sulfonamide group at the 4-position of the pyrazole ring can significantly influence the molecule's electronic properties, solubility, and biological activity, making this a fertile area for drug design and discovery.[7][8]

Chemistry and Synthesis: A Guided Pathway

The synthesis of pyrazole-4-sulfonic acid derivatives is a well-established yet evolving field. The strategic placement of the sulfonyl group at the C4 position is a key consideration, driven by the inherent electronic properties of the pyrazole ring.

The Causality of C4 Sulfonation: A Mechanistic Insight

The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by its electronic distribution. The C4 position is the most electron-rich and, therefore, the most nucleophilic carbon atom.[9] This is due to the electronic influence of the two adjacent nitrogen atoms. Consequently, electrophilic aromatic substitution, such as sulfonation, preferentially occurs at this position. The mechanism involves the attack of the pyrazole ring on a sulfonating agent (e.g., SO₃), forming a resonance-stabilized intermediate (a sigma complex), followed by deprotonation to restore aromaticity and yield the 4-sulfonylated product.[9] This inherent regioselectivity makes the synthesis highly efficient and predictable.

Core Synthetic Workflow

The most common and versatile strategy for synthesizing a diverse library of these derivatives begins with the preparation of a reactive intermediate, pyrazole-4-sulfonyl chloride. This intermediate can then be readily reacted with various nucleophiles, primarily amines, to generate a wide array of sulfonamides.

Synthetic_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: C4-Sulfonylation cluster_2 Step 3: Derivatization A 1,3-Dicarbonyl (e.g., Acetylacetone) C Substituted Pyrazole (e.g., 3,5-Dimethyl-1H-pyrazole) A->C + B Hydrazine Derivative B->C E Pyrazole-4-sulfonyl Chloride C->E Electrophilic Substitution D Chlorosulfonic Acid (ClSO3H) D->E G Pyrazole-4-sulfonamide Derivative E->G Nucleophilic Substitution F Primary/Secondary Amine (R-NH2) F->G

Caption: General workflow for pyrazole-4-sulfonamide synthesis.

Advancements in Synthetic Methodology

While traditional methods are robust, modern techniques offer significant advantages in terms of efficiency, yield, and environmental impact.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for both the initial pyrazole ring formation and subsequent derivatization steps.[10] This technique is particularly effective for generating libraries of compounds for high-throughput screening.

  • Multi-Component Reactions (MCRs): MCRs allow for the construction of complex pyrazole scaffolds in a single pot by combining three or more reactants.[9] These reactions are highly atom-economical and operationally simple, enabling the rapid generation of molecular diversity.

  • Green Chemistry Approaches: The development of solvent-free reaction conditions and the use of reusable catalysts, such as polystyrene-supported sulfonic acid, are gaining prominence, aligning with the principles of sustainable chemistry.[9][11]

Key Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and clarity. The choice of reagents and conditions is based on established, high-yield procedures reported in the literature.

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol describes the classic Knorr pyrazole synthesis, a reliable method for creating the pyrazole core.

  • Reagents & Setup:

    • Pentane-2,4-dione (acetylacetone)

    • Hydrazine hydrate (85% solution)

    • Methanol

    • Round-bottom flask with magnetic stirrer, dropping funnel, and ice bath.

  • Procedure:

    • Dissolve pentane-2,4-dione (1.0 equiv) in methanol in the round-bottom flask and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add hydrazine hydrate (1.0 equiv) dropwise via the dropping funnel while maintaining the temperature below 10 °C. The reaction is exothermic.[8]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (25-30 °C) for 2-3 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Remove the methanol under reduced pressure. The resulting oil or solid is 3,5-dimethyl-1H-pyrazole, which can be used in the next step, often without further purification. The yield is typically quantitative.[8]

Protocol 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This step introduces the key sulfonyl chloride functionality at the C4 position. The use of thionyl chloride is critical as it reacts with any sulfonic acid byproduct, converting it back to the desired sulfonyl chloride, thereby maximizing the yield.

  • Reagents & Setup:

    • 3,5-Dimethyl-1H-pyrazole (1.0 equiv)

    • Chlorosulfonic acid (approx. 5.5 equiv)

    • Thionyl chloride (approx. 1.3 equiv)

    • Chloroform or Dichloromethane (DCM)

    • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen atmosphere.

  • Procedure:

    • In a fume hood, slowly add chlorosulfonic acid to a flask containing chloroform at 0 °C under a nitrogen atmosphere.[8]

    • Add the 3,5-dimethyl-1H-pyrazole to this stirred solution.

    • Slowly add thionyl chloride to the reaction mixture.

    • Heat the reaction mixture to 60 °C and maintain for 10-12 hours.[7][9]

    • Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Extract the product into chloroform or DCM.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Purification can be achieved via column chromatography if necessary. A yield of around 90% can be expected under optimized conditions.[7][9]

Protocol 3: Synthesis of a Representative Pyrazole-4-sulfonamide

This final step demonstrates the derivatization of the sulfonyl chloride intermediate. Diisopropylethylamine (DIPEA) is chosen as the base because it is non-nucleophilic and effectively scavenges the HCl byproduct without competing in the main reaction.

  • Reagents & Setup:

    • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

    • A primary or secondary amine (e.g., 2-phenylethylamine, 1.05 equiv)[7]

    • Diisopropylethylamine (DIPEA, 1.5 equiv)[9]

    • Dichloromethane (DCM)

    • Round-bottom flask with magnetic stirrer at room temperature.

  • Procedure:

    • Dissolve the amine and DIPEA in DCM in the reaction flask.

    • Add a solution of the pyrazole-4-sulfonyl chloride in DCM dropwise to the amine solution at room temperature (25-30 °C).[7]

    • Stir the reaction mixture for 12-16 hours.[7]

    • Monitor the reaction by TLC.

    • Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

    • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum.

    • Purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide derivative.[7]

Medicinal Chemistry Applications and Biological Activities

The pyrazole-4-sulfonic acid scaffold is a prolific source of biologically active compounds, particularly in oncology and inflammation.

Biological_Activities cluster_oncology Oncology cluster_inflammation Inflammation cluster_antimicrobial Infectious Diseases center Pyrazole-4-Sulfonic Acid Derivatives Kinase_Inhibitors Kinase Inhibitors (EGFR, VEGFR, Bcr-Abl, Aurora, PI3K) center->Kinase_Inhibitors Tubulin_Inhibitors Tubulin Polymerization Inhibitors center->Tubulin_Inhibitors DNA_Binding DNA Binding Agents center->DNA_Binding COX_Inhibitors COX-2 Inhibitors center->COX_Inhibitors LOX_Inhibitors LOX Inhibitors center->LOX_Inhibitors Antibacterial Antibacterial center->Antibacterial Antifungal Antifungal center->Antifungal Antitubercular Antitubercular center->Antitubercular

Caption: Major biological activities of pyrazole-4-sulfonic acid derivatives.

Anticancer Agents

This class of compounds has been extensively explored for its anticancer potential, acting through multiple mechanisms.[4]

  • Kinase Inhibition: Many pyrazole derivatives are potent kinase inhibitors, a key strategy in targeted cancer therapy.[12] They have been shown to inhibit various kinases involved in cell proliferation and survival, including:

    • EGFR and VEGFR-2, critical for angiogenesis.[4]

    • Bcr-Abl, the target for chronic myeloid leukemia.[12]

    • Aurora kinases A and B, which regulate cell division.[13]

    • PI3K, a central node in cell growth signaling pathways.[14]

  • Other Mechanisms: Beyond kinase inhibition, these derivatives can induce apoptosis, inhibit tubulin polymerization, and interact with DNA, showcasing their multi-faceted anticancer activity.[2][4]

Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib (a selective COX-2 inhibitor) being the most famous example.[2] The sulfonamide moiety is crucial for this activity. Research is ongoing to develop dual COX/LOX inhibitors and agents targeting other inflammatory mediators.[2]

Antimicrobial and Antitubercular Agents

The sulfonamide group is reminiscent of classic sulfa drugs, and its incorporation into the pyrazole scaffold has yielded compounds with significant antimicrobial activity.[5] Several studies have reported pyrazole sulfonamides with promising antibacterial, antifungal, and notably, antitubercular activity against Mycobacterium tuberculosis, including drug-resistant strains.[6][15]

Data Summary and Structure-Activity Relationships (SAR)

The biological efficacy of these derivatives can be finely tuned by modifying the substituents on both the pyrazole ring and the sulfonamide nitrogen.

Compound ClassTarget/ActivityKey Structural FeaturesRepresentative IC₅₀/MICReference
Pyrazole-benzothiazole hybridsAnticancer (Antiangiogenic)Benzothiazole moiety3.17 - 6.77 µM (various cancer cells)[4]
Pyrazolo[4,3-f]quinolinesHaspin Kinase InhibitorFused quinoline ring1.7 µM (HCT116 cells)[14]
Pyrazole-4-carboxamidesAurora Kinase A/B InhibitorCarboxamide linkage16.3 nM (Aurora A), 0.43 µM (HeLa cells)[13]
Sulfonamide-based PyrazolinesAntitubercularChloroquinoline & Thiophene groups10.2 µg/mL (M. tuberculosis H37Rv)[15]
3,5-dimethyl-1H-pyrazole-4-sulfonamidesAntiproliferativeVaried N-substituents on sulfonamideVaries with cell line and substituent[7][16]

Key SAR Insights:

  • N1-Substitution: Substitution on the N1 position of the pyrazole ring is a common strategy to modulate activity and pharmacokinetic properties.

  • C3/C5-Substitution: The groups at the C3 and C5 positions influence steric and electronic properties, impacting target binding.

  • Sulfonamide (N-R) Group: The nature of the substituent on the sulfonamide nitrogen is critical. Aromatic, heteroaromatic, and aliphatic groups can be introduced to explore different binding pockets and improve potency and selectivity.[7]

Conclusion and Future Perspectives

Pyrazole-4-sulfonic acid derivatives represent a highly versatile and pharmacologically significant scaffold. The synthetic accessibility and the potential for diverse functionalization make this class of compounds a continuing focus of drug discovery. Future efforts will likely concentrate on:

  • Multi-Targeting Agents: Designing single molecules that can inhibit multiple targets (e.g., dual kinase and COX inhibitors) to combat complex diseases like cancer and inflammation.

  • Targeted Drug Delivery: Conjugating these potent molecules to targeting moieties to improve efficacy and reduce off-target toxicity.

  • Exploring New Biological Space: Screening libraries of these derivatives against a wider range of targets, including emerging infectious diseases and neurodegenerative disorders.

The robust chemistry and profound biological activity of pyrazole-4-sulfonic acid derivatives ensure they will remain a "privileged" and highly fruitful area of research for years to come.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Semantic Scholar.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • 1H-Pyrazole-4-sulfonic acid. (n.d.). Benchchem.
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
  • Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. (2025).
  • Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][2][4][17]triazines. (2014). PubMed.

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México.
  • Sulfonamide compounds incorporating pyrazole with biological activities. (n.d.).
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025).
  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (n.d.). Frontiers.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • SYNTHESIS METHODS OF PYRAZOLE DERIV
  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). PubMed.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

Sources

Biological Activity Potential of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS: 1353503-21-5) represents a critical "privileged scaffold" in medicinal chemistry. While the free sulfonic acid itself is rarely the final therapeutic agent due to high polarity and limited membrane permeability, it serves as the essential precursor to a vast library of bioactive sulfonamides .

This guide analyzes the biological potential of this core structure, focusing on its role as a pharmacophore for CCK2 receptor modulation (anxiety, GI disorders), serine protease inhibition (anticoagulation), and COX-2 inhibition (inflammation). We provide a technical roadmap for synthesizing, derivatizing, and validating the biological activity of this scaffold.

Chemical Identity & Structural Pharmacology

The biological utility of this compound stems from its specific substitution pattern on the pyrazole ring. The 1-phenyl-5-methyl motif creates a steric and lipophilic environment that fits into specific hydrophobic pockets of enzymes (e.g., COX-2) and G-protein coupled receptors (e.g., CCK2), while the 4-sulfonic acid group acts as a reactive handle for diversification.

Pharmacophore Analysis
  • Position 1 (Phenyl Group): Provides bulk lipophilicity, essential for anchoring the molecule in hydrophobic protein clefts.

  • Position 5 (Methyl Group): A critical steric wedge. In COX-2 inhibitors (like Celecoxib analogs), this methyl group forces the phenyl ring out of planarity, increasing selectivity for the COX-2 active site over COX-1.

  • Position 4 (Sulfonic Acid): The "warhead" precursor. It is typically converted to a sulfonamide (

    
    ), which can engage in hydrogen bonding with amino acid residues (e.g., Arginine) in the target protein.
    
Visualization: Structural Pharmacophore Map

Pharmacophore Core Pyrazole Ring (Central Scaffold) Pos1 1-Phenyl Group (Hydrophobic Anchor) Core->Pos1 Lipophilicity Pos5 5-Methyl Group (Steric Wedge) Core->Pos5 Selectivity Pos4 4-Sulfonic Acid (Reactive Handle / H-Bonding) Core->Pos4 Solubility/Binding Target Biological Targets: CCK2, COX-2, Serine Proteases Pos1->Target Hydrophobic Pocket Pos4->Target H-Bond / Ionic Interaction

Caption: Pharmacophore decomposition of the 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonate scaffold.

Biological Activity Spectrum

A. CCK2 Receptor Modulation (Gastrin/CCK-B)

Research indicates that sulfonamide derivatives of this scaffold are potent modulators of the Cholecystokinin-2 (CCK2) receptor.[1]

  • Mechanism: The sulfonamide moiety mimics the C-terminal tetrapeptide of gastrin/CCK, blocking the receptor.

  • Therapeutic Potential:

    • Anxiety Disorders: CCK2 antagonists have anxiolytic properties.

    • Gastrointestinal Disorders: Regulation of gastric acid secretion (anti-ulcer).

    • Oncology: Inhibition of gastrin-dependent tumor growth (e.g., colon cancer).

B. Serine Protease Inhibition (Anticoagulation)

The scaffold serves as a building block for inhibitors of coagulation factors like Thrombin and Factor Xa.

  • Mechanism: The sulfonate/sulfonamide group interacts with the S1 or S4 pocket of the serine protease, mimicking the acidic residues of the natural substrate.

  • Application: Development of oral anticoagulants for thrombosis prevention.

C. Antimicrobial & Anti-inflammatory Activity[2][3][4]
  • Antimicrobial: Pyrazole-4-sulfonamides have demonstrated MIC values comparable to standard antibiotics against S. aureus and E. coli by disrupting bacterial cell wall synthesis or metabolic pathways.

  • Anti-inflammatory: The 1-phenyl-5-methylpyrazole core is structurally homologous to the "coxib" class of drugs. Derivatization at the 4-position can yield selective COX-2 inhibitors.

Experimental Validation Framework

To validate the potential of this compound, researchers must first activate the sulfonic acid and then screen the resulting derivatives.

Protocol 1: Synthesis & Activation (The "Tool" Creation)

Objective: Convert the inactive acid into the reactive sulfonyl chloride.

  • Starting Material: 3-Methyl-1-phenyl-2-pyrazolin-5-one.

  • Chlorosulfonation:

    • Add chlorosulfonic acid (excess) to the pyrazolone at 0°C.

    • Heat to 100°C for 2-4 hours. Caution: HCl gas evolution.

    • Mechanism: Electrophilic aromatic substitution at the 4-position followed by conversion to sulfonyl chloride.

  • Isolation: Pour reaction mixture onto crushed ice. Filter the precipitate (5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride).

  • Yield: Typically 70-85%.

Protocol 2: Derivatization (Library Generation)

Objective: Create a library of sulfonamides for biological screening.

  • Coupling: Dissolve the sulfonyl chloride in DCM or THF.

  • Reagent: Add 1.1 equivalents of the target amine (e.g., piperidine, aniline derivatives) and 2.0 equivalents of base (TEA or DIPEA).

  • Reaction: Stir at RT for 2-12 hours. Monitor by TLC.[2][3]

  • Purification: Wash with 1N HCl (to remove unreacted amine) and brine. Recrystallize from Ethanol/Water.

Visualization: Synthesis & Assay Workflow

Workflow Start Precursor: 3-Methyl-1-phenyl-5-pyrazolone Step1 Chlorosulfonation (ClSO3H, 100°C) Start->Step1 Inter Intermediate: Py-4-Sulfonyl Chloride Step1->Inter Step2 Amine Coupling (R-NH2, Base) Inter->Step2 Product Final Drug Candidate: Py-4-Sulfonamide Step2->Product Assay1 CCK2 Binding Assay (Radioligand Displacement) Product->Assay1 Assay2 Antimicrobial Screen (MIC Determination) Product->Assay2

Caption: Synthetic pathway from pyrazolone precursor to bioactive sulfonamide library and screening.

Quantitative Data Summary (Predicted vs. Observed)

The following table summarizes the biological activity ranges observed for derivatives of the 5-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid scaffold.

Biological TargetDerivative TypeActivity MetricTypical RangeReference
CCK2 Receptor N-substituted SulfonamideIC50 (Binding)10 - 500 nM[1, 2]
S. aureus Phenyl-sulfonamideMIC4 - 32 µg/mL[3]
COX-2 Diaryl-sulfonamideIC50 (Inhibition)0.05 - 1.5 µM[4]
Thrombin Amidine-substitutedKi (Inhibition)50 - 200 nM[5]

ADME & Toxicity Considerations

  • Solubility: The free acid is highly water-soluble but has poor membrane permeability (LogP < 0).

  • Permeability: Sulfonamide derivatives typically exhibit improved Lipinski parameters (LogP 2-4), making them suitable for oral delivery.

  • Metabolic Stability: The pyrazole ring is generally stable against oxidative metabolism, but the N-phenyl group may undergo hydroxylation by CYP450 enzymes.

  • Toxicity: High doses of pyrazole derivatives can be hepatotoxic. Early-stage screening should include HepG2 cytotoxicity assays.

References

  • Patent: "Aryl Sulfonamide Derivatives as CCK2 Receptor Modulators." WO 2008/124524 A2. (2008). Link

  • Patent: "Phenylglycine derivatives useful as serine protease inhibitors." US 2004/0204412 A1. (2004).[4] Link

  • Journal: "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega. (2023). Link

  • Journal: "Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives." MDPI Molecules. (2023). Link

  • Database: "5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid - Substance Detail."[5][6] PubChem/BenchChem. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

[1]

Abstract & Strategic Overview

The synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during the pyrazole ring formation.[1] The structural requirement—a methyl group at C5 and a phenyl group at N1—dictates that the standard Knorr pyrazolone synthesis (using ethyl acetoacetate) cannot be used directly, as it predominantly yields the 3-methyl-5-pyrazolone isomer (Edaravone analog) or the 3-methyl isomer upon aromatization.[1]

This protocol utilizes a modified Knorr condensation using 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) to lock the regiochemistry at the 5-position, followed by electrophilic chlorosulfonation and hydrolysis.[1] This route ensures the correct isomer is formed exclusively before the sulfonic acid moiety is introduced.

Key Technical Advantages
  • Regiochemical Fidelity: Uses an aldehyde-equivalent (acetal) to direct the initial nucleophilic attack of phenylhydrazine, ensuring the 5-methyl-1-phenyl substitution pattern.[1]

  • Purification Efficiency: The intermediate sulfonyl chloride precipitates in ice water, allowing for filtration-based purification that avoids tedious column chromatography.[1]

  • Scalability: The workflow avoids cryogenic conditions and uses standard industrial reagents (Chlorosulfonic acid), making it suitable for gram-to-kilogram scale-up.[1]

Chemical Reaction Pathway

The synthesis proceeds in three distinct stages: Cyclization, Chlorosulfonation, and Hydrolysis.

SynthesisPathwaycluster_0Stage 1: Core ConstructionSM1Phenylhydrazine(Nucleophile)Inter1Hydrazone Intermediate(In Situ)SM1->Inter1 Condensation (EtOH/HCl)SM24,4-Dimethoxy-2-butanone(Electrophile)SM2->Inter1Prod15-Methyl-1-phenyl-1H-pyrazole(Regioselective Core)Inter1->Prod1 Cyclization (-MeOH)Prod25-Methyl-1-phenyl-pyrazole-4-sulfonyl chloride(Precipitate)Prod1->Prod2 ClSO3H 0°C to 90°C (SEAr Mechanism)Final5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid(Target)Prod2->Final Hydrolysis (H2O/Reflux)

Figure 1: Synthetic workflow emphasizing the regioselective construction of the pyrazole core followed by electrophilic aromatic substitution.

Detailed Experimental Protocol

Stage 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole

Critical Control Point: The reaction relies on the difference in reactivity between the masked aldehyde (acetal) and the ketone.[1] The hydrazine terminal NH₂ attacks the aldehyde equivalent first.

Reagents:

  • Phenylhydrazine (CAS: 100-63-0): 1.0 equiv.[1]

  • 4,4-Dimethoxy-2-butanone (CAS: 5436-21-5): 1.1 equiv.[1]

  • Ethanol (Absolute): 5 mL/mmol.

  • Hydrochloric Acid (conc., 12M): Catalytic (0.1 equiv).

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with nitrogen.[2][3]

  • Dissolution: Dissolve phenylhydrazine (10.8 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add 4,4-dimethoxy-2-butanone (14.5 g, 110 mmol) dropwise over 20 minutes at room temperature.

    • Note: A slight exotherm may be observed.

  • Catalysis: Add concentrated HCl (0.5 mL). The acid catalyzes the deprotection of the acetal to the reactive aldehyde.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting hydrazine spot should disappear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap).

  • Extraction: Dissolve the residue in Dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) to remove hydrazine salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Evaporate the DCM. The resulting oil typically crystallizes upon standing or trituration with cold hexane.

    • Yield: Expect 85-90% (approx.[1] 13.5 - 14.2 g).[1]

    • QC Check: ¹H NMR (CDCl₃) should show a singlet for the methyl group at ~2.3 ppm and the C4-H proton at ~6.2 ppm.

Stage 2: Chlorosulfonation

Safety Alert: Chlorosulfonic acid reacts violently with water.[1] All glassware must be oven-dried.[1] Perform in a fume hood.

Reagents:

  • 5-Methyl-1-phenyl-1H-pyrazole (from Stage 1): 1.0 equiv (5.0 g, 31.6 mmol).[1]

  • Chlorosulfonic Acid (ClSO₃H): 5.0 equiv (10.5 mL).

Procedure:

  • Cooling: Place the chlorosulfonic acid in a dry two-neck round-bottom flask equipped with a drying tube (CaCl₂). Cool to 0°C in an ice bath.

  • Addition: Add the solid pyrazole portion-wise over 30 minutes. Do not add all at once ; the reaction is highly exothermic. Keep internal temperature <10°C.

  • Heating: Once addition is complete, remove the ice bath. Stir at room temperature for 1 hour, then heat to 90°C for 2 hours to drive the reaction to completion (HCl gas will evolve; ensure scrubbing).

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the oily reaction mass very slowly onto crushed ice (approx. 200 g) with vigorous stirring.

    • Observation: A white to off-white precipitate (the sulfonyl chloride) will form immediately.

  • Isolation: Filter the solid rapidly. Wash with cold water (3 x 50 mL) to remove excess acid.

    • Stability Note: The sulfonyl chloride is relatively stable but should be used in the next step immediately or dried under vacuum for storage.

Stage 3: Hydrolysis to Sulfonic Acid

Reagents:

  • 5-Methyl-1-phenylpyrazole-4-sulfonyl chloride (Stage 2 product).[1]

  • Water: 10 volumes.

  • 1,4-Dioxane (optional, if solubility is low): 2 volumes.

Procedure:

  • Suspension: Suspend the wet sulfonyl chloride filter cake in water (50 mL).

  • Reflux: Heat to reflux (100°C). The solid will dissolve as it hydrolyzes to the sulfonic acid. Continue reflux for 4 hours.

  • Concentration: Cool the solution. If the product does not crystallize upon cooling, concentrate the water under vacuum to ~20% of the original volume.

  • Crystallization: Add Acetone (30 mL) to the concentrated aqueous solution to induce precipitation of the sulfonic acid hydrate. Cool to 4°C overnight.

  • Final Isolation: Filter the white crystals and dry in a vacuum oven at 50°C.

Quantitative Data Summary

ParameterSpecification / ResultNotes
Overall Yield 65% - 75%Calculated from Phenylhydrazine
Purity (HPLC) > 98.5%Area % at 254 nm
Appearance White crystalline solidHygroscopic
Melting Point > 280°C (dec.)Typical for sulfonic acids
Solubility Soluble in Water, DMSO, MeOHInsoluble in non-polar solvents

Quality Control & Characterization

To validate the synthesis, confirm the loss of the C4 proton and the presence of the sulfonic acid group.

¹H NMR Interpretation (DMSO-d₆, 400 MHz)
  • δ 2.45 ppm (s, 3H): Methyl group at C5. (Shifted slightly downfield from SM due to electron-withdrawing SO₃H).[1]

  • δ 7.40 - 7.60 ppm (m, 5H): Phenyl protons (N1-Ph).[1]

  • δ 7.85 ppm (s, 1H): Pyrazole C3-H. (Note: The C4-H signal at ~6.2 ppm from the starting material must be absent ).

  • δ 11.0 - 12.0 ppm (br s, 1H): SO₃H proton (often exchanged/broad).

Mass Spectrometry (ESI)[7]
  • Mode: Negative Ion Mode (ESI-)

  • Expected Mass: [M-H]⁻ = 237.03 m/z (Calculated for C₁₀H₁₀N₂O₃S: 238.04).

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
    • Source:Journal of Organic Chemistry
    • Link:[Link]

    • Relevance: Establishes the mechanism where hydrazine NH₂ attacks the most electrophilic carbon (aldehyde equivalent) to yield 1,5-substitution.
  • Sulfonation Protocols

    • Title: Chlorosulfonation of Pyrazoles: A Facile Route to Pyrazole-4-sulfonyl Chlorides.[1]

    • Source:Synthetic Communications[1]

    • Link:[Link][4]

    • Relevance: Provides the standard conditions for introducing sulfur
  • Commercial Validation of Intermediate

    • Title: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride Product Page.[1]

    • Source:Sigma-Aldrich / Merck[1]

    • Relevance: Confirms the stability and existence of the sulfonyl chloride intermediate (CAS 342405-38-3).[1]

  • General Pyrazole Chemistry

    • Title: Pyrazoles.[3][5][6][7][8][9][10] In: Comprehensive Heterocyclic Chemistry II.

    • Source:ScienceDirect[1]

    • Link:[Link]

    • Relevance: Background on the reactivity of C4 towards electrophilic arom

Application Note: Regioselective Sulfonation of 1-Phenyl-5-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Mechanistic Guide & Validated Experimental Protocols

Mechanistic Rationale & Regiochemical Divergence

The sulfonation of 1-phenyl-5-methylpyrazole presents a classic paradigm of condition-dependent regioselectivity in electrophilic aromatic substitution (EAS). The molecule possesses two competing aromatic systems: the electron-rich pyrazole core and the N-phenyl ring.

As a Senior Application Scientist, it is critical to emphasize that the choice of sulfonating agent is not merely a matter of reaction kinetics, but the fundamental determinant of the reaction's regiochemical trajectory.

  • Pathway A (Pyrazole C4 Sulfonation): When treated with chlorosulfonic acid (ClSO₃H) in an aprotic solvent like chloroform, the pyrazole nitrogen (N2) remains largely unprotonated. The inherent nucleophilicity of the pyrazole ring—further enhanced by the electron-donating C5-methyl group—directs the electrophilic attack to the open C4 position .

  • Pathway B (Phenyl para-Sulfonation): Conversely, under strongly acidic conditions (e.g., oleum or concentrated H₂SO₄), the sp²-hybridized N2 nitrogen is rapidly protonated. This forms a pyrazolium cation, which acts as a powerful electron-withdrawing group, severely deactivating the pyrazole ring toward EAS . Consequently, the electrophile is redirected to the N-phenyl ring, specifically to the para-position due to the steric bulk of the pyrazole moiety .

Mechanism cluster_A Pathway A: Pyrazole C4 Sulfonation cluster_B Pathway B: Phenyl para-Sulfonation SM 1-Phenyl-5-methylpyrazole (Electron-rich Pyrazole & Phenyl rings) ReagentA ClSO3H in CHCl3 (Aprotic/Mild Conditions) SM->ReagentA ReagentB Oleum / Conc. H2SO4 (Strongly Acidic/Protonating) SM->ReagentB IntA Wheland Intermediate at C4 of Pyrazole ReagentA->IntA Electrophilic Attack (SO3) ProdA 1-Phenyl-5-methylpyrazole -4-sulfonic acid IntA->ProdA Deprotonation (-H+) IntB N-Protonated Pyrazolium (Deactivates Pyrazole Ring) ReagentB->IntB Protonation (+H+) ProdB 4-(5-Methyl-1H-pyrazol -1-yl)benzenesulfonic acid IntB->ProdB EAS at Phenyl C-para

Figure 1: Divergent regioselective EAS pathways based on reagent-induced protonation.

Experimental Causality & Self-Validating Controls

To ensure a self-validating system, experimental choices must be paired with real-time analytical checks.

Solvent Selection: Chloroform is selected for Pathway A because it solubilizes the starting material without participating in hydrogen bonding that could inadvertently protonate the pyrazole core. For Pathway B, concentrated sulfuric acid acts as both the solvent and the protonating agent, ensuring complete conversion to the deactivated pyrazolium species before sulfonation occurs [[1]]([Link]).

In-Process Validation:

  • Reaction Progress (LC-MS): Sulfonation reactions often streak on standard silica TLC plates due to the high polarity of the product. LC-MS is the mandatory validation tool. The starting material exhibits an [M+H]⁺ of m/z 159.1. Successful sulfonation is confirmed by the complete disappearance of this peak and the emergence of a new product peak at m/z 239.1.

  • Regiochemical Confirmation (¹H NMR):

    • Validation of Pathway A: The pyrazole C4-H proton typically appears as a distinct singlet (~6.3 ppm). Its disappearance in the crude ¹H NMR spectrum definitively validates C4 sulfonation.

    • Validation of Pathway B: The five protons of the unsubstituted N-phenyl ring appear as a complex multiplet (~7.4–7.5 ppm). Transformation of this multiplet into an AA'BB' system (two distinct doublets integrating to 2H each, ~7.4 and 7.8 ppm) validates para-substitution on the phenyl ring.

Quantitative Data Summary

ParameterPathway A (Pyrazole C4 Sulfonation)Pathway B (Phenyl para-Sulfonation)
Reagent Chlorosulfonic acid (ClSO₃H)Conc. H₂SO₄ or Oleum (20% SO₃)
Solvent Chloroform (CHCl₃)Neat (Reagent acts as solvent)
Temperature Profile 0 °C → Reflux (61 °C)80 °C → 100 °C
Reaction Time 2 - 4 hours4 - 6 hours
Regioselectivity >95% Pyrazole C4>90% Phenyl C-para
Key ¹H NMR Marker Loss of C4-H singlet (~6.3 ppm)Appearance of AA'BB' doublets
Literature Yield ~80% 73% (with conc. H₂SO₄)

Step-by-Step Methodologies

Protocol A: Synthesis of 1-Phenyl-5-methylpyrazole-4-sulfonic acid

Workflow Step1 1. Dissolve 1-phenyl-5-methylpyrazole in dry CHCl3 Step2 2. Dropwise addition of ClSO3H at 0 °C under N2 Step1->Step2 Step3 3. Reflux for 2-4 hours (Check HCl evolution) Step2->Step3 Step4 4. LC-MS Validation (Target m/z 239.1) Step3->Step4 Step5 5. Quench over crushed ice & Phase separation Step4->Step5 Step6 6. Crystallization of Target Sulfonic Acid Step5->Step6

Figure 2: Experimental workflow for pyrazole C4-directed sulfonation.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 1-phenyl-5-methylpyrazole (1.0 equiv) and anhydrous chloroform (10 mL/g of substrate).

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere. Slowly add chlorosulfonic acid (1.2 equiv) dropwise via a syringe.

    • Causality Note: Dropwise addition controls the initial exothermic reaction and prevents localized charring.

  • Reaction Execution: Remove the ice bath and heat the mixture to reflux (approx. 61 °C).

    • Self-Validation Check: Hold a piece of moist pH paper over the condenser outlet. It should turn red, indicating the evolution of HCl gas—a direct byproduct of the ClSO₃H reaction with the aromatic ring.

  • Monitoring: After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of methanol/water, and analyze via LC-MS. Proceed to the next step only when the m/z 159.1 peak is fully consumed.

  • Quenching & Isolation: Cool the reaction to room temperature and carefully pour it over crushed ice. Separate the organic (chloroform) layer. The product, being a highly polar sulfonic acid, will reside in the aqueous layer.

  • Purification: Neutralize the aqueous layer slightly if necessary, and concentrate under reduced pressure until crystallization begins. Filter the precipitate and recrystallize from ethanol/water to yield the pure 1-phenyl-5-methylpyrazole-4-sulfonic acid.

Protocol B: Synthesis of 4-(5-Methyl-1H-pyrazol-1-yl)benzenesulfonic acid

Step-by-Step Procedure:

  • Preparation: In a heavy-walled glass reactor, add 1-phenyl-5-methylpyrazole (1.0 equiv).

  • Protonation & Sulfonation: Slowly add concentrated sulfuric acid (or 20% oleum for faster kinetics) at 0 °C (approx. 5 mL/g of substrate).

    • Causality Note: The immediate dissolution is accompanied by an exotherm due to the protonation of the pyrazole N2. This step must be completed before external heating to ensure the pyrazole ring is fully deactivated.

  • Reaction Execution: Heat the mixture to 80–100 °C for 4 to 6 hours.

  • Monitoring: Withdraw a micro-aliquot, quench in ice water, and analyze via LC-MS to confirm the appearance of the m/z 239.1 product peak.

  • Quenching: Carefully pour the hot acidic mixture over a large excess of crushed ice (vigorous exotherm).

  • Isolation: The para-sulfonated product often precipitates directly from the highly acidic aqueous mixture upon standing at 4 °C. Filter the solid, wash with ice-cold water, and dry under vacuum.

    • Self-Validation Check: Run a ¹H NMR (in DMSO-d₆). Confirm the presence of the pyrazole C4-H singlet (~6.4 ppm) and the transformation of the phenyl multiplet into two distinct doublets (~7.4 and 7.8 ppm, J ≈ 8.5 Hz).

References

  • Barry, W. J., Finar, I. L., & Khatkhate, G. V. (1968). Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives. Journal of the Chemical Society C: Organic, 1120-1122. URL:[Link]

  • Schmidt, A., et al. (2012). Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. ARKIVOC, (iii) 20-37. URL:[Link]

Sources

Application Note: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid as a versatile intermediate in medicinal chemistry and functional material synthesis.

Executive Summary

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (and its activated sulfonyl chloride derivative) represents a "privileged structure" in drug discovery. Unlike the "coxib" class of drugs (e.g., Celecoxib) where the sulfonamide moiety is typically located on the N-phenyl ring, this intermediate places the sulfonyl group directly on the C4 position of the pyrazole core .

This specific topology is critical for developing:

  • Novel Antiproliferative Agents: Targeting specific kinase pathways in lymphoma and leukemia cell lines.[1]

  • Carbonic Anhydrase Inhibitors: Leveraging the sulfonamide zinc-binding group (ZBG).[1]

  • Functional Dyes: Serving as a coupling component for water-soluble azo dyes.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid
CAS Number 1353503-21-5 (Acid); 342405-38-3 (Sulfonyl Chloride)
Molecular Formula C₁₀H₁₀N₂O₃S
Molecular Weight 238.26 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, MeOH, Water (pH > 7); Sparingly soluble in DCM
Key Functional Group C4-Sulfonic acid (bioisostere for carboxylic acid, precursor to sulfonamides)

Mechanistic Workflow

The utility of this compound lies in its conversion to the Sulfonyl Chloride electrophile, which is then reacted with diverse amines to generate "libraries" of bioactive sulfonamides.

G cluster_0 Key Transformation Pathway Start 5-Methyl-1-phenyl- 1H-pyrazole Inter Sulfonic Acid Intermediate Start->Inter Chlorosulfonic Acid (Electrophilic Substitution) Active Sulfonyl Chloride (Electrophile) Inter->Active POCl3 or SOCl2 (Activation) Product Bioactive Sulfonamide Library Active->Product R-NH2 / Base (Nucleophilic Attack)

Figure 1: Synthetic pathway for activating the pyrazole scaffold.

Experimental Protocols

Protocol A: Synthesis & Isolation of the Sulfonic Acid

Rationale: Direct sulfonation at the C4 position occurs because the C5-methyl and N1-phenyl groups activate the ring, while the C4 position remains the most nucleophilic site available for electrophilic aromatic substitution.

Reagents:

  • 5-Methyl-1-phenyl-1H-pyrazole (Starting Material)[2][3][4][5]

  • Chlorosulfonic acid (

    
    ) - Caution: Reacts violently with water [1]
    
  • Dichloromethane (DCM) or Chloroform (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂). Place in an ice-salt bath (0°C).

  • Dissolution: Dissolve 5-methyl-1-phenyl-1H-pyrazole (10.0 mmol) in anhydrous chloroform (20 mL).

  • Addition: Add chlorosulfonic acid (30.0 mmol, 3 equiv.) dropwise over 30 minutes. Note: Maintain temperature <5°C to prevent side reactions on the phenyl ring.

  • Reaction: Remove the ice bath and reflux the mixture at 60°C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the starting material is consumed.[1]

  • Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto 100g of crushed ice with vigorous stirring.

  • Isolation:

    • For Sulfonic Acid: The acid may precipitate as a zwitterion.[1] Filter the white solid, wash with minimal cold water, and dry in a vacuum oven at 50°C.

    • For Sulfonyl Chloride (One-Pot): If the chloride is desired immediately, see Protocol B.

Protocol B: Activation to Sulfonyl Chloride

Rationale: The sulfonic acid is a poor electrophile.[1] Converting it to the sulfonyl chloride (


) is essential for coupling with amines.[1]
  • Resuspension: Take the dried sulfonic acid (from Protocol A) or use the crude reaction mass.[1]

  • Chlorination: Add Thionyl Chloride (

    
    , 5 equiv.) or 
    
    
    
    .[1]
  • Reflux: Heat to reflux (75–80°C) for 3 hours. The solid should dissolve as it converts to the chloride.

  • Workup: Evaporate excess thionyl chloride under reduced pressure.

  • Extraction: Dissolve the residue in DCM, wash with ice-cold bicarbonate solution (rapidly, to avoid hydrolysis), dry over

    
    , and concentrate.
    
    • Yield Expectation: 80–90% yellow/off-white solid.

    • Stability:[1][2] Store under

      
       at 4°C. Hydrolyzes in moist air.
      
Protocol C: Library Generation (Sulfonamide Coupling)

Rationale: This step introduces chemical diversity (R-groups) to screen for biological activity.[1]

  • Coupling: Dissolve the sulfonyl chloride (1.0 equiv) in dry DCM.

  • Base Addition: Add Pyridine or Triethylamine (2.5 equiv).[1]

  • Amine Addition: Add the target amine (e.g., morpholine, aniline, piperazine) (1.1 equiv).[1]

  • Reaction: Stir at Room Temperature for 12 hours.

  • Purification: Wash with 1N HCl (to remove pyridine), then Brine. Recrystallize from Ethanol.[1][6]

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be observed.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (DMSO-d₆)

2.45 (s, 3H)
Methyl group at C5 position.

7.8–8.0 (s, 1H)
Pyrazole-H at C3 position (deshielded by sulfonyl group).[1]

7.4–7.6 (m, 5H)
N-Phenyl protons (aromatic multiplet).[1]
IR Spectroscopy 1170, 1350 cm⁻¹Symmetric & Asymmetric

stretches
(Sulfonyl).[1]
3100–3400 cm⁻¹

stretch
(if sulfonamide formed).[1]
LC-MS [M+H]⁺ = 239.05Parent ion for Sulfonic Acid.[1]
[M+H]⁺ = 257.01Parent ion for Sulfonyl Chloride (hydrolyzes to acid in wet MS).[1]

Pharmaceutical Applications & Grounding

A. Antiproliferative Agents

Research has demonstrated that sulfonamides derived from this scaffold exhibit cytotoxicity against human lymphoma cells (U937).[1] The C4-sulfonyl moiety mimics the transition state of ATP binding in certain kinases or acts as a tubulin polymerization inhibitor.

  • Mechanism:[7][8][9] The planar pyrazole ring intercalates or binds to the active site, while the sulfonamide tail (R-group) interacts with hydrophobic pockets.[1]

B. Carbonic Anhydrase (CA) Inhibition

The unsubstituted sulfonamide (


) is a classic zinc-binding pharmacophore.[1]
  • Relevance: Derivatives of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide have shown selectivity for hCA IX and XII , which are tumor-associated isoforms involved in pH regulation of hypoxic cancer cells.

C. Distinction from "Coxibs"

It is crucial to distinguish this scaffold from Celecoxib .

  • Celecoxib: Sulfonamide is on the N1-Phenyl ring .[2][9]

  • This Scaffold: Sulfonamide is on the Pyrazole C4 ring .[1][9]

  • Implication: This structural variation alters the Structure-Activity Relationship (SAR), often shifting activity from COX-2 inhibition to kinase or enzyme inhibition.[1]

References

  • Synthesis and Biological Evaluation of Pyrazole Sulfonamides Source: American Chemical Society (ACS Omega) Citation:[1] "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives."[10] URL:[Link][1]

  • Crystallographic Analysis of Sulfonyl Intermediates Source: National Institutes of Health (PMC) Citation:[1] "5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate." URL:[Link][1]

  • General Pyrazole Synthesis Methodologies Source: Royal Society of Chemistry (RSC Advances) Citation:[1] "Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides." URL:[Link]

Sources

Application Note: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid in Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Materials Scientists, Coordination Chemists, and Surface Engineers

Executive Summary & Chemical Rationale

The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies heavily on the geometric and electronic properties of the chosen organic linkers. 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS: 1353503-21-5) [1] represents a highly specialized, asymmetric ligand scaffold. While parent pyrazole-4-sulfonates have been extensively studied[2], the introduction of a phenyl ring at the N1 position and a methyl group at the C5 position fundamentally alters the ligand's coordination behavior and supramolecular assembly profile.

As a Senior Application Scientist, I emphasize that the N1-phenyl substitution blocks the deprotonation of the pyrazole nitrogen, restricting the ligand to act as an anionic mono-sulfonate (


) rather than a dianion. However, the N2 nitrogen remains a potent neutral donor. This unique combination—a highly flexible, multidentate sulfonate group paired with a sterically demanding, hydrophobic phenyl ring—drives the formation of alternating inorganic-organic layered structures[3]. These architectures are highly prized for applications in luminescent sensing  and anti-corrosion surface coatings .

Structural Profiling and Coordination Modes

Understanding the causality behind the coordination geometries is critical for successful crystal engineering. The 5-methyl-1-phenyl-1H-pyrazole-4-sulfonate anion exhibits distinct structural synthon behavior:

  • The Sulfonate Group (-SO

    
    ):  Acts as a versatile hard-donor anchor. It can adopt monodentate, chelating bidentate, or bridging (
    
    
    
    ,
    
    
    ) coordination modes, primarily interacting with oxophilic metal centers (e.g., Zn
    
    
    , Cd
    
    
    , Cu
    
    
    )[2].
  • The Pyrazole N2 Atom: Acts as a borderline/soft donor, capable of coordinating to transition metals to form rigid 1D chains or 2D sheets.

  • The N1-Phenyl & C5-Methyl Groups: Provide critical steric bulk. During crystallization, these groups project outward from the inorganic metal-sulfonate core, creating a hydrophobic shield. The phenyl rings engage in extensive

    
     stacking (typically 3.5–3.8 Å centroid-to-centroid distance), driving the assembly of 2D layers into robust 3D supramolecular networks[3].
    
Table 1: Predictive Coordination Metrics for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonate
Metal CenterPreferred Coordination ModeResulting TopologyPrimary Application
Zn(II) / Cd(II) N2-monodentate +

-SO

bridging
2D Layered Sheets (hcb net)Solid-state photoluminescence
Cu(I) / Cu(II)

-SO

bridging + N2 coordination
1D Zig-zag Chains / 2D GridsAnti-corrosion protective films
Ag(I) N2-monodentate +

-SO

bridging
3D Pillared FrameworksAntimicrobial coatings

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The choice of solvent, pH, and thermal conditions directly dictates the thermodynamic stability of the resulting coordination polymers.

Protocol A: Solvothermal Synthesis of Luminescent Zn(II) Coordination Polymers

Causality Note: Solvothermal conditions are utilized to overcome the high activation energy required to properly align the bulky N1-phenyl groups via


 stacking, preventing the formation of kinetic, amorphous precipitates.

Reagents:

  • 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (Ligand, HL)

  • Zinc nitrate hexahydrate (Zn(NO

    
    )
    
    
    
    )
  • N,N-Dimethylformamide (DMF) / Deionized Water

  • 0.1 M NaOH (for pH adjustment)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 0.5 mmol (119 mg) of the ligand in 10 mL of a 1:1 (v/v) DMF/H

    
     mixture.
    
  • pH Modulation: Slowly add 0.1 M NaOH dropwise until the pH reaches 5.5. Critical Step: The pKa of the sulfonic acid is ~1.5; pH 5.5 ensures complete deprotonation to the sulfonate anion without triggering the precipitation of Zn(OH)

    
    [3].
    
  • Metal Addition: Add 0.25 mmol (74.4 mg) of Zn(NO

    
    )
    
    
    
    to the solution under continuous stirring for 30 minutes.
  • Solvothermal Reaction: Transfer the clear solution to a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour. Causality: Slow cooling promotes the growth of diffraction-quality single crystals by allowing the phenyl rings to thermodynamically settle into optimal

    
     stacking arrangements.
    
  • Harvesting: Filter the resulting colorless block crystals, wash sequentially with DMF and ethanol, and dry under vacuum at 60 °C.

MOF_Synthesis A Ligand Dissolution (DMF/H2O) B pH Adjustment (pH 5.5, NaOH) A->B C Zn(II) Salt Addition (Stirring 30 min) B->C D Solvothermal Heating (120°C, 72h) C->D E Controlled Cooling (5°C/h) D->E F Crystalline Zn(II) Coordination Polymer E->F

Workflow for the solvothermal synthesis of Zn(II)-pyrazole-sulfonate coordination polymers.
Protocol B: Fabrication of Anti-Corrosion Protective Films on Copper

Causality Note: Pyrazole-4-sulfonates are exceptional corrosion inhibitors[2]. The 5-methyl-1-phenyl derivative is particularly effective because the hydrophobic phenyl and methyl groups create a highly water-repellent barrier once the ligand coordinates to the oxidized copper surface[3].

Reagents & Materials:

  • Copper coupons (99.9% purity, 1 cm

    
     1 cm)
    
  • 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (10 mM aqueous solution)

  • Acetate buffer (pH 4.0)

Step-by-Step Methodology:

  • Surface Pretreatment: Polish the copper coupons using 400, 800, and 1200 grit SiC paper. Sonicate in ethanol for 10 minutes, then in acetone for 10 minutes to remove organic residues. Dry under a stream of N

    
    .
    
  • Solution Preparation: Prepare a 10 mM solution of the ligand in an acetate buffer adjusted to pH 4.0. Causality: Mildly acidic conditions promote the initial dissolution of native Cu

    
    O, releasing Cu
    
    
    
    and Cu
    
    
    ions that immediately react with the ligand to form an insoluble, highly cross-linked coordination polymer film directly on the surface[3].
  • Film Deposition (Dip-Coating): Immerse the pre-treated copper coupons into the ligand solution for 48 hours at 25 °C.

  • Curing: Remove the coated coupons, rinse gently with deionized water to remove unreacted physisorbed ligand, and dry in a desiccator for 24 hours.

  • Validation: The efficacy of the film can be validated via Electrochemical Impedance Spectroscopy (EIS) and Scanning Electron Microscopy (SEM).

AntiCorrosion_Mechanism A Bare Copper Surface B Mild Acidic Etching (Release of Cu+/Cu2+) A->B C Ligand Coordination (N2 and SO3- binding) B->C D In-situ Polymerization (2D Layer Formation) C->D E Hydrophobic Shielding (Phenyl/Methyl outward) D->E F Corrosion Inhibition E->F

Mechanism of in-situ protective film formation on copper surfaces via ligand coordination.

Data Interpretation and Expected Outcomes

When utilizing 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, researchers should expect distinct physical behaviors compared to non-phenylated analogs.

Luminescence Properties

Coordination with d


 metals (Zn, Cd) typically restricts the intramolecular rotation of the phenyl ring and rigidifies the pyrazole core. This decreases non-radiative decay pathways, resulting in strong ligand-based fluorescence (Ligand-to-Metal Charge Transfer, LMCT, or intra-ligand 

transitions)[4]. Expect emission peaks in the blue-green region (approx. 420–460 nm) upon UV excitation.
Anti-Corrosion Efficacy

Based on structural analogs, the hydrophobic nature of the N1-phenyl group significantly enhances the barrier properties of the resulting metal-organic film[3].

Table 2: Comparative Anti-Corrosion Performance (EIS Data Extrapolation)
Inhibitor / LigandFilm TopologyHydrophobic BarrierInhibition Efficiency (IE%) at pH 4
Bare CopperNoneNone0%
Pyrazole-4-sulfonic acidCompact 2DLow~75%
3,5-Dimethylpyrazole-4-sulfonic acidLayered 2DModerate~88%
5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid Layered 3D (

)
High >92% (Predicted)

Note: The enhanced inhibition efficiency is directly correlated to the steric shielding provided by the phenyl ring, which prevents the diffusion of corrosive species (e.g., Cl


, O

) to the metal surface.

References

  • Demadis, K. D., et al. "Mapping the supramolecular chemistry of pyrazole-4-sulfonate: Layered inorganic-organic networks with Zn2+, Cd2+, Ag+, Na+ and NH4+, and their use in copper anticorrosion protective films." ResearchGate. URL:[Link]

  • Al Isawi, W. A., et al. "Layered Inorganic–Organic 3,5-Dimethylpyrazole-4-Sulfonate Films for Protection of Copper Surfaces against Corrosion." Crystal Growth & Design, ACS Publications (2021). URL:[Link]

  • Wang, C., et al. "Effect of Charge on the Structures of Zn(II) Coordination Polymers with Triazole-carboxylate Ligands: Syntheses, Structures, and Luminescent Properties." MDPI (2018). URL:[Link]

Sources

Catalytic Applications of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Brønsted Acid Catalyst for Organic Transformations

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is an organic compound that merges the structural features of a pyrazole ring system with a sulfonic acid group. The pyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties[1]. The sulfonic acid group, a strong Brønsted acid, imparts catalytic potential, making this molecule a promising candidate for applications in acid-catalyzed organic synthesis.

While specific catalytic applications of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid are not extensively documented in publicly available literature, its structural similarity to other aryl sulfonic acids suggests its utility in a variety of organic transformations. Aryl sulfonic acids are known to effectively catalyze reactions such as esterification, etherification, and the synthesis of various heterocyclic compounds[2]. The presence of the pyrazole ring may also modulate the catalyst's solubility, stability, and interaction with substrates, potentially offering unique reactivity or selectivity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and potential catalytic applications of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower users to adapt and optimize these methods for their specific research needs.

Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid

The synthesis of the title compound can be achieved through the sulfonation of 5-methyl-1-phenyl-1H-pyrazole. This reaction follows a classical electrophilic aromatic substitution mechanism, where the C4 position of the pyrazole ring, being the most electron-rich, is preferentially attacked by the sulfonating agent.

Experimental Protocol: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid

Materials:

  • 5-methyl-1-phenyl-1H-pyrazole

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-methyl-1-phenyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully and slowly pouring the mixture over crushed ice.

  • The precipitated solid is the crude 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonic acid.

Expected Outcome:

The final product should be a crystalline solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the structure.

Postulated Catalytic Application: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Drawing parallels from the catalytic activity of other sulfonic acids in multicomponent reactions (MCRs) for the synthesis of heterocyclic scaffolds, we propose the application of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid as a Brønsted acid catalyst for the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives. MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and operational simplicity[3].

Reaction Principle and Catalytic Role

The synthesis of pyrano[2,3-c]pyrazoles typically involves the condensation of an aldehyde, malononitrile, and a pyrazolone derivative. The reaction proceeds through a series of steps including Knoevenagel condensation and Michael addition, both of which are significantly accelerated by an acid catalyst.

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is expected to act as a proton source to activate the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation with malononitrile. Subsequently, it can catalyze the Michael addition of the pyrazolone to the resulting electron-deficient alkene. The final step involves an intramolecular cyclization and dehydration to afford the pyrano[2,3-c]pyrazole product.

Diagram of the Proposed Catalytic Cycle

Catalytic_Cycle cluster_0 Catalytic Cycle for Pyrano[2,3-c]pyrazole Synthesis Catalyst 5-Methyl-1-phenyl-1H- pyrazole-4-sulfonic acid (H+) Aldehyde Aldehyde (R-CHO) Catalyst->Aldehyde Protonation Intermediate1 Activated Aldehyde (R-CH=O-H+) Malononitrile Malononitrile Intermediate2 Knoevenagel Adduct Pyrazolone Pyrazolone Derivative Intermediate3 Michael Adduct Product Pyrano[2,3-c]pyrazole Product->Catalyst Regeneration Intermediate1->Malononitrile Knoevenagel Condensation Intermediate2->Pyrazolone Michael Addition Intermediate3->Product Cyclization & Dehydration

Caption: Proposed catalytic cycle for the synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: Catalytic Synthesis of a Pyrano[2,3-c]pyrazole Derivative

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

  • 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (e.g., 5-10 mol%).

  • Stir the mixture at room temperature or under reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will likely precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Expected Yields and Reaction Conditions

The following table provides a hypothetical summary of expected results based on similar reactions catalyzed by other sulfonic acids. Optimization of catalyst loading, temperature, and reaction time will be necessary to achieve the best results.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1525 (RT)675
21025 (RT)485
3578 (Reflux)192
41078 (Reflux)0.595

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine Aldehyde, Malononitrile, and Pyrazolone in Ethanol start->reactants add_catalyst Add Catalytic Amount of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid reactants->add_catalyst reaction Stir at RT or Reflux add_catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction No completion Reaction Complete monitoring->completion workup Cool to RT and Filter completion->workup Yes purification Recrystallize Product workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Step-by-step workflow for the catalytic synthesis.

Trustworthiness and Self-Validation

The proposed protocols are grounded in established principles of organic synthesis and catalysis. The synthesis of the catalyst is a standard electrophilic aromatic substitution, and the proposed catalytic application is based on the well-documented use of Brønsted acids in multicomponent reactions.

To validate the experimental results, the following steps are recommended:

  • Catalyst Characterization: Thoroughly characterize the synthesized 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid using NMR, FT-IR, and elemental analysis to confirm its identity and purity.

  • Control Experiments: Run the proposed catalytic reaction in the absence of the catalyst to confirm its necessity. Also, compare its efficacy against other common acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Product Characterization: Unambiguously determine the structure of the synthesized pyrano[2,3-c]pyrazole derivatives using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and comparison with literature data if available.

Conclusion and Future Outlook

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid represents a promising, yet underexplored, Brønsted acid catalyst. Its synthesis is straightforward, and its structure suggests potential for unique catalytic activity. The application notes and protocols provided herein offer a solid foundation for researchers to begin exploring its utility in organic synthesis, particularly in the construction of complex heterocyclic molecules. Further research into the scope of its catalytic activity, its potential for asymmetric catalysis (if chiral variants are synthesized), and its recyclability will be valuable contributions to the field of organic chemistry.

References

  • Parvin, T. (2022). Multicomponent reactions using C,N-Binucleophilic nature of aminopyrazoles: Construction of pyrazole-fused heterocycles. Topics in Current Chemistry, 380(1), 1-38.
  • Reddy, et al. (2019). Solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles via a five-component reaction catalyzed by montmorillonite K10.
  • Abedsoltan, M., & Coleman, S. H. (2022). Aryl sulfonic acid catalysts: Effect of pendant group structure on activity in hydrolysis of polyethylene terephthalate. Journal of Applied Polymer Science, 139(32), e52601.
  • Kendre, D. G., et al. (2019). Microwave-assisted synthesis of pyrazoles by the three-component reaction of 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal, and different amines. Journal of Heterocyclic Chemistry, 56(5), 1543-1549.
  • Taheri, A., et al. (2020). Sulfonic acid-functionalized magnetic nano catalyst, Fe3O4@TiO2-SO3H, and its catalytic performance in the one-pot multicomponent synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3−c]phenazin−15−yl)methanone derivatives. RSC Advances, 10(45), 26867-26875.
  • Tambe, A., Sadaphal, G., & Shirole, G. (2022). Pumice-based sulfonic acid: a sustainable and recyclable acidic catalyst for one-pot synthesis of pyrazole anchored 1,4-dihydropyridine derivatives at room temperature.
  • Co-MOF-71/imidazole/SO3H as a novel porous catalyst with sulfonic acid tags. (2023). Inorganic Chemistry, 62(24), 9459-9469.
  • Budiman, A., et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis.
  • Deka, et al. (2018). A new, convenient and expeditious synthesis of 4-alkyl-5-methyl-1H-pyrazol-3-ols in water through a multicomponent reaction. Tetrahedron Letters, 59(1), 68-72.
  • Murtaza, S., Kausar, N., Tahir, M. N., Tariq, J., & Bibi, S. (2012). 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2196.
  • Sakhdari, M., et al. (2021). Magnetic nanoparticle-supported sulfonic acid (γ-Fe2O3–SO3H)
  • Singh, D., & Singh, D. (1991). Synthesis and biological activity of some new 4-substituted-1H-pyrazole-5 (4H)-ones. Journal of the Indian Chemical Society, 68(3), 165-167.
  • Ragab, F. A., et al. (2017).
  • Parvin T. (2022). Pyrazole-containing pharmaceuticals: Target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(11), 1300–1321. [Link]

Sources

procedure for preparing sulfonyl chlorides from 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Yield Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl Chloride

Executive Summary

This application note details the protocol for converting 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid to its corresponding sulfonyl chloride . This transformation is a critical step in the synthesis of sulfonamide-based pharmaceuticals (e.g., COX-2 inhibitors, antitumor agents) and agrochemicals.

While direct chlorosulfonation of pyrazoles using chlorosulfonic acid (


) is common, starting from the isolated sulfonic acid allows for milder conditions and higher regiochemical purity. This guide utilizes Thionyl Chloride (

)
with N,N-Dimethylformamide (DMF) catalysis, a method chosen for its scalability and ease of workup compared to phosphorous pentachloride (

) routes.

Reaction Engineering & Mechanism

Mechanistic Insight

The conversion of a sulfonic acid to a sulfonyl chloride is a nucleophilic acyl substitution at the sulfur atom. The reaction is kinetically slow with neat thionyl chloride due to the poor electrophilicity of


 towards the sulfonate anion.

The Role of DMF (Vilsmeier-Haack Activation): We employ DMF as a nucleophilic catalyst. DMF reacts with


 to form the highly reactive chloroiminium species (Vilsmeier reagent) . This intermediate reacts rapidly with the sulfonic acid to form a sulfonyl-ammonium intermediate, which is then collapsed by chloride ions to yield the sulfonyl chloride.
  • Why this matters: Without DMF, the reaction requires prolonged heating and large excesses of

    
    , leading to tarring of the electron-rich pyrazole ring. With DMF, the reaction proceeds at lower temperatures (mild reflux) with higher conversion rates.
    
Reaction Scheme

ReactionMechanism Substrate 5-Methyl-1-phenyl- 1H-pyrazole-4-sulfonic acid Intermediate [Vilsmeier-Sulfonate Complex] Substrate->Intermediate Activation Reagents SOCl2 (Excess) cat. DMF Reagents->Intermediate Product 5-Methyl-1-phenyl- 1H-pyrazole-4-sulfonyl chloride Intermediate->Product Cl- Attack Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Caption: Activation of the sulfonic acid via DMF-mediated catalysis followed by chloride substitution.

Experimental Protocol

Materials & Equipment
  • Starting Material: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (Dry thoroughly; water consumes

    
    ).
    
  • Reagent: Thionyl Chloride (Reagent Grade, >99%).

  • Catalyst: N,N-Dimethylformamide (Anhydrous).

  • Solvent: 1,2-Dichloroethane (DCE) or Chloroform (Optional; neat

    
     is preferred for solubility).
    
  • Glassware: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

    
     or 
    
    
    
    line), Gas Trap (NaOH scrubber).
Step-by-Step Methodology

Step 1: Setup and Inertion

  • Equip a dry 250 mL 3-neck RBF with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.

  • Connect the top of the condenser to a gas scrubber (10% NaOH solution) to neutralize evolved HCl and

    
     gases.
    
  • Flush the system with dry Nitrogen (

    
    ) for 10 minutes.
    

Step 2: Reagent Addition

  • Charge the flask with 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (10.0 g, 42.0 mmol) .

  • Optional: If the solid is clumpy, suspend in minimal anhydrous DCE (20 mL) to aid stirring.

  • Add Thionyl Chloride (30.5 mL, 420 mmol, 10 eq) slowly via the addition funnel at room temperature.

    • Note: The reaction is endothermic initially but gas evolution will begin.

  • Add DMF (0.16 mL, 2.1 mmol, 5 mol%) dropwise.

    • Caution: Vigorous gas evolution (HCl/

      
      ) will occur immediately upon DMF addition.
      

Step 3: Reaction (Chlorination)

  • Heat the mixture gradually to reflux (approx. 75-80°C) using an oil bath.

  • Maintain reflux for 2 to 3 hours .

    • Endpoint Criteria: The solution should turn homogenous (clear yellow/orange).

    • Validation: Take a 50 µL aliquot, quench in MeOH. Analyze by TLC (EtOAc:Hexane 1:1). The sulfonic acid (baseline) should disappear; the methyl ester (formed from chloride + MeOH) will appear at higher

      
      .
      

Step 4: Workup & Isolation

  • Cool the reaction mixture to Room Temperature (RT).

  • Concentrate: Remove excess

    
     under reduced pressure (Rotary Evaporator) at <50°C.
    
    • Tip: Add dry Toluene (2 x 20 mL) and re-evaporate ("azeotrope") to remove trace thionyl chloride.

  • Quench: Dissolve the residue in DCM (100 mL) and cool to 0°C. Pour the mixture slowly into Ice Water (100 mL) with vigorous stirring.

    • Critical: Do this quickly to minimize hydrolysis of the product.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash: Wash combined organics with cold saturated

    
     (50 mL) and Brine (50 mL).
    
  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification
  • Crude State: The product is typically obtained as a pale yellow to off-white solid.

  • Recrystallization: If purity is <95%, recrystallize from Hexane/DCM or Heptane .

  • Storage: Store under inert atmosphere at 2-8°C. Sulfonyl chlorides are moisture sensitive.

Process Control & Validation

Use the following parameters to validate the synthesis.

ParameterSpecificationMethodNotes
Appearance Off-white to pale yellow solidVisualDarkening indicates decomposition.
Melting Point 55 - 59°CCapillarySharp range indicates high purity.
Purity > 98%HPLC (UV 254nm)Derivatize with amine before injection to avoid hydrolysis on column.
Identity Consistent structure

H-NMR
Diagnostic shift of pyrazole-CH

.

NMR Interpretation (


, 400 MHz): 
  • 
     2.55 ppm (s, 3H):  Methyl group on Pyrazole (Deshielded by 
    
    
    
    vs.
    
    
    ).
  • 
     7.40 - 7.60 ppm (m, 5H):  Phenyl protons.
    
  • 
     8.05 ppm (s, 1H):  Pyrazole H-3 proton.
    

Workflow Visualization

Workflow Start Start: Sulfonic Acid (Dry Solid) Mix Add SOCl2 + cat. DMF (Gas Evolution!) Start->Mix Reflux Reflux 75°C (2-3 Hours) Mix->Reflux Evap Evaporate Excess SOCl2 (Azeotrope w/ Toluene) Reflux->Evap Quench Quench in Ice/Water Extract with DCM Evap->Quench Final Final Product: Sulfonyl Chloride Quench->Final

Caption: Operational workflow for the synthesis of pyrazole-4-sulfonyl chloride.

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Residue.

    • Cause: Incomplete removal of

      
       or hydrolysis during quench.
      
    • Fix: Ensure thorough azeotropic drying with toluene. Use colder water during quench.

  • Issue: Unreacted Starting Material.

    • Cause: Wet starting material deactivating the reagent.

    • Fix: Dry sulfonic acid in a vacuum oven at 50°C overnight before use. Increase DMF to 10 mol%.

  • Issue: Purity < 90%.

    • Cause: Chlorination of the phenyl ring (rare without Lewis acids) or pyrazole ring degradation.

    • Fix: Lower reaction temperature to 60°C and extend time. Avoid

      
       if selectivity is an issue.
      

References

  • Direct Chlorosulfonation of Pyrazoles

    • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
    • Source: ACS Omega (2023).

    • URL:[Link]

    • Relevance: Describes the synthesis of analogous 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride using chlorosulfonic acid and thionyl chloride.
  • General Sulfonyl Chloride Synthesis Protocol

    • Title: A Simple and Practical Method for the Synthesis of Sulfonyl Chlorides.[1][2][3]

    • Source: Synlett (2014).

    • Relevance: Validates the use of Vilsmeier-type activation for sulfonic acid conversion.

  • Compound Data & Safety

    • Title: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride Product Entry.[4][5][6][7]

    • Source: Sigma-Aldrich.

    • Relevance: Confirmation of CAS 342405-38-3, physical properties, and safety handling (H314).

Sources

scale-up synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scale-Up Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , an important intermediate in pharmaceutical and chemical industries. The protocol detailed herein focuses on the direct sulfonation of 5-Methyl-1-phenyl-1H-pyrazole using oleum (fuming sulfuric acid). Emphasis is placed on the critical parameters, safety considerations, and process controls necessary for transitioning from laboratory-scale to larger-scale production. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices to ensure a safe, efficient, and reproducible synthesis.

Introduction and Strategic Overview

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a functionalized heterocyclic compound. The introduction of a sulfonic acid (-SO₃H) group onto the pyrazole core significantly increases its water solubility and provides a reactive handle for further chemical transformations, making it a valuable building block in drug discovery.

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. While straightforward in principle, the scale-up of sulfonation reactions, particularly those using potent reagents like oleum, presents significant challenges. The primary concerns are the management of a highly exothermic reaction and the safe handling of extremely corrosive materials.[1][2][3] This guide provides a robust protocol that addresses these challenges through precise temperature control, controlled reagent addition, and a carefully designed work-up procedure.

Reaction Mechanism and Rationale

The core transformation is the sulfonation of the pyrazole ring, which proceeds via an electrophilic aromatic substitution (EAS) mechanism.

  • Pillar 1: Generation of the Electrophile: Oleum, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), is a powerful sulfonating agent due to the presence of free SO₃, a potent electrophile.[1]

  • Pillar 2: Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic sulfur atom of SO₃. The substitution occurs preferentially at the C4 position, which is activated by the heterocyclic system. This forms a resonance-stabilized intermediate known as a sigma complex.

  • Pillar 3: Aromatization: A weak base, such as the hydrogen sulfate anion (HSO₄⁻), removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final sulfonic acid product.[1]

The choice of oleum is strategic for scale-up; its high reactivity allows for the reaction to proceed efficiently, often without the need for additional solvents, leading to higher throughput.[3]

Process Development and Scale-Up Considerations

Scaling a chemical synthesis requires moving beyond simple stoichiometry to a holistic understanding of the process parameters that govern safety, yield, and purity.

Reagent Selection and Stoichiometry
ParameterRecommendation & Rationale
Starting Material 5-Methyl-1-phenyl-1H-pyrazole, Purity >98%
Sulfonating Agent Oleum (20% free SO₃). Rationale: Provides a high concentration of the active electrophile (SO₃), driving the reaction to completion. It is more potent than concentrated sulfuric acid alone.[1]
Molar Ratio 1.5 to 2.0 molar equivalents of SO₃ relative to the pyrazole substrate. Rationale: A molar excess of the sulfonating agent ensures complete conversion of the starting material. However, an excessive amount increases the exotherm and complicates the work-up.
Critical Process Parameters: Managing Exothermicity

The sulfonation of aromatic compounds is a notoriously fast and highly exothermic reaction, releasing approximately 380 kJ/kg of SO₃ reacted.[3] Failure to control the reaction temperature can lead to a runaway reaction and the formation of undesired byproducts.[1][2]

  • Temperature Control: The addition of oleum must be performed at a low temperature (0-10 °C) to dissipate the heat generated. A jacketed reactor with a reliable cooling system is mandatory for scale-up.

  • Addition Rate: A slow, controlled, dropwise addition of oleum is critical. The rate should be dictated by the cooling capacity of the reactor, ensuring the internal temperature does not exceed the set limit.

  • Agitation: Efficient and vigorous stirring is essential to ensure rapid heat transfer from the reaction mass to the reactor walls and to prevent localized overheating, which can lead to charring and side product formation.[3][4]

Workflow and Logic Diagram

The following diagram outlines the logical workflow for the synthesis, emphasizing key control points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactor Setup (Jacketed, Cooled) B Charge 5-Methyl-1-phenyl-1H-pyrazole A->B C Cool Reactor to 0-5 °C B->C D Slowly Add Oleum (Maintain T < 10 °C) C->D E Stir at Room Temp (Monitor Completion via HPLC) D->E G Carefully Quench Reaction (Pour mixture onto ice) E->G F Prepare Crushed Ice Slurry F->G H Precipitation of Product G->H I Isolate by Vacuum Filtration H->I J Wash with Cold Water I->J K Recrystallization J->K L Dry Product K->L M Characterization (HPLC, NMR, MP) L->M

Caption: Overall workflow for the synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid.

Detailed Scale-Up Protocol (100 g Scale)

Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood or a designated process bay. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory.[1][5]

Equipment & Materials
  • Equipment:

    • 1 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

    • Circulating chiller/heater for the reactor jacket.

    • Large Buchner funnel and vacuum flask for filtration.

    • Vacuum oven or desiccator for drying.

  • Reagents:

    • 5-Methyl-1-phenyl-1H-pyrazole (100 g, 0.632 mol)

    • Oleum (20% free SO₃, ~150 mL, containing approx. 1.264 mol of total SO₃)

    • Crushed Ice (approx. 2 kg)

    • Deionized Water (for washing)

    • Saturated Sodium Chloride solution (optional, for "salting out")

Step-by-Step Procedure
  • Reactor Setup: Assemble the 1 L jacketed reactor. Ensure the stirrer, temperature probe, and dropping funnel are securely fitted. Connect the jacket to the circulating chiller.

  • Charging: Charge the reactor with 5-Methyl-1-phenyl-1H-pyrazole (100 g).

  • Cooling: Start the stirrer at a moderate speed (e.g., 200-300 RPM) and begin cooling the reactor jacket. Cool the internal contents to between 0 °C and 5 °C.

  • Oleum Addition: Carefully charge the dropping funnel with the oleum (approx. 150 mL). Begin adding the oleum dropwise to the stirred pyrazole. This step is highly exothermic. [1] The addition rate must be controlled to maintain the internal reaction temperature below 10 °C. The addition may take 1-2 hours.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Reaction Quench (Critical Step): In a separate, large (5 L) beaker or vessel, prepare a slurry of crushed ice (approx. 2 kg). With extreme caution and vigorous stirring of the ice slurry , slowly pour the reaction mixture onto the ice.[1] This will generate significant heat. Do NOT add ice/water to the reaction mixture.

  • Precipitation and Isolation: The sulfonic acid product will precipitate as a white solid in the cold aqueous solution. Stir the slurry for 30 minutes to ensure complete precipitation. If precipitation is slow, add saturated sodium chloride solution to "salt out" the product.[1]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~6-7) to remove residual sulfuric acid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C or in a desiccator over a suitable drying agent to a constant weight.

Purification and Quality Control

Purification

For higher purity, the crude product can be recrystallized. A common method for sulfonic acids is recrystallization from hot water or an alcohol/water mixture.[6]

  • Dissolve the crude product in a minimum amount of boiling deionized water.

  • If the solution is colored, it can be treated with a small amount of activated carbon.

  • Hot-filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry as described previously.

Characterization and Typical Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis MethodExpected Result
Appearance White to off-white crystalline solid
Melting Point >300 °C (Sulfonic acids often decompose rather than melt)
HPLC Purity >98% (using a C18 column with a water/acetonitrile gradient)[7]
¹H NMR (DMSO-d₆) Phenyl protons (multiplet, ~7.4-7.6 ppm), Methyl protons (singlet, ~2.5 ppm). The sulfonic acid proton is often broad and may exchange with solvent.
FTIR (KBr, cm⁻¹) Strong, broad O-H stretch (~3400-3200), S=O stretches (~1250-1150 and ~1050-1000), C=C and C=N stretches of the pyrazole ring.

Safety and Hazard Management

The scale-up of this process requires a rigorous approach to safety.

Hazard Analysis
  • Oleum/Sulfuric Acid: Extremely corrosive and can cause severe burns.[1] Reacts violently and exothermically with water, potentially causing splattering.[1][5]

  • Exothermic Reaction: The sulfonation itself is highly exothermic and can lead to a runaway reaction if not properly cooled.[2]

  • Sulfur Oxides: The reaction may release hazardous fumes like SO₂ or SO₃, requiring excellent ventilation.[1][8]

Safety Protocol Diagram

G start Begin Reaction Quench q1 Is adequate ventilation (fume hood) active? start->q1 end Proceed to Filtration q2 Is full acid-resistant PPE being worn? q1->q2 Yes stop STOP! Rectify Safety Breach q1->stop No q3 Is a large ice bath prepared for quenching? q2->q3 Yes q2->stop No q4 Is a spill kit (sodium bicarbonate) ready? q3->q4 Yes q3->stop No action_pour Slowly pour reaction mixture onto ice q4->action_pour Yes q4->stop No action_pour->end

Sources

Green Chemistry in Action: Sustainable Synthesis of Pyrazole Sulfonic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Synthesis

Pyrazole sulfonic acids and their derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties. Traditionally, the synthesis of these compounds has often relied on methods that utilize harsh reagents, volatile organic solvents, and energy-intensive conditions, contributing to a significant environmental footprint. The principles of green chemistry offer a transformative approach, guiding the development of synthetic pathways that are not only efficient and high-yielding but also environmentally benign.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of cutting-edge green chemistry approaches for the synthesis of pyrazole sulfonic acids. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of various sustainable methodologies. Our focus is on providing practical, field-proven insights to empower the modern chemist to design and execute syntheses that are both innovative and environmentally responsible.

Core Green Synthetic Strategies

The synthesis of pyrazole sulfonic acids can be approached through several green methodologies, each offering distinct advantages in terms of sustainability, efficiency, and scalability. Here, we explore some of the most promising strategies.

Transition-Metal-Free, Multicomponent Synthesis at Ambient Temperature

The development of multicomponent reactions (MCRs) is a cornerstone of green chemistry, as they allow for the construction of complex molecules from simple starting materials in a single step, thereby maximizing atom economy and reducing waste. A noteworthy advancement is the transition-metal-free, three-component synthesis of sulfonated pyrazoles.[1][2]

Causality of Experimental Design:

  • Transition-Metal-Free Catalysis: The avoidance of transition metals is a key green principle, as these metals can be toxic, expensive, and require significant energy for their extraction and purification. Furthermore, residual metal contamination in the final product is a major concern in pharmaceutical applications. This method relies on the intrinsic reactivity of the starting materials under mild conditions.[1][2]

  • Multicomponent Approach: By combining sulfonyl hydrazides, 1,3-dicarbonyl compounds, and sodium sulfinates in a one-pot reaction, this method significantly reduces the number of synthetic steps, solvent usage, and purification procedures compared to traditional multi-step syntheses.[3]

  • Ambient Temperature: Conducting the reaction at room temperature minimizes energy consumption and reduces the risk of side reactions or degradation of thermally sensitive functional groups.[1][2]

  • Simple Work-up: The procedure is designed for a remarkably simple work-up, often involving just filtration and washing, which further reduces the use of solvents and energy for purification.[1]

Proposed Reaction Mechanism:

The reaction is proposed to proceed through a cascade of reactions initiated by the condensation of the 1,3-dicarbonyl compound with the sulfonyl hydrazide to form a hydrazone intermediate. This is followed by a Michael addition of the sodium sulfinate and subsequent cyclization and aromatization to yield the sulfonated pyrazole.

Transition-Metal-Free Synthesis Sulfonyl Hydrazide Sulfonyl Hydrazide Hydrazone Intermediate Hydrazone Intermediate Sulfonyl Hydrazide->Hydrazone Intermediate 1,3-Diketone 1,3-Diketone 1,3-Diketone->Hydrazone Intermediate Sodium Sulfinate Sodium Sulfinate Michael Adduct Michael Adduct Sodium Sulfinate->Michael Adduct Hydrazone Intermediate->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Sulfonated Pyrazole Sulfonated Pyrazole Cyclized Intermediate->Sulfonated Pyrazole Aromatization Iodine-Catalyzed Synthesis Sulfonyl Hydrazine Sulfonyl Hydrazine Sulfonyl Radical Sulfonyl Radical Sulfonyl Hydrazine->Sulfonyl Radical Iodine Enaminone Enaminone Radical Adduct Radical Adduct Enaminone->Radical Adduct Iodine (I2) Iodine (I2) Sulfonyl Radical->Radical Adduct Cyclized Intermediate Cyclized Intermediate Radical Adduct->Cyclized Intermediate 4-Sulfonyl Pyrazole 4-Sulfonyl Pyrazole Cyclized Intermediate->4-Sulfonyl Pyrazole Aromatization

Caption: Proposed mechanism for the iodine-catalyzed synthesis of 4-sulfonyl pyrazoles.

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. [4][5][6]This is due to efficient and uniform heating of the reaction mixture.

Causality of Experimental Design:

  • Energy Efficiency: Microwave heating is more energy-efficient than conventional heating methods as it directly heats the reactants and solvent, rather than the reaction vessel.

  • Rapid Reaction Rates: The rapid heating can lead to a significant acceleration of reaction rates, allowing for high-throughput synthesis. * Solvent-Free or Reduced Solvent Conditions: Microwave-assisted reactions can often be performed under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent, reducing waste and environmental impact. [6]

Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides another energy-efficient and green method for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. [3][7][8] Causality of Experimental Design:

  • Enhanced Mass Transfer: The mechanical effects of ultrasound, such as micro-streaming and shockwaves, can enhance mass transfer and increase the surface area of solid reactants or catalysts, leading to faster reactions.

  • Milder Conditions: Ultrasound can often promote reactions at lower bulk temperatures than conventional heating, which is beneficial for thermally sensitive compounds.

  • Use of Greener Solvents: Ultrasound can facilitate reactions in greener solvents like water or ethanol, which might be less efficient under silent conditions. [7]

Comparative Analysis of Green Synthesis Methods

MethodKey FeaturesTypical Reaction TimeTypical TemperatureCatalystGreen Advantages
Transition-Metal-Free Multicomponent Synthesis One-pot, three-component reaction12-24 hoursRoom TemperatureNoneTransition-metal-free, high atom economy, mild conditions, simple work-up. [1][2]
Iodine-Catalyzed Synthesis Tandem C-H sulfonylation and annulation8-12 hoursRoom TemperatureMolecular IodineMetal-free, low-cost catalyst, tandem reaction. [9][10]
Microwave-Assisted Synthesis Rapid heating5-30 minutes80-150 °CVariousReduced reaction time, energy efficient, potential for solvent-free conditions. [4][6]
Ultrasound-Assisted Synthesis Acoustic cavitation30-90 minutesRoom Temperature to 60 °CVariousEnhanced reaction rates, milder conditions, improved mass transfer. [3][7][8]

Detailed Application Notes and Protocols

Protocol 1: Transition-Metal-Free Synthesis of 1,4-Disulfonylated Pyrazoles

This protocol is adapted from the work of Chen et al. and provides a robust method for synthesizing a variety of sulfonated pyrazoles under mild, environmentally friendly conditions. [1][2] Materials:

  • Substituted sulfonyl hydrazide (1.0 mmol)

  • 1,3-Diketone (1.2 mmol)

  • Sodium sulfinate (1.5 mmol)

  • Acetonitrile (ACN) (5 mL)

  • Stir bar

  • Round-bottom flask (25 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted sulfonyl hydrazide (1.0 mmol), 1,3-diketone (1.2 mmol), and sodium sulfinate (1.5 mmol).

  • Add acetonitrile (5 mL) to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (as indicated by TLC), add water (10 mL) to the reaction mixture.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the pure sulfonated pyrazole.

Self-Validation:

  • Expected Yield: 70-95%.

  • TLC Analysis: The product should show a single spot with a different Rf value compared to the starting materials.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks for the pyrazole ring and sulfonyl groups will validate the synthesis. For example, in the ¹H NMR spectrum, expect signals for the pyrazole ring protons, and in the IR spectrum, look for strong absorptions corresponding to the S=O stretching of the sulfonyl groups.

Protocol 2: Iodine-Catalyzed Synthesis of 4-Sulfonyl Pyrazoles

This protocol is based on the methodology developed by Tian et al. for the synthesis of 4-sulfonyl pyrazoles using a metal-free iodine catalyst. [10][11] Materials:

  • N,N-dimethyl enaminone (0.5 mmol)

  • Sulfonyl hydrazine (0.6 mmol)

  • Molecular iodine (I₂) (10 mol%, 0.05 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (1.0 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.0 mmol)

  • Dichloromethane (DCM) (3 mL)

  • Stir bar

  • Round-bottom flask (10 mL)

Procedure:

  • To a 10 mL round-bottom flask containing a magnetic stir bar, add the N,N-dimethyl enaminone (0.5 mmol), sulfonyl hydrazine (0.6 mmol), molecular iodine (0.05 mmol), and sodium bicarbonate (1.0 mmol).

  • Add dichloromethane (3 mL) to the flask.

  • Add tert-butyl hydroperoxide (1.0 mmol) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane) to afford the pure 4-sulfonyl pyrazole.

Self-Validation:

  • Expected Yield: 60-85%.

  • TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The ¹H NMR spectrum should show the characteristic proton signal of the pyrazole C-5 position, and the ¹³C NMR will confirm the presence of the sulfonylated carbon.

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of pyrazole sulfonic acids is not merely an academic exercise but a necessary evolution in chemical manufacturing. The methodologies presented in this guide—from transition-metal-free multicomponent reactions to energy-efficient microwave and ultrasound-assisted syntheses—demonstrate that sustainable practices can lead to highly efficient and practical synthetic routes.

As the field continues to advance, we can anticipate the development of even more innovative green approaches. The use of benign and renewable solvents, the design of highly active and recyclable catalysts from earth-abundant materials, and the integration of flow chemistry for continuous manufacturing are all promising avenues for future research. By embracing these green strategies, the scientific community can continue to unlock the potential of pyrazole sulfonic acids in medicine and materials science while safeguarding our planet for future generations.

References

  • Chen, J., Chen, D., Kuang, J., & Ma, Y. (2021). Transition Metal-Free De Novo Synthesis of Sulfonated Pyrazoles from Sulfonyl Hydrazides, 1,3-Diketones, and Sodium Sulfinates at Room Temperature. The Journal of Organic Chemistry, 86(14), 9289–9298. [Link] [1]2. PubMed. (2021). Transition Metal-Free De Novo Synthesis of Sulfonated Pyrazoles from Sulfonyl Hydrazides, 1,3-Diketones, and Sodium Sulfinates at Room Temperature. National Center for Biotechnology Information. [Link] [2]3. MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link] [9]4. Vertex AI Search. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Google Cloud. [3]5. ResearchGate. (2020). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles | Request PDF. ResearchGate. [Link] 6. Life Science Journal. (2012). Microwave-Assisted Synthesis of Novel Pyrazole, Pyrimidin. Life Science Journal. [Link] [12]7. OUCI. (2020). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. OUCI. [Link] [10]8. PMC. (2018). Microwave-assisted synthesis and bioevaluation of new sulfonamides. National Center for Biotechnology Information. [Link] [11]9. ResearchGate. (2025). Ionic Liquid Catalysis in Synthesizing Pyrazoles and Triazoles: Advancing Efficiency and Sustainability | Request PDF. ResearchGate. [Link] 10. Semantic Scholar. (2014). Microwave Assisted Synthesis of Some Novel Sulphonamide bearing Pyrazolone Core Structure. Semantic Scholar. [Link] [13]11. PMC. (2023). A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and. National Center for Biotechnology Information. [Link] [14]12. Indian Academy of Sciences. (n.d.). Highly efficient solvent-free synthesis of pyranopyrazoles by a Brønsted-acidic ionic liquid as a green and reusable catalyst. Indian Academy of Sciences. [Link] [4]13. MDPI. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. [Link] [15]14. MDPI. (2025). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI. [Link] [16]15. Semantic Scholar. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. [Link] [17]16. ResearchGate. (2024). Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. ResearchGate. [Link] [18]17. Journal of Pharmaceutical and Applied Chemistry. (2023). Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Pharmaceutical and Applied Chemistry. [Link] [19]18. ResearchGate. (2018). Mechanochemical sulfonation of aromatic compounds using NaHSO 4 ·H 2 O/P 2 O 5. ResearchGate. [Link] 19. Amanote Research. (2016). A Fast and Highly Efficient Protocol for Synthesis of. Amanote Research. [Link] [20]20. Indian Academy of Sciences. (n.d.). Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. Indian Academy of Sciences. [Link] [21]21. Arabian Journal of Chemistry. (2015). Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles. Arabian Journal of Chemistry. [Link] [5]22. Taylor & Francis Online. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link] [22]23. ResearchGate. (n.d.). Synthesis of pyrazoles catalyzed by Sc(OTf) 3 under solvent-free... ResearchGate. [Link] [23]24. ACS Publications. (2020). Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. ACS Publications. [Link] 25. PMC. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. National Center for Biotechnology Information. [Link] [24]26. DergiPark. (2015). 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link] [7]27. Beilstein Journal of Organic Chemistry. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry. [Link] [25]28. ResearchGate. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. [Link] [26]29. ResearchGate. (n.d.). Ultrasound‐ and NPs‐assisted synthesis of pyrazoles. ResearchGate. [Link] [27]30. Indian Journal of Pharmaceutical Sciences. (2010). Microwave assisted synthesis of some novel pyrazole substituted benzimidazoles and evaluation of their biological activities. Indian Journal of Pharmaceutical Sciences. [Link] [28]31. Arabian Journal of Chemistry. (2015). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. [Link] [29]32. Semantic Scholar. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. [Link] [6]33. Allied Academies. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. [Link] [30]34. Scribd. (n.d.). Pyrazole Synthesis Techniques Review | PDF. Scribd. [Link] [31]35. ResearchGate. (n.d.). Synthesis of pyrazole under solvent free condition. ResearchGate. [Link] [8]36. Chemical Communications. (2020). Mechanochemical synthesis of aromatic sulfonamides. Royal Society of Chemistry. [Link] [32]37. RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • PubMed. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2022). Synthesis of Pyrazole Compounds by Using Sonication Method. Semantic Scholar. [Link]

Sources

reaction conditions for coupling 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Executive Summary

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS: 1353503-21-5) is a critical scaffold in the synthesis of bioactive pyrazole sulfonamides, a structural motif prevalent in COX-2 inhibitors (e.g., Celecoxib analogs), antimicrobial agents, and antidiabetic drugs. Unlike carboxylic acids, sulfonic acids cannot be coupled directly to amines using standard carbodiimide reagents (e.g., EDC/NHS). Successful coupling requires the conversion of the sulfonate to a reactive sulfonyl electrophile—typically a sulfonyl chloride.[1][2]

This guide details the industry-standard Two-Step Activation/Amidation Protocol , which ensures high yields (>85%) and purity. It also outlines a Mild One-Pot Alternative for sensitive substrates using cyanuric chloride.

Scientific Background & Mechanistic Insight

The Challenge of Sulfonyl Coupling

The sulfonyl group (


) is inherently stable and non-electrophilic due to resonance delocalization and the poor leaving group ability of the hydroxide/oxide anion. Direct amidation requires high temperatures that often degrade functionalized pyrazoles.

The Solution: Nucleophilic Substitution at Sulfur (


-S) 
The transformation relies on converting the sulfonic acid into a sulfonyl chloride (

). The mechanism involves the attack of a chlorinating agent (thionyl chloride) on the sulfonate oxygen, forming a chlorosulfite intermediate, which then undergoes nucleophilic attack by chloride ion to release

and generate the sulfonyl chloride.

Reaction Pathway:

  • Activation:

    
    
    
  • Coupling:

    
    
    

Experimental Protocols

Protocol A: Standard Two-Step Synthesis (High Throughput)

Best for: Robust substrates, scale-up, and generating libraries of sulfonamides.

Step 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride Note: Pyrazoles can act as weak bases; however, the electron-withdrawing sulfonyl group reduces basicity. The use of catalytic DMF is critical to form the Vilsmeier-Haack-like active species, accelerating the reaction.

Reagents:

  • Starting Material: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Catalyst:

    
    -Dimethylformamide (DMF) (0.05 equiv)
    
  • Solvent: None (Neat) or Dichloroethane (DCE) if solubility is poor.

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a

    
     drying tube (or inert gas line).
    
  • Addition: Charge the flask with the sulfonic acid. Add

    
     slowly at room temperature. Add DMF (catalytic drops). Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Heat the mixture to reflux (75–80°C) for 2–4 hours.

    • Checkpoint: The reaction is complete when the solid fully dissolves and gas evolution ceases.

  • Isolation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator).
    
  • Azeotrope: Add dry toluene (2x) and evaporate to remove trace thionyl chloride.

  • Result: The crude sulfonyl chloride is obtained as a solid/oil. Use immediately in Step 2 to prevent hydrolysis.

Step 2: Sulfonamide Coupling Standard Schotten-Baumann or Anhydrous Conditions.

Reagents:

  • Crude Sulfonyl Chloride (from Step 1)

  • Amine (1.1 – 1.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 – 3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Dissolution: Dissolve the amine and base in dry DCM at 0°C .

  • Addition: Dissolve the crude sulfonyl chloride in a minimal amount of DCM and add dropwise to the amine solution.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Wash with 1N

      
       (to remove unreacted amine/base).
      
    • Wash with sat.

      
       (to remove unreacted sulfonic acid/chloride hydrolysis products).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
Protocol B: Mild Activation via Cyanuric Chloride (Alternative)

Best for: Acid-sensitive substrates or avoiding thionyl chloride.

Concept: Cyanuric chloride (TCT) acts as a mild chlorinating agent, converting sulfonate salts to sulfonyl chlorides in acetone/water at room temperature.

Reagents:

  • Sulfonic Acid Salt (Sodium 5-methyl-1-phenyl-1H-pyrazole-4-sulfonate)

  • Cyanuric Chloride (1.0 equiv)

  • 
     (catalytic)
    
  • Solvent: Acetone/Water (dry acetone preferred for subsequent amine addition).

Procedure:

  • Reflux the sulfonic acid salt with Cyanuric Chloride and catalytic

    
     in dry acetone for 2–3 hours.
    
  • Filter off the cyanuric acid byproduct.

  • Add the amine and base directly to the filtrate containing the sulfonyl chloride.

Visualization of Workflow

The following diagram illustrates the decision matrix and reaction flow for coupling this specific pyrazole scaffold.

G Start Start: 5-Methyl-1-phenyl- 1H-pyrazole-4-sulfonic acid Decision Substrate Sensitivity? Start->Decision Act_A Activation A: SOCl2 + cat. DMF (Reflux, 80°C) Decision->Act_A Robust/Scale-up Act_B Activation B: Cyanuric Chloride (Acetone, Reflux) Decision->Act_B Acid Sensitive Inter_A Intermediate: Sulfonyl Chloride Act_A->Inter_A - SO2, - HCl Coup_A Coupling: Amine + DIPEA in DCM (0°C to RT) Inter_A->Coup_A End Final Product: Pyrazole-4-Sulfonamide Coup_A->End Filter Filtration: Remove Cyanuric Acid Act_B->Filter Coup_B One-Pot Coupling: Add Amine directly Filter->Coup_B Coup_B->End

Caption: Figure 1. Synthesis workflow for Pyrazole-4-Sulfonamides showing standard (Thionyl Chloride) and mild (Cyanuric Chloride) pathways.

Optimization Data & Troubleshooting

Table 1: Solvent and Base Selection Guide

ComponentRecommendationRationale
Activation Solvent Neat (Excess

)
Maximizes rate;

acts as both reagent and solvent.
Alt. Activation Solvent DCE or CHCl3 Use if the sulfonic acid is a high-melting solid that chars before melting.
Coupling Base Pyridine Acts as both base and acyl transfer catalyst. Best for sluggish amines.
Coupling Base DIPEA (Hünig's Base)Non-nucleophilic; prevents side reactions with highly electrophilic chlorides.
Coupling Solvent DCM Standard. Good solubility for sulfonyl chlorides.
Coupling Solvent THF Use if the amine is polar/water-soluble.

Troubleshooting Common Issues:

  • Low Yield in Step 1: Ensure the sulfonic acid is completely dry . Trace water destroys

    
     and generates excess heat. Dry the starting material in a vacuum oven at 50°C overnight.
    
  • Hydrolysis: If the sulfonyl chloride reverts to acid during coupling, the amine/solvent was wet. Use anhydrous solvents and keep the reaction under Nitrogen/Argon.

  • Regioselectivity: Not an issue for this specific molecule (4-position is the only sulfonyl site), but ensure no other nucleophilic sites (like free -OH or -NH) exist on the phenyl ring without protection.

References

  • Vertex AI Search. (2023). Synthesis of Sulfonamides from 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid. 3

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols and Sulfonic Acids to Sulfonyl Chlorides.[4] The Journal of Organic Chemistry, 74(24), 9287-9291. Link

  • Blotny, G. (2009). A new mild preparation of sulfonyl chlorides from sulfonic acids. Tetrahedron Letters, 44(40), 7291-7293.
  • Murtaza, S., et al. (2012). 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate. Acta Crystallographica Section E, E68, o2196. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride.[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid . It synthesizes chemical engineering principles with laboratory-scale purification strategies.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Downstream Processing & Purity Optimization Audience: Medicinal Chemists, Process Development Scientists

Core Chemical Context

Before attempting purification, it is critical to understand the physicochemical behavior of this molecule.[1]

  • Amphoteric Nature: This compound contains a basic pyrazole nitrogen and a strongly acidic sulfonic acid group (

    
    ). In aqueous solution, it likely exists as a zwitterion  (inner salt). This makes it highly water-soluble and difficult to extract into organic solvents like dichloromethane or ethyl acetate.
    
  • Solubility Profile:

    • High Solubility: Water, aqueous bases (as sulfonate salt), hot methanol.

    • Low Solubility: Non-polar organics (Hexane, Toluene), cold ethanol (variable).

  • Key Impurities:

    • Inorganic:[2] Sulfuric acid (

      
      ) residues from synthesis.
      
    • Organic: Unreacted 5-methyl-1-phenyl-1H-pyrazole, regioisomers (phenyl-ring sulfonated), and diaryl sulfone byproducts.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose specific purification failures.

SymptomProbable CauseTechnical Solution
Product will not precipitate after pouring reaction mass onto ice.High water solubility of the free sulfonic acid; "Oiling out" due to impurities.Salting Out: Add NaCl to saturation to force the Sodium salt out. Alternative: Neutralize with

to remove sulfate as gypsum (

), then filter.
High Sulfate Ash content (>1%) or low melting point.Entrapped

or inorganic salts (

) co-precipitating.
Recrystallization: Use water/ethanol (1:3). Sulfates are less soluble in ethanol. Ion Exchange: Pass aqueous solution through a weak anion exchanger (free base form) to capture acid, or dialysis if scale permits.
Product is pink/brown instead of off-white.Oxidation products of phenylhydrazine residues or polymerization.Carbon Treatment: Dissolve in hot water, treat with activated charcoal (5% w/w) for 30 mins, filter hot through Celite.
"Ghost Peaks" in HPLC.Ion-pairing effects or pH mismatch in mobile phase.Method Adjustment: Ensure mobile phase pH is < 2.5 (use 0.1% TFA or Formic Acid) to keep the sulfonic acid protonated or fully ionized, preventing peak tailing.

Detailed Purification Protocols

Protocol A: The "Salting Out" Method (For Crude Isolation)

Best for: Initial isolation from sulfonation mixtures (Oleum/Chlorosulfonic acid).

  • Quench: Carefully pour the crude sulfonation mass into crushed ice (ratio 1:5 w/w). Maintain temperature <10°C.

  • Neutralization: Slowly add 20% NaOH solution until pH reaches ~7-8.

    • Note: This converts the sulfonic acid to sodium 5-methyl-1-phenyl-1H-pyrazole-4-sulfonate.

  • Precipitation: Add solid NaCl to the solution until saturation is reached (brine formation).

  • Cooling: Chill to 0-4°C and stir for 2 hours. The sodium sulfonate salt should precipitate as a solid.

  • Filtration: Filter and wash with a small amount of ice-cold saturated brine.

  • Conversion to Free Acid (Optional): Dissolve the salt in minimum water, acidify with concentrated HCl to pH 1, and cool. If the free acid is less soluble than the salt, it will crystallize. If not, use Protocol B .

Protocol B: The "Calcium/Barium" Method (Desalting)

Best for: Removing sulfuric acid residues to obtain high-purity free acid.

  • Dilution: Dilute the crude reaction mass with water.

  • Lime Treatment: Add Calcium Carbonate (

    
    ) or Barium Carbonate (
    
    
    
    ) until effervescence stops and pH is neutral.
    • Mechanism:[3][4][5][6][7]

      
       precipitates as insoluble 
      
      
      
      (Gypsum) or
      
      
      . The target sulfonic acid forms a soluble Calcium/Barium salt.
  • Filtration: Filter off the heavy sulfate precipitate. Retain the filtrate.

  • Acidification: Treat the filtrate with exactly 1 equivalent of Sulfuric Acid (

    
    ).
    
    • Mechanism:[3][4][5][6][7] This regenerates the target sulfonic acid and precipitates the Calcium/Barium as sulfate.

  • Final Polish: Filter again to remove the new sulfate precipitate. Evaporate the aqueous filtrate to dryness or recrystallize from Ethanol/Water.

Visual Workflows

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification route based on your current impurity profile.

PurificationStrategy Start Crude Reaction Mixture (Sulfonation Mass) CheckSolubility Is Product Precipitating on Ice Quench? Start->CheckSolubility DirectFilter Filter Solid (Crude Free Acid) CheckSolubility->DirectFilter Yes IsolateSalt Neutralize with NaOH & Salt out (NaCl) CheckSolubility->IsolateSalt No (Soluble) CheckPurity Check Purity (HPLC) & Sulfate Ash DirectFilter->CheckPurity IsolateSalt->CheckPurity HighSulfate Issue: High Sulfate/Salts CheckPurity->HighSulfate Inorganic Salts Colored Issue: Colored Impurities CheckPurity->Colored Organics Final Pure 5-Methyl-1-phenyl- 1H-pyrazole-4-sulfonic acid CheckPurity->Final Purity >98% Recryst Recrystallization (Water/Ethanol) HighSulfate->Recryst IonExchange Ion Exchange / Calcium Method HighSulfate->IonExchange Carbon Activated Carbon Treatment Colored->Carbon Recryst->Final Carbon->Final IonExchange->Final

Caption: Decision tree for selecting purification method based on physical state and impurity profile.

Workflow 2: Recrystallization Process

Standard operating procedure for final polishing.

Recrystallization Crude Crude Solid Dissolve Dissolve in Boiling Water (Min. Volume) Crude->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot AddEthanol Add Ethanol (Anti-solvent) until Turbid FilterHot->AddEthanol Cool Slow Cooling (RT -> 4°C) AddEthanol->Cool Collect Filter & Dry (Vacuum, 50°C) Cool->Collect

Caption: Standard recrystallization workflow using Water/Ethanol solvent system.

Frequently Asked Questions (FAQs)

Q1: Can I use Silica Gel Chromatography for purification? A: Standard normal-phase silica chromatography is generally ineffective for free sulfonic acids due to their high polarity and strong interaction with the silica surface (streaking).

  • Alternative: Use Reverse Phase (C18) silica.[6]

  • Mobile Phase: Water/Methanol gradient with 0.1% Formic Acid. The acid is crucial to suppress ionization and improve peak shape [1].

Q2: How do I confirm the structure and purity? A:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-proton signal (present in the starting material 5-methyl-1-phenyl-1H-pyrazole). The phenyl ring protons and the methyl group (singlet ~2.3-2.5 ppm) should remain.

  • HPLC: Use a C18 column.[6] A typical retention time shift will occur compared to the non-sulfonated starting material (sulfonic acid elutes earlier due to higher polarity).

Q3: The product is hygroscopic. How should I store it? A: Sulfonic acids are often hygroscopic. Store the purified solid in a desiccator or a tightly sealed container under inert gas (Nitrogen/Argon). If the "wet" solid is difficult to dry, consider isolating it as a sodium or potassium salt, which are generally non-hygroscopic and stable [2].

Q4: Is this the same as Edaravone? A: No. Edaravone is 3-methyl-1-phenyl-2-pyrazolin-5-one (a ketone/enol tautomer system).[8] The compound discussed here is a fully aromatic pyrazole with a sulfonic acid group at position 4. They are chemically distinct, though Edaravone can be a precursor in some synthesis routes (via aromatization and sulfonation) [3].

References

  • BenchChem. Troubleshooting common issues in the synthesis of aryl sulfonic acids. (General guide on sulfonic acid handling and chromatography). Link

  • Sigma-Aldrich. 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride Product Sheet. (Evidence of stability of the 4-sulfonyl motif).[9] Link

  • MDPI. Synthesis and Characterization of Edaravone Analogues. (Structural context for pyrazole derivatives). Link

  • ResearchGate. Recrystallization techniques for purifying pyrazole compounds. (Solvent selection strategies). Link

Sources

recrystallization solvents for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Ticket ID: #REC-PYRZ-SO3H-001 Topic: Solvent Selection & Troubleshooting for High-Purity Isolation Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Chemical Profile

Welcome to the technical support hub for pyrazole derivatives. You are working with 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid , a highly polar, likely zwitterionic compound.[1][2] Unlike its precursors (phenylhydrazine or ethyl acetoacetate) or its derivatives (sulfonyl chlorides), this molecule exhibits significant water solubility due to the hydrophilic sulfonic acid moiety (


).[2]

Compound Profile:

  • Chemical Nature: Strong organic acid / Zwitterion.[1][2]

  • Solubility Class: Hydrophilic (Water-soluble).[1][2]

  • Key Challenge: The molecule's high affinity for water makes "oiling out" or failure to precipitate common issues during standard cooling crystallization.[1][2]

  • Melting Point: Expect

    
    C (with decomposition).[2] Low melting points (
    
    
    
    C) usually indicate the presence of the sulfonyl chloride intermediate or significant hydration.[2]

Solvent Selection Matrix

The following matrix is based on the polarity index and the "like-dissolves-like" principle applied to aromatic sulfonic acids.

Solvent SystemRoleSuitabilityTechnical Notes
Water (Deionized) Primary SolventHigh The compound is highly soluble in hot water.[1][2] However, yield may be low upon cooling due to high solubility in cold water.[2]
Water + HCl (2N) Primary SystemOptimal Recommended Method. Adding mineral acid (HCl) suppresses the ionization of the sulfonic acid (Common Ion Effect), significantly reducing its solubility in the cold phase and improving recovery.[2]
Water / Ethanol Solvent / Anti-solventGood Useful if the compound is too soluble in water alone.[1][2] Dissolve in min. hot water, then add hot ethanol to turbidity.[2]
Water / Acetone Solvent / Anti-solventAlternative Similar to EtOH but acetone has a lower boiling point; good for heat-sensitive drying but higher risk of oiling out.[1][2]
Dichloromethane Wash SolventN/A Do not use for dissolving. Use only to wash the solid filter cake to remove non-polar organic impurities (unreacted starting materials).[2]

Standard Operating Procedures (SOPs)

Protocol A: The "Acid-Induced" Recrystallization (Recommended)

Best for maximizing yield and handling the zwitterionic nature of the molecule.[1][2]

  • Dissolution: Suspend the crude solid in Deionized Water (approx. 5–10 mL per gram of solid).[2]

  • Heating: Heat to reflux (

    
    C) with stirring. If the solid does not dissolve completely, add water in 1 mL increments.[2]
    
    • Critical: If the solution is dark brown/pink, add activated charcoal (1-2% w/w), reflux for 5 mins, and perform a hot filtration through Celite.

  • Acidification: While maintaining heat (

    
    C), slowly add Concentrated HCl  dropwise.
    
    • Target: pH < 1.[1][2] You may see initial cloudiness.[1][2][3]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours) on a cork ring. Rapid cooling will trap impurities.[1][2]

  • Finishing: Once at room temp, place in an ice bath (

    
    C) for 1 hour to complete precipitation.
    
  • Isolation: Filter via vacuum (Buchner funnel).[2][3]

  • Washing: Wash the cake with Ice-Cold 2N HCl (small volume) followed by a rinse with Cold Acetone (to remove water and speed up drying).

Protocol B: The Anti-Solvent Method (Water/Ethanol)

Best if the compound is too soluble in acid or if inorganic salts (NaCl/Na2SO4) are present.[2]

  • Dissolve crude solid in the minimum amount of Hot Water (

    
    C).[2]
    
  • Slowly add Hot Ethanol (

    
    C) down the side of the flask until a persistent cloudiness (turbidity) is observed.
    
  • Add just enough drops of hot water to clear the solution again.[1][2]

  • Allow to cool slowly.[1][2][3] The ethanol reduces the dielectric constant of the solvent mixture, forcing the polar sulfonic acid out of solution as it cools.[2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection based on the behavior of your crude material.

RecrystallizationLogic Start Start: Crude 5-Methyl-1-phenyl- 1H-pyrazole-4-sulfonic acid SolubilityCheck Check Solubility in Hot Water (100°C) Start->SolubilityCheck Insoluble Insoluble/Oils Out SolubilityCheck->Insoluble Solid remains Soluble Fully Soluble SolubilityCheck->Soluble Clear solution CheckImpurity Is solution colored? Insoluble->CheckImpurity Likely inorganic salts or wrong compound Soluble->CheckImpurity Charcoal Add Activated Charcoal & Hot Filter CheckImpurity->Charcoal Yes (Pink/Brown) CrystallizationPath Choose Path CheckImpurity->CrystallizationPath No (Colorless/Pale Yellow) Charcoal->CrystallizationPath PathA Path A: Acidification (Add conc. HCl dropwise) CrystallizationPath->PathA Standard PathB Path B: Anti-Solvent (Add Hot Ethanol) CrystallizationPath->PathB If yield low in Path A Cooling Slow Cool to RT then Ice Bath (0°C) PathA->Cooling PathB->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash: Cold 2N HCl then Acetone Filter->Wash

Caption: Decision tree for solvent selection and purification workflow based on crude solubility and impurity profile.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The temperature dropped too quickly, or the solvent polarity is in a "middle ground" where the compound prefers a liquid phase.[1][2]

  • Fix: Re-heat the mixture until dissolved. Add a seed crystal (if available) or scratch the inner glass surface with a glass rod to induce nucleation.[2] If using Water/Ethanol, increase the Water ratio slightly.[2]

Q2: The crystals are pinkish/brown.[1][2] Is this acceptable?

  • Cause: Pyrazoles are susceptible to air oxidation, often forming colored impurities.[2]

  • Fix: This is a purity issue. Redissolve in hot water and treat with activated charcoal (10-15 mins reflux), then filter while hot. The filtrate should be colorless or pale yellow.[1][2]

Q3: I obtained a solid, but the melting point is low (~60-100°C).

  • Cause: You likely have the Sulfonyl Chloride intermediate (mp ~57°C or ~128°C depending on isomer/purity) or a hydrate.[2]

  • Fix: Verify structure via Mass Spec. If it is the sulfonic acid, it should have a high MP (>200°C).[2] If it is the chloride, you must hydrolyze it (reflux in water) to get the acid.[2] Dry the final solid thoroughly under vacuum at 50°C to remove water of hydration.[1][2]

Q4: Can I use Ether or Hexane?

  • Answer: No. 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is polar.[1][2] It is virtually insoluble in non-polar solvents like ether or hexane.[1][2] These can only be used to wash the solid to remove non-polar impurities.[1][2]

References

  • Synthesis and Properties of Pyrazole Sulfonates

    • Title: Pyrazolium-sulfonates.[1][2][4][5][6][7][8] Mesomeric betaines possessing iminium-sulfonate partial structures.

    • Source:Arkivoc (Arkat USA), 2012.[2][5]

    • Relevance: Confirms 5-Methyl-1-phenylpyrazole-4-sulfonic acid is a "slightly brownish, water-soluble solid."[1][2][5]

    • URL:[Link]

  • General Purification of Pyrazoles

    • Title: Recrystallization techniques for purifying pyrazole compounds.[1][2][3][9][10]

    • Source: BenchChem Technical Guides.[1][2]

    • Relevance: Provides general anti-solvent protocols (Ethanol/Water)
  • Sulfonation Methodologies

    • Title: Sulfonation of 5-methyl-1-phenylpyrazole.[1][2][5][6][7]

    • Source:Journal of the American Chemical Society (Historical context on pyrazole sulfonation).[2]

    • Note: Standard chlorosulfonic acid methods yield the chloride, which hydrolyzes to the acid described above.[2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid before handling.[1][2] Sulfonic acids can be corrosive.[1]

Sources

improving yield in the synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Optimization of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

The synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid presents three distinct failure modes that commonly degrade yield:

  • Regioisomeric Contamination: The use of the thermodynamic isomer (3-methyl) rather than the kinetic isomer (5-methyl) as the starting material.[1]

  • Sulfonation Selectivity: Competitive sulfonation of the N-phenyl ring versus the pyrazole C-4 position.[1]

  • Isolation Efficiency: Loss of the highly water-soluble zwitterionic product during aqueous workup.[1]

This guide provides a self-validating protocol to address these bottlenecks.

Module 1: The Precursor Trap (Isomer Control)

Q: My starting material is "Methyl-1-phenylpyrazole," but the sulfonation yield is inconsistent. Why?

A: You are likely using a mixture of isomers or the wrong regioisomer.[1] The target molecule requires the methyl group at the 5-position (adjacent to the N-phenyl group).[1] However, the thermodynamic product of many condensation reactions is the 3-methyl isomer (methyl distal to the N-phenyl group).[1][2]

  • The Mechanism: The synthesis involves condensing phenylhydrazine with a 3-oxobutanal equivalent (like 4,4-dimethoxy-2-butanone).[1][2]

    • Kinetic Control (Target): Hydrazine attacks the aldehyde (more reactive)

      
       Cyclization 
      
      
      
      5-Methyl isomer .[1][3]
    • Thermodynamic Control (Impurity): Acid-catalyzed equilibration or attack at the ketone

      
      3-Methyl isomer .[1][2]
      

Diagnostic Protocol (NOESY NMR): Before sulfonating, you must validate your precursor.[1][2][3] Run a 1D NOE or 2D NOESY NMR experiment.

  • 5-Methyl (Target): Strong NOE correlation between the ortho-phenyl protons and the methyl group protons (spatial proximity).[1]

  • 3-Methyl (Impurity): No NOE correlation between phenyl and methyl protons.[1]

Corrective Synthesis (The Acetal Route): To guarantee the 5-methyl core:

  • React Phenylhydrazine with 4,4-dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal).[1][2]

  • Conditions: Ethanol, reflux, catalytic HCl.[1][2][3]

  • Why: The hydrazine

    
     preferentially attacks the masked aldehyde (acetal) upon hydrolysis, locking in the 5-methyl regiochemistry.[1][3]
    

Module 2: The Sulfonation Step (Regioselectivity)

Q: I am seeing disulfonated products or sulfonation on the phenyl ring. How do I stop this?

A: This is a temperature and reagent control issue. The pyrazole C-4 position is the most nucleophilic site, but the N-phenyl ring (specifically the para-position) is also susceptible to electrophilic aromatic substitution (


).[1][2]
  • Chlorosulfonic Acid (

    
    ):  Favors Pyrazole C-4 sulfonation at moderate temperatures.[1][2]
    
  • Oleum /

    
    :  Favors Phenyl p-sulfonation or disulfonation at high temperatures.[1]
    

Optimized Protocol:

ParameterRecommendationRationale
Reagent Chlorosulfonic Acid (2.5 - 3.0 eq)Mild enough to avoid phenyl attack; acts as solvent and reagent.[1][2]
Solvent 1,2-Dichloroethane (DCE) or NeatDCE allows better thermal control than neat reactions.[1][2][3]
Temperature 60°C - 80°C< 60°C: Incomplete conversion.> 90°C: Phenyl sulfonation begins.[1][2]
Time 2 - 4 HoursMonitor via HPLC (disappearance of SM).

Visual Workflow:

SulfonationPathways Start 5-Methyl-1-phenylpyrazole Condition1 ClSO3H, 60-80°C (Kinetic Control) Start->Condition1 Condition2 Oleum or >100°C (Thermodynamic Control) Start->Condition2 Target Target: 4-Sulfonic Acid Condition1->Target Major Product Impurity Impurity: Phenyl-p-sulfonic acid Target->Impurity Over-sulfonation Condition2->Impurity Major Product

Figure 1: Divergent reaction pathways based on temperature and reagent choice.[1][2][3] High temperatures shift substitution to the phenyl ring.[1][3]

Module 3: Isolation (The Solubility Trap)

Q: The reaction works, but I get no precipitate upon quenching. Where is my product?

A: Your product is likely stuck in the aqueous phase as a zwitterion.[1] The sulfonic acid group (


) and the pyrazole nitrogen (

) form a highly water-soluble internal salt.[1] Standard organic extraction (DCM/EtOAc) will fail .[1][3]

Troubleshooting Guide:

  • The Quench: Pour the reaction mixture carefully onto crushed ice.

    • Observation: If a solid forms, filter immediately.[1][3] This is the sulfonyl chloride or the acid.[1]

    • If no solid:[1][3] Proceed to Step 2.

  • The Barium Isolation Method (Gold Standard for water-soluble sulfonic acids):

    • Neutralize the aqueous quench with Barium Carbonate (

      
      ) .[1][3]
      
    • Filter off the precipitate (This is

      
       from excess sulfuric acid).[1][3] Discard solid. 
      
    • The filtrate contains the Barium salt of your target (soluble).[1][3]

    • Treat the filtrate with exact stoichiometric Sulfuric Acid (

      
      ) .[1][3]
      
    • Filter again.[1] The precipitate is now

      
      .[1][3] Discard solid. 
      
    • The filtrate is now a pure aqueous solution of your free sulfonic acid .[1]

    • Evaporate water to dryness to obtain the solid product.[1]

  • Alternative: Salting Out

    • If the Barium method is too tedious, saturate the aqueous quench solution with NaCl .[1][3]

    • Cool to 0°C. The sodium salt of the sulfonic acid often precipitates due to the common ion effect.[1]

Isolation Decision Tree:

IsolationLogic Quench Quench Reaction on Ice Precipitate Precipitate forms? Quench->Precipitate Yes Filter & Wash (Cold Water) Precipitate->Yes Yes No Product is soluble (Zwitterion) Precipitate->No No Method Choose Method No->Method BaMethod 1. Add BaCO3 (Remove SO4) 2. Filter 3. Add H2SO4 (Remove Ba) 4. Evaporate Filtrate Method->BaMethod High Purity SaltMethod Saturate with NaCl Cool to 0°C Filter Na-Salt Method->SaltMethod High Throughput

Figure 2: Decision matrix for isolating water-soluble pyrazole sulfonic acids.

References & Validated Sources

  • Finar, I. L., & Hurlock, R. J. (1957). "The preparation of 1-phenylpyrazole-4-sulphonic acid."[1][2] Journal of the Chemical Society, 3024-3027.[1]

    • Core Authority: Establishes that chlorosulfonic acid targets the 4-position, while oleum targets the phenyl ring.[1][2]

    • [1][3]

  • Grimmett, M. R. (1996). Imidazole and Benzimidazole Synthesis.[1][3] Academic Press.[1] (Context on Pyrazole Regiochemistry).

    • Mechanistic Insight: Explains the kinetic vs. thermodynamic control in pyrazole cyclization from hydrazines.

  • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives."[1][2][3] Comprehensive Heterocyclic Chemistry.

    • Data Verification: Provides NMR shift data distinguishing 3-methyl vs 5-methyl isomers.

  • Modern Application (Analogous Chemistry):

    • Deng, X., & Mani, N. S. (2008).[1][3][4] "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Journal of Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Regioisomer Impurities in 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals resolve one of the most persistent challenges in heterocyclic chemistry: the formation and removal of regioisomers during the synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS: 1353503-21-5) .

This guide bypasses generic advice, focusing instead on the mechanistic causality of regioisomer formation, upstream synthetic optimization, and field-proven downstream purification protocols.

Section 1: Root Cause Analysis (Mechanistic Origins)

Q1: I am detecting a major impurity with the exact same mass as my target compound. Why am I seeing a regioisomer in my final sulfonic acid product?

A: The impurity you are observing is almost certainly 3-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid . The root cause of this impurity does not originate in the sulfonation step, but rather upstream during the initial construction of the pyrazole ring.

The synthesis typically involves the condensation of phenylhydrazine with an unsymmetrical 1,3-dielectrophile (such as 4-methoxy-3-buten-2-one or an enaminone). Because both nitrogen atoms of the hydrazine can attack either electrophilic carbon, the cyclization inevitably yields a mixture of the 5-methyl and 3-methyl regioisomers[1].

Once the pyrazole ring is formed, electrophilic aromatic sulfonation (using chlorosulfonic acid or oleum) is highly regioselective. The C3 and C5 positions of the pyrazole ring are electron-deficient due to the adjacent electronegative nitrogen atoms. Therefore, the electrophilic attack is directed exclusively to the C4 position for both isomers[2]. Consequently, any 3-methyl impurity carried over from the cyclization step will be sulfonated to form the 3-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid regioisomer.

G A Phenylhydrazine + Enaminone B 5-Methyl-1-phenyl -1H-pyrazole (Major) A->B Regioselective Cyclization C 3-Methyl-1-phenyl -1H-pyrazole (Minor) A->C Minor Pathway D 5-Methyl-1-phenyl-1H- pyrazole-4-sulfonic acid B->D ClSO3H (C4 Sulfonation) E 3-Methyl-1-phenyl-1H- pyrazole-4-sulfonic acid C->E ClSO3H (C4 Sulfonation)

Reaction pathway illustrating the divergence of regioisomers during pyrazole cyclization.

Section 2: Upstream Prevention (Reaction Optimization)

Q2: How can I thermodynamically or kinetically favor the 5-methyl isomer during the initial pyrazole cyclization to minimize downstream purification?

A: Regioselectivity in the Knorr-type pyrazole synthesis is dictated by the differential nucleophilicity of the hydrazine nitrogens and the differential electrophilicity of the 1,3-dicarbonyl equivalent. The terminal


 of phenylhydrazine is more nucleophilic than the internal 

.

To favor the 5-methyl isomer, you must operate under thermodynamic control (acidic conditions and higher temperatures). Acidic conditions protonate the more basic terminal


, slowing down the kinetic attack and allowing the reaction to equilibrate toward the more thermodynamically stable 5-methyl isomer (which suffers less steric clash between the N-phenyl and the adjacent substituent compared to the 3-methyl isomer).
Table 1: Influence of Cyclization Conditions on Regioselectivity

Data represents the condensation of phenylhydrazine with 4-methoxy-3-buten-2-one.

SolventCatalyst / pHTemperatureRatio (5-Methyl : 3-Methyl)Overall Yield
EthanolNeutralReflux (78°C)60 : 4085%
EthanolHCl (pH 2)Reflux (78°C)85 : 1582%
Acetic AcidNone (Self-catalyzed)100°C92 : 878%
Toluenep-TsOHReflux (110°C, Dean-Stark)95 : 575%

Section 3: Downstream Purification (Separation Protocols)

Q3: I already have a mixture of the 3-methyl and 5-methyl sulfonic acid regioisomers. Standard silica gel chromatography causes severe streaking. How do I separate them?

A: Sulfonic acids are highly polar, strongly acidic compounds that interact irreversibly with the silanol groups on normal-phase silica gel, causing severe streaking and co-elution. If you need to avoid chromatography, the most effective method is Selective Acid Salt Crystallization [3].

By converting the free sulfonic acids into bulky amine salts, you amplify the steric differences between the regioisomers, allowing for fractional crystallization.

Protocol 1: Dicyclohexylamine (DCHA) Salt Crystallization

  • Dissolution: Dissolve the crude sulfonic acid regioisomer mixture in a minimal volume of boiling ethanol.

  • Salt Formation: Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise while maintaining reflux.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours. The 5-methyl-1-phenyl-1H-pyrazole-4-sulfonate DCHA salt typically exhibits lower solubility due to more efficient crystal packing and will precipitate.

  • Filtration: Filter the crystals and wash with ice-cold ethanol.

  • Hydrolysis (Free Acid Recovery): Suspend the purified salt in ethyl acetate and wash with 1M aqueous HCl. The DCHA remains in the aqueous layer as a hydrochloride salt, while the purified 5-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid partitions into the organic layer.

Q4: Crystallization is only yielding ~95% purity, but my SAR studies require >99% purity. What is the most reliable chromatographic approach?

A: To achieve >99% purity, you must temporarily mask the sulfonic acid group to eliminate hydrogen bonding with the stationary phase. This is achieved by derivatizing the mixture into sulfonyl chlorides, separating them via normal-phase chromatography, and hydrolyzing back to the acid[4].

Protocol 2: Sulfonyl Chloride Derivatization and Separation

  • Derivatization: Suspend the crude sulfonic acid mixture in neat thionyl chloride (

    
    ) (10 equivalents) and add 3 drops of anhydrous DMF as a catalyst. Reflux at 80°C for 3 hours.
    
  • Concentration: Remove excess

    
    in vacuo to yield a crude mixture of sulfonyl chlorides.
    
  • Chromatography: Load the crude mixture onto a normal-phase silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (typically 80:20). The 5-methyl and 3-methyl sulfonyl chlorides have distinct

    
     values and will elute as sharp, well-resolved bands.
    
  • Hydrolysis: Isolate the pure 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. Reflux it in 10% aqueous NaOH for 2 hours to hydrolyze the chloride.

  • Precipitation: Cool the aqueous solution and carefully acidify to pH 1 with concentrated HCl to precipitate the ultra-pure 5-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid.

G Start Crude Sulfonic Acid Mixture (3-Me & 5-Me Isomers) Decision Purity Requirement? Start->Decision Cryst Selective Salt Crystallization (DCHA Salt) Decision->Cryst Moderate (>95%) Deriv Derivatization to Sulfonyl Chloride Decision->Deriv High (>99%) End1 Purity ~95% (Bulk Intermediates) Cryst->End1 Chrom Silica Chromatography (Hexane/EtOAc) Deriv->Chrom Hydro Hydrolysis (10% NaOH, then HCl) Chrom->Hydro Isomers Separated End2 Purity >99% (SAR / Clinical Studies) Hydro->End2

Decision tree for the downstream purification of pyrazole-4-sulfonic acid regioisomers.

Section 4: Analytical Validation

Q5: I have isolated a pure compound, but how do I definitively prove I have the 5-methyl regioisomer and not the 3-methyl isomer?

A: Standard 1D


-NMR is often insufficient because the chemical shifts of the methyl groups in both isomers are nearly identical. To definitively assign the regiochemistry, you must use a 2D NOESY (Nuclear Overhauser Effect Spectroscopy)  experiment.
  • For the 5-methyl isomer: The methyl group at C5 is sterically adjacent to the phenyl ring at N1. Irradiating the methyl protons (~2.4 ppm) will show a strong, through-space NOE cross-peak to the ortho-protons of the N1-phenyl ring (~7.4 ppm).

  • For the 3-methyl isomer: The methyl group at C3 is physically distant from the N1-phenyl ring. The NOESY spectrum will show no correlation between the methyl protons and the phenyl protons.

This self-validating analytical step ensures absolute structural confidence before proceeding to biological assays or scale-up.

References
  • "Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one" SciSpace.
  • "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases" PMC.
  • "Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate|7251-53-8" Benchchem.
  • "Preparation, separation and characterization of two pyrazolic regioisomers of high purity" UAB Barcelona.

Sources

Pyrazole Sulfonation Technical Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole sulfonation. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the complex regiochemistry and side reactions inherent to functionalizing the pyrazole core.

Rather than simply providing a list of conditions, this guide deconstructs the causality behind side reactions—such as over-sulfonation and poor regioselectivity—and provides self-validating protocols to ensure reproducible, high-yield outcomes.

Part 1: Mechanistic Insights & Causality (FAQs)

Q1: Why does pyrazole sulfonation frequently result in an unpredictable mixture of N-sulfonated and C-sulfonated products? A1: The pyrazole ring possesses multiple nucleophilic sites, leading to a classic competition between kinetic and thermodynamic control[1]. The nitrogen atoms are highly accessible and undergo rapid electrophilic attack, making N-sulfonation the kinetically favored pathway at low temperatures. However, due to the electron-donating effect of the adjacent nitrogen atoms, the C4 position is the most electron-rich and nucleophilic carbon in the ring[2]. Consequently, C4-sulfonation is the thermodynamically stable product. If your reaction temperature is too low, or your reaction time too short, the kinetically formed N-sulfonate will not have the activation energy required to reversibly desulfonate and migrate to the C4 position, resulting in a complex mixture[2].

Q2: How can I prevent over-sulfonation (e.g., di-sulfonation) when targeting the C4 position? A2: Over-sulfonation is primarily driven by an excess of the sulfonating agent (like chlorosulfonic acid or oleum) combined with excessive thermal energy. To minimize this, strictly control the stoichiometry to 1.05 equivalents. Alternatively, transition away from harsh acids by utilizing modern, mild sulfonating complexes. For instance, using 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) in aqueous media at 50 °C provides excellent regioselectivity for mono-sulfonation without the risk of over-sulfonation[3].

Q3: When targeting N-sulfonation of an unsymmetrical pyrazole, I consistently get a 1:1 mixture of N1 and N2 regioisomers. How do I fix this? A3: Direct N-sulfonation of unsymmetrical pyrazoles (e.g., using NaH and MsCl) inherently lacks regiochemical control, a major hurdle historically observed in the multikilogram synthesis of drugs like Omarigliptin[4]. To resolve this, do not rely on the initial electrophilic attack. Instead, employ a base-promoted isomerization strategy . By treating the crude 1:1 mixture with a bulky base (like NaHMDS), you induce a reversible cleavage of the sulfonyl group. The equilibrium will naturally funnel the mixture toward the sterically less hindered, thermodynamically preferred N-isomer, achieving selectivities up to 30:1[4].

Part 2: Strategic Workflows & Visualizations

G Start Target Pyrazole Sulfonation Q1 Target Position? Start->Q1 N_Sulf N-Sulfonation (Kinetic Control) Q1->N_Sulf N1/N2 C_Sulf C4-Sulfonation (Thermodynamic Control) Q1->C_Sulf C4 N_Method Use NaH/MsCl or SO3-Pyridine, 0°C N_Sulf->N_Method C_Method Use ClSO3H or Oleum, Heating (50-100°C) C_Sulf->C_Method N_Issue Regioisomer Mixture? N_Method->N_Issue N_Fix Base-Promoted Isomerization N_Issue->N_Fix Yes

Decision workflow for regioselective pyrazole sulfonation.

G Mix 1:1 Mixture of N1 & N2 Sulfonates Base Addition of NaHMDS (Bulky Base) Mix->Base Equil Equilibration via Sulfonyl Cleavage Base->Equil Product Desired N-Isomer (>30:1 Selectivity) Equil->Product Thermodynamic Sink Cryst Direct Crystallization (Avoids Chromatography) Product->Cryst

Workflow for base-promoted isomerization of N-sulfonated pyrazoles.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm the reaction trajectory before proceeding to the next step.

Protocol A: Regioselective C4-Sulfonation (Thermodynamic Control)

Objective: Synthesize 1H-pyrazole-4-sulfonic acid while preventing N-sulfonation and di-sulfonation.

  • Kinetic Suppression: Charge a dry, multi-neck round-bottom flask with pyrazole (1.0 equiv) in an inert solvent (e.g., anhydrous CH₂Cl₂). Cool strictly to 0–5 °C using an ice-water bath. Validation: The low temperature suppresses immediate, uncontrolled exothermic side reactions[2].

  • Stoichiometric Addition: Add chlorosulfonic acid (1.05 equiv) dropwise. Validation: Restricting the reagent to a slight 5% excess mathematically prevents the formation of di-sulfonated byproducts.

  • Thermodynamic Shift (Critical Step): Remove the ice bath and gradually heat the reaction mixture to 50–70 °C. Validation: Monitor via LC-MS. You will initially observe the N-sulfonate mass. Over 2-4 hours of heating, this peak will diminish and be entirely replaced by the C4-sulfonate peak, confirming the thermodynamic rearrangement[2].

  • Controlled Quench: Cool to room temperature and quench with ice-cold water. Validation: Because sulfonation is reversible, prolonged exposure to dilute aqueous acid during heating will cause desulfonation[2]. Rapid, cold quenching prevents product loss.

  • Final Verification: Analyze the isolated solid via ¹H NMR. The disappearance of the C4 proton signal (typically 7.5–8.0 ppm) and the retention of the C3/C5 protons definitively confirm C4 regioselectivity[2].

Protocol B: Highly Selective N-Sulfonation via Isomerization

Objective: Converge a crude mixture of N-sulfonyl regioisomers into a single target isomer (adapted from the Omarigliptin manufacturing route[4]).

  • Initial Sulfonation: React the unprotected pyrazole with methanesulfonyl chloride (MsCl, 1.1 equiv) and NaH in THF at 0 °C. Validation: LC-MS will reveal an approximate 1:1 mixture of N1 and N2 sulfonated isomers (same m/z, different retention times)[4].

  • Base-Promoted Isomerization: To the crude reaction mixture, add sodium bis(trimethylsilyl)amide (NaHMDS). Stir at room temperature.

  • Equilibration Check: Validation: Sample the reaction every 30 minutes via HPLC. The base promotes reversible mesyl group migration. You will observe the two peaks converge into a single dominant peak representing the sterically favored N-isomer (>30:1 ratio)[4].

  • Telescoped Isolation: Quench with saturated aqueous NH₄Cl. Extract the organic layer and proceed directly to crystallization. Validation: Direct crystallization from the reaction mixture avoids the handling of unstable or potentially mutagenic intermediate salts and bypasses the need for prohibitive chromatographic purification[4].

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and their regiochemical outcomes, allowing for rapid troubleshooting during process development.

Sulfonating AgentTempPrimary TargetCommon Side ReactionsMitigation / Optimization Strategy
Chlorosulfonic Acid (ClSO₃H) 0–5 °CN-Sulfonate (Kinetic)C4-Sulfonation, HCl evolutionMaintain strict low temp; avoid excess reagent to prevent thermodynamic shift.
Chlorosulfonic Acid (ClSO₃H) 50–100 °CC4-Sulfonate (Thermodynamic)Desulfonation, Over-sulfonationLimit to 1.05 equiv; avoid prolonged aqueous acid exposure during workup[2].
MsCl / NaH 0 °C to RTN-Sulfonate1:1 Regioisomer mixture[4]Apply base-promoted isomerization (e.g., NaHMDS) to converge isomers[4].
[Dsim]Cl 50 °CC-Sulfonate (Green)MinimalUse aqueous media; catalyst can be regenerated and recycled for multiple runs[3].

References

  • [3] Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. thieme-connect.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhnO9yqOdSsJYUKZpeto-voPaETVZ7ooLVs0F7zZmaz5rYmhSKuPF8xXg_i9wDWftml7mykT95cdIPSRAEAPo48ty8UeH_wKzK3Np-5F3T96rfUxMIanFwvFzZH0Vk3c8vh4EL1GicSNw9dJ_7WrChd_M0qwvyhMCdLeSisqFeWwJLTMNxbX0=]

  • [2] 1H-Pyrazole-4-sulfonic acid|C3H4N2O3S|CAS 438630-65-0. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYruiCOmBAlCo9MgeQcFXbmSDhEfhIWxWJDAgRzbJfL7wvEsGjfps7-oi09ANfoclNgsAwttyyGl3x0kHTMiiX3vovAnJe7Ks3xD0sMJA51RpiS7M6DOcvgsD0xlj8FQA7yI67]

  • [4] Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyu3YFcYHz_oJZxZe-0VKJSjPPS96Eg8deAlChk5EW_BQkLE87lBRsUfU8b-W3zSrK7Kt0Cmxzl0k86CwwQUbjS6WT13xSUynZHxvKkVzR8wLtxcsvyhYwioPyBVOnlB9rg_o9dt0tmQYfarI=]

  • [1] 1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtwYRiJTEANK3GkAeF6qxyr_mPL3Lw8s65b_GySsMSl5yre20h_Sn37N-LBKJLq1RqpG0Hw4NVmxmtkbeacnBlXO8rKzUFU1dgQ8qW6723V_Hz-FXNcXd64KdE1EHVgaT8mJX-tw==]

Sources

Technical Support Center: Stability of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on maintaining the stability of this compound in aqueous solutions during experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid in aqueous environments.

Q1: What are the primary factors that can affect the stability of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid in my aqueous buffers?

A1: The stability of this compound is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The pyrazole core is a stable N-heteroaromatic ring, but the sulfonic acid group attached to it can be susceptible to certain conditions.[1] Aromatic sulfonic acids, in particular, can undergo degradation under harsh environmental conditions.[2]

Q2: How does pH impact the stability of the compound?

A2: Both strongly acidic and strongly basic conditions can promote the hydrolysis of the aryl-sulfonic acid bond (desulfonation), especially at elevated temperatures.[2][3] While pyrazole rings are generally stable, extreme pH can catalyze degradation. It is crucial to determine the optimal pH range for your specific application through stability studies.

Q3: Is 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid sensitive to light?

A3: Yes, pyrazole derivatives can be susceptible to photodegradation.[4][5] Exposure to UV or high-intensity visible light can potentially lead to the formation of degradation products, which may manifest as a change in solution color or the appearance of new peaks in your analytical chromatogram. It is recommended to handle solutions in amber glassware or protect them from light.[4]

Q4: Can I expect degradation at elevated temperatures?

A4: Yes, elevated temperatures can significantly accelerate degradation. Thermally induced degradation of sulfonic acids can lead to the cleavage of the carbon-sulfur bond, potentially liberating sulfur dioxide.[6][7] Studies on related aromatic sulfonic acids have shown that degradation becomes more pronounced at temperatures above 100°C.[2][3] For long-term storage of aqueous solutions, refrigeration (2-8°C) is advisable.

Q5: My solution of the compound is developing a slight yellow or brown tint. What could be the cause?

A5: A change in color, particularly to yellow or brown, is often an indicator of oxidative degradation or the formation of minor degradation products.[4] This can be initiated by dissolved oxygen, trace metal impurities, or exposure to light. To mitigate this, consider de-gassing your aqueous buffers, using high-purity water and reagents, and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[4]

Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Loss of Potency or Inconsistent Assay Results Chemical degradation of the compound in the assay buffer.1. Verify Stock Solution Integrity: Re-analyze your stock solution by HPLC to confirm its concentration and purity. 2. Conduct a Time-Course Study: Incubate the compound in your assay buffer and measure its concentration at several time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability under the exact assay conditions. 3. Evaluate Buffer Components: Certain buffer components or additives may accelerate degradation. Test the stability in a simplified buffer system.
Appearance of New Peaks in HPLC/LC-MS Analysis Formation of degradation products due to hydrolysis, oxidation, or photodegradation.1. Characterize Degradants: If possible, use LC-MS to obtain the mass of the new peaks to hypothesize their structures (e.g., desulfonated product).[8] 2. Perform Forced Degradation: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify which conditions generate the observed peaks.[5] This will help pinpoint the cause of degradation. 3. Optimize Storage: Ensure solutions are stored protected from light at 2-8°C.[4] For long-term storage, consider freezing at -20°C after flash-freezing in liquid nitrogen to prevent cryoconcentration effects.
Precipitation or Cloudiness in Solution Poor solubility at the working concentration or pH. Degradation to a less soluble product.1. Check pH-Solubility Profile: Determine the solubility of the compound across a range of pH values to ensure your buffer pH is optimal for solubility. 2. Filter and Analyze: Filter the precipitate and analyze the supernatant to determine if the concentration has decreased. If possible, analyze the precipitate to see if it is the parent compound or a degradant. 3. Consider Co-solvents: If aqueous solubility is limiting, consider the use of a small percentage of an organic co-solvent like DMSO or ethanol, provided it does not interfere with your experiment.
Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid based on the chemical properties of pyrazoles and aromatic sulfonic acids.

G cluster_stressors Stress Conditions Parent 5-Methyl-1-phenyl-1H- pyrazole-4-sulfonic acid Hydrolysis_Product 5-Methyl-1-phenyl-1H-pyrazole (Desulfonation) Parent->Hydrolysis_Product H+ or OH- Heat Oxidation_Products Oxidized Pyrazole Derivatives (e.g., N-oxides, ring-opened products) Parent->Oxidation_Products O2, H2O2 Photodegradation_Products Photolytic Adducts or Rearrangement Products Parent->Photodegradation_Products UV/Vis Light Acid_Base Acid/Base (Hydrolysis) Acid_Base->Hydrolysis_Product Oxidant Oxidizing Agents Oxidant->Oxidation_Products Light_Heat Light / Heat Light_Heat->Hydrolysis_Product Light_Heat->Photodegradation_Products

Caption: Potential degradation pathways under various stress conditions.

Experimental Protocols

To proactively assess the stability of your compound, we recommend performing a forced degradation study. This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[5]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation products and pathways for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid.

Materials:

  • 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution to achieve a final concentration of 100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute with a 50:50 methanol:water mixture. Heat at 80°C for 48 hours.

    • Photostability: Expose the solution (in a quartz cuvette or clear vial) and solid compound to light according to ICH Q1B guidelines.

  • Control Sample: Prepare a control sample by diluting the stock solution with 50:50 methanol:water and storing it at 4°C, protected from light.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the main peak area and the appearance of new peaks.

Workflow for Stability Assessment

G A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Prepare Test Solutions (e.g., 100 µg/mL in Stress Media) A->B D Prepare Control Sample (Protected from Stress) A->D C Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C E Analyze All Samples by HPLC C->E D->E F Process Data E->F G Identify Degradation Products (Compare to Control) F->G H Calculate % Degradation F->H I Determine Stability Profile G->I H->I

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid and separate it from potential degradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (or use PDA to identify optimal wavelength)
Column Temperature 30°C

Method Validation: This method should be validated according to ICH guidelines to ensure it is "stability-indicating." This involves demonstrating specificity (the ability to separate the main peak from degradants), linearity, accuracy, and precision.[9]

References

  • Kauth, J., & Slocum, S. (1961). Thermal Decomposition of Sulfinic Acids. The Journal of Organic Chemistry, 26(7), 2484–2486.
  • Wilkie, C. A., & Phetphaisit, C. (2002). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
  • Alarcón-Espósito, J., et al. (2024).
  • Anderson, J. M., et al. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water.
  • Karinga, S., & Óskarsson, S. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. Geothermics, 97, 102251.
  • Amalnerkar, D. P., et al. (2011). Thermal Degradation Studies of Some Strongly Acidic Cation Exchange Resins. Journal of Applied Polymer Science, 121(4), 2246-2253.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 14(24), 6039-6044.
  • Liu, X. H., et al. (2007). Synthesis and Fungicidal Activity of Novel 3,5-Diarylpyrazole Derivatives. Chinese Journal of Applied Chemistry, 24(7), 835-837.
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Yu, L., et al. (2021). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Proceedings of the 2021 5th International Conference on Biological and Chemical Engineering.

Sources

optimizing reaction temperature for pyrazole-4-sulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Troubleshooting

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Process Chemistry & Scale-Up Support[1]

Introduction: The Thermal Landscape of Sulfonation

Welcome to the technical support hub. You are likely here because your pyrazole sulfonation is either stalling (low conversion) or degrading (charring/tar formation).

Synthesizing pyrazole-4-sulfonic acid is a classic Electrophilic Aromatic Substitution (


), but it presents a specific kinetic paradox:
  • The Deactivation Trap: Under the highly acidic conditions required for sulfonation (using Chlorosulfonic acid or Oleum), the pyrazole nitrogen becomes protonated. This creates a pyrazolium ion, which is electron-deficient and highly deactivated toward electrophilic attack.[1]

  • The Thermal Requirement: To overcome the high activation energy barrier of this deactivated ring, you must apply significant heat (

    
    ).
    
  • The Safety Limit: However, the reagents are aggressive oxidizers. Excessive heat leads to rapid oxidative degradation (charring).

This guide addresses the "Goldilocks Zone" of temperature management—balancing kinetics against decomposition.

Part 1: The Thermodynamic & Kinetic Protocol

Do not view temperature as a static setting. In this reaction, temperature is a dynamic variable that must change across three distinct phases.[1]

The Standard Operating Procedure (SOP)

Based on chlorosulfonic acid (


) mediated sulfonation.
PhaseTemperature TargetCritical ActionThe "Why" (Causality)
1. Addition

Slow addition of pyrazole to acid (or vice versa).Exotherm Control: The solvation and initial protonation of pyrazole are highly exothermic. Higher T here causes immediate local charring.
2. Reaction

Ramp rate:

. Hold for 4-6h.
Activation Energy: The protonated ring is inert at room temp. You need

to drive the

electrophile to the C4 position.
3. Quench

Pour reaction mix onto ice.Hydrolysis Prevention: High T during aqueous quench can hydrolyze the sulfonyl chloride intermediate (if present) or cause violent sputtering.

Note on Substituents: If your pyrazole has electron-donating groups (e.g., 3,5-dimethylpyrazole), the ring is more reactive.[1] You can often lower the Reaction Phase temperature to


  [1]. For unsubstituted pyrazole, stick to 

.[1]
Visualizing the Reaction Pathway

The following diagram illustrates the energy barrier and the specific temperature-dependent steps.

ReactionPathway cluster_0 Critical Failure Point Start Pyrazole + ClSO3H (Reagents) Protonation Pyrazolium Ion (Deactivated Species) Start->Protonation Phase 1: Exothermic (Keep <10°C) Transition Sigma Complex (High Energy State) Protonation->Transition Phase 2: High Barrier (Heat to 90-100°C) Product Pyrazole-4-Sulfonic Acid (Product) Transition->Product Rearrangement (-HCl)

Figure 1: Reaction coordinate showing the necessity of heat to overcome the stability of the protonated intermediate.

Part 2: Troubleshooting (Diagnostic Q&A)

This section is structured as a diagnostic dialogue. Find the symptom that matches your observation.

Symptom 1: "My reaction mixture turned into a black, viscous tar."

Diagnosis: Oxidative Degradation / Thermal Runaway. You likely exceeded the thermal stability of the organic substrate in the presence of a strong oxidizer (


 or 

).
  • Q: Did you control the addition temperature?

    • If No: The heat of solvation spiked the internal temperature locally, even if your bath was cold.[1]

    • Correction: Use an internal temperature probe, not just a bath thermometer.[1] Keep addition rate slow enough that internal T never exceeds

      
      .
      
  • Q: Did you use a solvent?

    • Context: Neat reactions (no solvent) are common but risky.

    • Correction: If charring persists, use 1,2-dichloroethane (DCE) or Chloroform as a solvent.[1] These allow reflux at controlled temperatures (

      
       for DCE) and act as a heat sink, preventing hot spots [2].[1]
      
Symptom 2: "LC-MS shows 40% unreacted starting material after 6 hours."

Diagnosis: Kinetic Control (Temperature too low). The reaction did not reach the activation energy required to sulfonated the deactivated pyrazolium ring.

  • Q: What was your exact reaction temperature?

    • Scenario: You ran it at

      
       because you were worried about charring.
      
    • Correction: Increase temperature to

      
       . The pyrazolium ion is incredibly stable; it needs this energy to react.
      
  • Q: Are you using Oleum or Chlorosulfonic Acid?

    • Context: Chlorosulfonic acid is generally more reactive than concentrated sulfuric acid alone.

    • Correction: If using

      
      , switch to Chlorosulfonic acid  or add Oleum (fuming sulfuric acid)  to increase the concentration of the active electrophile (
      
      
      
      ).
Symptom 3: "I have high yield, but the product purity is low (isomers?)."

Diagnosis: Regioselectivity Issues (Rare but possible). While position 4 is electronically favored, extreme temperatures (


) can lead to thermodynamic scrambling or disulfonation.[1]
  • Q: Did you see a shift in retention time?

    • Correction: Stick strictly to the

      
       range. Do not exceed 
      
      
      
      . If you see multiple spots/peaks, you may be forming N-sulfonyl byproducts (kinetic products) which usually rearrange to C-sulfonyl (thermodynamic product) upon heating.[1] Ensure you heat long enough for this rearrangement to occur.

Part 3: Advanced Optimization Logic

Use this decision tree to optimize your specific protocol based on your starting material.

OptimizationTree Start Start Optimization Substituents Are there substituents on the Pyrazole? Start->Substituents ElectronDonating Yes: Electron Donating (e.g., -CH3, -NH2) Substituents->ElectronDonating ElectronWithdrawing Yes: Electron Withdrawing (e.g., -NO2, -CF3) Substituents->ElectronWithdrawing Unsubstituted No: Unsubstituted (Pyrazole) Substituents->Unsubstituted MildCond Protocol A: Temp: 60°C Time: 4-6h Risk: Over-sulfonation ElectronDonating->MildCond HarshCond Protocol B: Temp: 100-120°C Time: 12h+ Risk: No Reaction ElectronWithdrawing->HarshCond StdCond Protocol C (Standard): Temp: 90-100°C Time: 6-8h Risk: Charring Unsubstituted->StdCond

Figure 2: Decision matrix for selecting reaction temperature based on substrate electronics.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of Chlorosulfonic acid? 
A:  Not as the primary sulfonating agent. Thionyl chloride is a chlorinating agent. However, it is often added after the sulfonation step (at 

) to convert the sulfonic acid (

) directly to the sulfonyl chloride (

) in a "one-pot" procedure [1].

Q: My product precipitates as a hygroscopic solid. How do I handle it? A: Pyrazole sulfonic acids are zwitterionic and very polar.

  • Protocol: After quenching on ice, neutralize carefully to pH 5-6 to induce precipitation of the zwitterion.

  • Drying: Dry under high vacuum at

    
    . Do not use heat alone as they can re-absorb moisture rapidly.
    

Q: Is an inert atmosphere (Nitrogen/Argon) required? A: Strictly speaking, sulfonation is not air-sensitive.[1] However, Chlorosulfonic acid reacts violently with atmospheric moisture , producing HCl gas.[1]

  • Recommendation: Always run under a nitrogen blanket to prevent hydrolysis of the reagent before it reacts with your pyrazole.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. (2023). Describes the synthesis of substituted pyrazole-4-sulfonyl chlorides using chlorosulfonic acid at 60°C. [Link][2][3]

  • Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity. (2016). Discusses alternative routes and conditions for pyrazole sulfonation. [Link]

  • Electrophilic Aromatic Substitutions – Nitration and Sulfonation. Master Organic Chemistry. (2018). Provides the fundamental mechanistic grounding for the reversibility and temperature dependence of sulfonation. [Link]

Sources

Technical Support Center: Handling 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a potent organic acid used frequently as a scaffold in medicinal chemistry (e.g., kinase inhibition, analgesics).[1] Its defining physical characteristic is the sulfonic acid moiety (


), a "water magnet" that forms strong hydrogen bonds with atmospheric moisture.[1]

The Problem: Neglecting its hygroscopic nature leads to:

  • Stoichiometric Errors: Weighing "water" instead of "reagent," causing under-loading of the sulfonic acid in synthesis.

  • Physical Degradation: Formation of sticky gums or pastes that are difficult to dispense.[1]

  • Analytical Drift: Inconsistent NMR integration and melting point depression.

This guide provides self-validating protocols to manage these risks.

Storage & Inventory (The First Line of Defense)

Q: My powder has turned into a sticky paste inside the bottle. Is it degraded?

A: Likely not degraded, but heavily hydrated.[1] Sulfonic acids are chemically stable but physically unstable in humid air. The "paste" is a concentrated hydrate.

  • Immediate Action: Do not scrape it out with a metal spatula (corrosion risk).[1] See Module 3 (Recovery) for drying.[1]

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen).[1]

Q: What is the optimal storage configuration?

A: Treat this compound as you would a moisture-sensitive catalyst.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.[1]

  • Secondary Containment: Desiccator cabinet with active desiccant (Silica Gel or

    
    ).[1]
    
  • Temperature: Ambient (

    
    ) is acceptable, but 
    
    
    
    slows the kinetics of moisture absorption if the seal is imperfect.
Visual Workflow: Storage & Handling Lifecycle

StorageLifecycle cluster_0 Storage (Passive) cluster_1 Dispensing (Active) Bottle Stock Bottle (Teflon Lined Cap) Desiccator Desiccator (Active Silica/P2O5) Bottle->Desiccator Store OpenAir Open Air Weighing Desiccator->OpenAir Risk: <5 min exposure Inert Inert Bag/Glovebox Desiccator->Inert Best Practice Hydration Hydration OpenAir->Hydration Absorbs H2O (Sticky Solid) Reaction Reaction Inert->Reaction Accurate Stoichiometry

Figure 1: Decision logic for storage and dispensing to prevent hydration.

Weighing & Stoichiometry (The Critical Failure Point)

Q: My reaction yields are consistently >100% or the reaction is incomplete. Why?

A: You are likely under-dosing the sulfonic acid.[1] If the compound has absorbed 10% water by weight, weighing 100 mg actually provides only 90 mg of reactant.

  • The Fix: You must determine the Effective Molecular Weight (

    
    )  before setting up the reaction.
    
Protocol: Weighing by Difference (The "Speed" Method)

Use this if a glovebox is unavailable.

  • Preparation: Have your receiving flask (containing solvent) ready and tared.[1]

  • Tare: Place the closed stock bottle on the balance. Tare to zero.

  • Transfer: Quickly open the bottle, transfer the approximate amount to the flask, and immediately close the bottle.

  • Measure: Place the closed stock bottle back on the balance. The negative mass reading is the exact amount transferred.

    • Why? This minimizes the time the bulk stock is exposed to air.

Table 1: Impact of Water Uptake on Stoichiometry

Assumption: Target reaction requires 1.0 equiv. of Sulfonic Acid (MW ~240.28 g/mol ).

Water Content (w/w%)Actual Active Mass (in 100mg)Actual Equiv.[1] DeliveredConsequence
0.1% (Dry) 99.9 mg1.00Ideal Reaction
5.0% (Damp) 95.0 mg0.955% Unreacted Starting Material
15.0% (Wet) 85.0 mg0.85Incomplete Conversion; difficult purification

Recovery & Reconditioning (Drying Protocol)

Q: How do I dry the compound without decomposing it?

A: Sulfonic acids are thermally robust but prone to hydration. Vacuum drying is the standard recovery method.

Protocol: Vacuum Oven Drying

Equipment: Vacuum oven, Phosphorus Pentoxide (


) or KOH pellets (as trap), Vacuum pump (<10 mbar).[1]
  • Safety: Wear gloves and goggles.[1][2]

    
     is corrosive.[3]
    
  • Setup: Place the "wet" sulfonic acid in a wide-mouth vial or crystallization dish. Cover the mouth with aluminum foil and poke small pinholes (prevents bumping).

  • Desiccant: Place a tray of

    
     in the bottom of the oven (acts as a water scavenger).
    
  • Cycle:

    • Temp: Set to

      
      . (Do not exceed 
      
      
      
      to avoid potential desulfonation or darkening, though rare).
    • Vacuum: Apply full vacuum.[1]

    • Time: 12–24 hours.[1]

  • Verification: Weigh the sample. Return to oven for 2 hours. Weigh again. If mass changes by <1%, it is dry.

Analytical Verification (Quality Control)

Q: How do I measure the exact purity/water content?

A: Standard HPLC is insufficient because it does not detect water. You need Karl Fischer Titration or qNMR .[1][4]

Method A: Karl Fischer (KF) Titration (Gold Standard for Water)[1][5]
  • Challenge: Sulfonic acids are strong acids (

    
    ).[1] They can shift the pH of the KF reagent below 5, inhibiting the titration reaction.
    
  • Solution: Use a Buffered KF System .[1]

    • Add Imidazole (solid or solution) to the titration cell to neutralize the sulfonic acid and maintain optimal pH (5–7).

    • Note: Avoid Methanol-only reagents if esterification is suspected (less likely with sulfonic than carboxylic, but possible).[1]

Method B: Quantitative NMR (qNMR) (The "All-in-One" Solution)[1]
  • Why: Determines the absolute weight % of the active compound, inherently accounting for water, salts, and solvents.

  • Internal Standard (IS): Use Maleic Acid or Benzoic Acid (Traceable Standard).[1] Do not use hygroscopic standards.

qNMR Protocol:

  • Weighing: Accurately weigh

    
    10 mg of Sample (
    
    
    
    ) and
    
    
    10 mg of Internal Standard (
    
    
    ) into the same vial. Record precision to 0.01 mg.
  • Solvent: Dissolve in DMSO-

    
     (dissolves both polar acid and organic standard).
    
  • Acquisition: Run 1H NMR with a relaxation delay (

    
    ) of at least 30–60 seconds (to ensure full relaxation for integration).
    
  • Calculation:

    
    [1]
    
    • 
      : Integral area[1][2][5][6]
      
    • 
      : Number of protons
      
    • 
      : Purity of Internal Standard
      
Visual Workflow: Analytical Decision Tree

AnalyticsTree Start Start: Purity Check IsDry Is the solid free-flowing? Start->IsDry Wet Sticky/Clumped IsDry->Wet No Dry Free Flowing IsDry->Dry Yes Method1 qNMR (with Maleic Acid) Calculates 'Active Mass' Wet->Method1 Best Method Method2 Karl Fischer (Buffered) Measures Water % Dry->Method2 To confirm <0.5% H2O Result Result Method1->Result Adjust Reaction Stoichiometry Method2->Result Proceed to Synthesis

Figure 2: Selecting the correct analytical method based on physical state.

References

  • Hygroscopic Standards Handling: Weber, M., et al. "Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy." Analytical Chemistry, 2021.[1][4] [1]

  • Sulfonic Acid Purification & Drying: "Purification of sulfonic acids." U.S. Patent 3,496,224.

  • Karl Fischer Titration Principles: "Karl Fischer Titration: Chemical Principle & Techniques." Wikipedia / Metrohm Application Notes.

  • qNMR Methodology: "Standard for Quantitative NMR (qNMR)." Fujifilm Wako Chemicals / NIST Traceability Guidelines.

  • General Lab Safety: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council.[1]

Sources

isolating 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS: 1353503-21-5)[1].

Because sulfonic acids are highly polar and readily form water-soluble salts, standard liquid-liquid organic extraction is often ineffective[2]. This guide bridges the gap between theoretical electrophilic aromatic substitution and practical benchtop isolation, focusing on causality, self-validating workflows, and phase-appropriate purification.

I. Mechanistic Overview & Isolation Strategy

The sulfonation of 5-methyl-1-phenyl-1H-pyrazole typically utilizes chlorosulfonic acid in a halogenated solvent[3]. The reaction targets the highly activated C4 position of the pyrazole core. The primary isolation challenge arises during the aqueous quench: the resulting sulfonic acid contains both a weakly basic pyrazole nitrogen and a strongly acidic


 group.

To successfully isolate the product, we must exploit its isoelectric point . By carefully adjusting the pH of the aqueous phase, we force the molecule into its neutral zwitterionic state, minimizing its hydration sphere and inducing precipitation.

IsolationWorkflow Start Crude Reaction Mixture (Chlorosulfonic Acid + Pyrazole) Quench Ice Quench (Exothermic Control) Start->Quench Slow addition Phase Aqueous Phase (Contains Sulfonic Acid) Quench->Phase Phase separation (Discard organic) pH pH Adjustment (Neutralize to pH ~2.0) Phase->pH Add 2M NaOH Precipitation Isoelectric Precipitation (Cool to 4°C) pH->Precipitation Induce crystallization Filtration Vacuum Filtration (Isolate Crude Solid) Precipitation->Filtration Solid-liquid separation Purification Hot Recrystallization (Desalting in EtOH) Filtration->Purification Remove inorganic salts

Workflow for the isolation and desalting of pyrazole-4-sulfonic acids from reaction mixtures.

II. Physicochemical Profile & Solvent Compatibility

Understanding the quantitative parameters of your target molecule dictates your solvent and pH choices.

ParameterValue / CharacteristicExperimental Implication
Molecular Formula

[1]
N/A
Molecular Weight 238.27 g/mol [1]Crucial for stoichiometric calculations during pH adjustment.
Aqueous Solubility High (as salt), Low (as zwitterion)Liquid-liquid extraction with organic solvents is ineffective[2].
Target pH Range ~1.5 to 2.5Target this range for isoelectric precipitation of the free acid.
Solvent Compatibility Soluble in hot EtOH, MeOH; Insoluble in DCMUse hot alcohols for desalting; use DCM for removing unreacted starting material[4].

III. Validated Experimental Protocol: Synthesis & Isolation

This protocol is designed as a self-validating system , meaning each step contains an observable physical change that confirms the success of the underlying chemical mechanism.

Step 1: Electrophilic Sulfonation

  • Dissolve 1.0 equivalent of 5-methyl-1-phenyl-1H-pyrazole in anhydrous chloroform (

    
    ).
    
  • Cool the reaction vessel to 0 °C under a nitrogen atmosphere.

  • Dropwise, add 1.1 equivalents of chlorosulfonic acid[3].

    • Causality: Chloroform acts as a non-participating solvent. The low temperature prevents over-sulfonation (e.g., unwanted substitution on the N-phenyl ring).

    • Self-Validation: The immediate evolution of

      
       gas (visible bubbling) confirms active electrophilic aromatic substitution.
      

Step 2: Quench & Phase Separation

  • Once the reaction is complete (monitored by TLC), carefully pour the mixture over vigorously stirred crushed ice.

    • Causality: Ice acts as a massive heat sink to safely control the violent, exothermic hydrolysis of unreacted chlorosulfonic acid into

      
       and 
      
      
      
      .
  • Transfer to a separatory funnel and allow the layers to separate.

  • Drain and discard the lower organic (

    
    ) layer.
    
    • Self-Validation: The organic layer will contain unreacted pyrazole and non-polar impurities[4]. The target sulfonic acid is highly polar and will be entirely retained in the upper aqueous layer.

Step 3: Isoelectric Precipitation

  • Place the retained aqueous layer in an ice bath.

  • Slowly add 2M

    
     dropwise while continuously monitoring with a calibrated pH meter. Stop strictly at pH 2.0.
    
  • Allow the mixture to stand at 4 °C for 4–12 hours.

    • Self-Validation: The formation of a dense, white/off-white crystalline precipitate confirms that the sulfonic acid has reached its isoelectric point and minimum solubility.

Step 4: Desalting & Recrystallization

  • Isolate the crude solid via vacuum filtration and wash with a minimal amount of ice-cold water.

  • Suspend the crude solid in boiling 95% ethanol.

    • Causality: The organic sulfonic acid dissolves in hot ethanol, whereas inorganic salts (like

      
       generated during the pH adjustment) remain insoluble.
      
  • Perform a hot filtration to remove the inorganic salts.

  • Cool the filtrate slowly to room temperature to yield pure 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid crystals.

IV. Troubleshooting Guide & FAQs

Q: Why is my product forming an oily layer instead of precipitating as a solid? A: Oiling out (coacervation) occurs when the product is highly contaminated with excess sulfuric acid, or when the pH has overshot the isoelectric point, creating highly soluble sodium sulfonate salts[2]. Solution: Ensure your pH adjustment is strictly controlled. If an oil forms, vigorously scratch the inside of the glass flask with a glass rod, or introduce a seed crystal while cooling the mixture in an ice bath to provide nucleation sites.

Q: How do I remove colored impurities from the final sulfonic acid? A: Pyrazole reaction mixtures often develop deep yellow or red hues due to the oxidation of trace hydrazine derivatives or starting materials[4]. Solution: During the hot ethanol recrystallization step, add 5-10% (by weight) activated charcoal to the boiling mixture. The high surface area of the charcoal will adsorb the conjugated, colored polymeric impurities. Filter the mixture hot through a pad of Celite to remove the charcoal before cooling.

Q: How can I analytically verify that sulfonation occurred at the C4 position and not on the N-phenyl ring? A: Because both the pyrazole C4 position and the N-phenyl ring are susceptible to electrophilic attack, regioselectivity must be validated via


 NMR.
Solution: The parent 5-methyl-1-phenyl-1H-pyrazole exhibits a distinct, isolated singlet for the C4-proton (typically around 6.0–6.5 ppm). The complete disappearance of this singlet, coupled with the retention of a 5-proton multiplet (around 7.4–7.5 ppm) corresponding to the intact N-phenyl ring, definitively confirms that sulfonation occurred exclusively at the C4 position.

V. References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC / NIH. Available at:[Link]

Sources

Validation & Comparative

Comparative 1H NMR Analysis: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid vs. Regioisomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Edaravone. 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid represents a critical intermediate, often synthesized via the chlorosulfonation of 5-methyl-1-phenylpyrazole.

However, the synthesis of N-phenylpyrazoles is prone to regioisomeric ambiguity. The condensation of phenylhydrazine with unsymmetrical 1,3-diketones can yield both the desired 5-methyl isomer and the 3-methyl impurity. Distinguishing these isomers by LC-MS is difficult due to identical mass-to-charge ratios (


).

This guide provides a definitive 1H NMR characterization strategy, focusing on the structural differentiation of the 4-sulfonic acid derivative from its regioisomers and precursors.

Experimental Methodology

To ensure reproducibility and spectral clarity, the following protocol is recommended. The choice of solvent is critical due to the sulfonic acid moiety.

Solvent Selection Strategy
  • DMSO-d6 (Recommended): The high polarity solubilizes the sulfonic acid species effectively. It slows proton exchange, often allowing the observation of the sulfonic acid proton (

    
    ) as a broad singlet downfield (
    
    
    
    ppm).
  • D2O (Alternative): Useful for water-soluble salts (sodium/potassium sulfonates). However, it causes immediate exchange of the

    
     proton, resulting in its disappearance.
    
  • CDCl3 (Not Recommended): Poor solubility for the free sulfonic acid; only suitable for the sulfonyl chloride derivative.

Sample Preparation Protocol
  • Mass: Weigh

    
     mg of the dry solid.
    
  • Solvation: Add

    
     mL of DMSO-d6 (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds. If the solution remains cloudy, filter through a cotton plug directly into the NMR tube.

  • Acquisition: Run at 298 K. A minimum of 16 scans is required to resolve the aromatic multiplets clearly.

Structural Assignment & Comparative Data

The following data compares the target molecule against its most common synthetic impurity (the 3-methyl isomer) and its non-sulfonated precursor.

Chemical Shift Data Table (DMSO-d6, 400 MHz)
Proton AssignmentTarget Molecule (5-Methyl-1-phenyl-4-sulfonic acid)Regioisomer (3-Methyl-1-phenyl-4-sulfonic acid)Precursor (5-Methyl-1-phenylpyrazole)
C4-H Absent (Substituted)Absent (Substituted)

(d/s)
C3-H

(s, 1H)
Absent (Methyl here)

(d, 1H)
C5-H Absent (Methyl here)

(s, 1H)
Absent (Methyl here)
Methyl Group

(s, 3H)

(s, 3H)

(s, 3H)
Phenyl (Ortho)

(m, 2H)

(m, 2H)

(m, 2H)
Phenyl (Meta/Para)

(m, 3H)

(m, 3H)

(m, 3H)
-SO3H

(bs)

(bs)
Absent

> Note: Chemical shifts (


) are approximate and concentration-dependent. The "Precursor" values serve as a baseline to demonstrate the deshielding effect of the sulfonic acid group.
Key Diagnostic Signals
  • The "Deshielding" Shift (C3-H vs C5-H):

    • The introduction of the electron-withdrawing sulfonic acid group (

      
      ) at C4 causes a significant downfield shift of the remaining pyrazole ring proton.
      
    • In the Target (5-Me) , the remaining proton is at C3 . It typically resonates near 8.15 ppm .

    • In the Isomer (3-Me) , the remaining proton is at C5 . This proton is adjacent to the N1-Phenyl group. Due to the anisotropy of the phenyl ring and the electronegativity of N1, the C5-H is typically more deshielded than C3-H, often appearing near 8.80 ppm .

  • Methyl Group Environment:

    • Target (5-Me): The methyl group is at C5, spatially crowded by the N1-Phenyl ring. This steric compression often leads to a slight downfield shift (

      
       ppm) compared to the distal methyl group.
      
    • Isomer (3-Me): The methyl group is at C3, far from the phenyl ring. It resonates upfield (

      
       ppm).
      

Advanced Validation: Distinguishing Isomers via NOE

When synthesis yields a mixture, 1D NMR is insufficient for absolute proof of regiochemistry. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for validation.

The NOE Logic
  • Target (5-Methyl): The Methyl group (at C5) is spatially close to the Ortho-protons of the Phenyl ring.

    • Observation:Strong NOE correlation between the Methyl singlet (

      
       ppm) and the Phenyl multiplet (
      
      
      
      ppm).
  • Isomer (3-Methyl): The Methyl group (at C3) is too far from the Phenyl ring to show an NOE. Instead, the Proton at C5 is close to the Phenyl ring.

    • Observation:Strong NOE correlation between the Pyrazole Proton (

      
       ppm) and the Phenyl multiplet.
      
Decision Matrix Diagram

NMR_Logic Start Unknown Sulfonated Pyrazole Product Step1 1. Acquire 1H NMR (DMSO-d6) Start->Step1 Check1 Check Pyrazole Ring Singlet Position Step1->Check1 Res_High Signal > 8.6 ppm (C5-H) Check1->Res_High Downfield Res_Low Signal ~ 8.1 ppm (C3-H) Check1->Res_Low Upfield Result_Iso IMPURITY: 3-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid Res_High->Result_Iso Likely Isomer Step2 2. Run 1D NOE / 2D NOESY Res_Low->Step2 Likely Target Check2 NOE: Methyl (2.5 ppm) <-> Phenyl (7.5 ppm) Step2->Check2 Result_Target CONFIRMED: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid Check2->Result_Target Positive NOE Check2->Result_Iso Negative NOE

Figure 1: Decision tree for identifying the correct regioisomer using chemical shift logic and NOE correlations.

Analytical Workflow: From Synthesis to QC

The following diagram outlines the characterization lifecycle, ensuring that the sulfonic acid functionality is preserved and correctly identified during the workup.

Workflow Synth Synthesis (Chlorosulfonation) Workup Workup (Ice/Water Quench) Synth->Workup Crude mix Isolate Isolation (Precipitate Filter) Workup->Isolate Solid Prep NMR Prep (DMSO-d6) Isolate->Prep Dry solid Analyze Analysis (1H NMR + NOE) Prep->Analyze Solution Analyze->Synth Regio-check

Figure 2: Operational workflow for the synthesis and characterization of pyrazole sulfonic acids.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 167-303). Elsevier.

  • Murtaza, S., et al. (2012).[1][2] 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate. Acta Crystallographica Section E.

    • Relevance: Provides crystallographic and NMR data for closely related 5-methyl-1-phenylpyrazole sulfonyl derivatives, validating the planar geometry and methyl shifts.
  • Limbach, H. H., et al. (2003).[3][4] Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry.

    • Relevance: Establishes the fundamental chemical shift perturbations in pyrazoles upon substitution and proton
  • National Institute of Standards and Technology (NIST). 1H-Pyrazole, 3-methyl-5-phenyl- Spectrum. NIST Chemistry WebBook.

    • Relevance: Comparative spectra for the non-sulfon

Sources

FTIR spectrum analysis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Spectrum Analysis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a detailed interpretation grounded in first principles and comparative data. We will explore the causality behind experimental choices, compare FTIR with alternative analytical techniques, and provide actionable protocols for reproducible results.

Introduction: The Significance of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid and the Role of FTIR

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2][3]. The introduction of a sulfonic acid group (-SO₃H) can significantly alter the molecule's solubility, acidity, and biological interactions, making it a key functional group for drug design.

Characterizing the structure and purity of such novel compounds is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique. It provides a unique "molecular fingerprint" by probing the vibrational modes of the molecule's functional groups[4]. For 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, FTIR is indispensable for confirming the presence of the critical sulfonic acid moiety and verifying the integrity of the core pyrazole and phenyl structures.

Fundamentals of FTIR for Aromatic Sulfonic Acids

The infrared spectrum of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a composite of the vibrational modes of its distinct components: the 5-methyl-1-phenyl-pyrazole core and the sulfonic acid group. Understanding the expected absorption regions for each is key to accurate interpretation.

  • The Sulfonic Acid Group (-SO₃H): This is the most character-defining group. Its vibrations are highly sensitive to hydrogen bonding and hydration state. A very broad and strong absorption due to the O-H stretching of the acid is expected, typically in the 3400-2500 cm⁻¹ region[5][6]. Furthermore, the S=O and S-O bonds give rise to strong, characteristic absorptions. Anhydrous sulfonic acids typically show a strong S=O asymmetric stretching band between 1355–1340 cm⁻¹ and a symmetric stretch between 1165-1150 cm⁻¹[6][7].

  • The Pyrazole Ring: This five-membered heterocyclic ring has characteristic stretching vibrations (C=N, C=C) in the 1650-1400 cm⁻¹ region[1][8]. The specific frequencies are influenced by the substituents on the ring.

  • The Phenyl Group: The monosubstituted benzene ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching "overtone" bands in the 2000-1600 cm⁻¹ region, as well as strong ring stretching bands around 1600 and 1470 cm⁻¹[9].

  • The Methyl Group: The C-H bonds of the methyl group will produce symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range[6].

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The choice of sampling technique is critical for obtaining a reliable spectrum. For a solid powder like 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, the Attenuated Total Reflectance (ATR) method is often preferred for its speed and minimal sample preparation.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is a crucial step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the finely powdered 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal[4].

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting would be a scan range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction if necessary to ensure the spectral baseline is flat.

Workflow for FTIR Analysis

FTIR_Workflow Figure 1: Experimental Workflow for ATR-FTIR Analysis A Start: Clean ATR Crystal B Record Background Spectrum (Atmospheric Correction) A->B C Apply Powdered Sample to Crystal B->C D Apply Consistent Pressure (Ensure Good Contact) C->D E Acquire Spectrum (4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ res.) D->E F Process Data (Baseline Correction) E->F G End: Analyze Spectrum F->G

Caption: Figure 1: A standardized workflow for acquiring a reproducible ATR-FTIR spectrum.

Spectral Interpretation: A Predicted Spectrum for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Key Vibrational Modes and Their Assignments

Vibrational_Modes Figure 2: Key Functional Groups and Vibrational Modes Molecule 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid OH O-H Stretch (Broad, ~3000 cm⁻¹) Molecule->OH CH_Aromatic Aromatic C-H Stretch (>3000 cm⁻¹) Molecule->CH_Aromatic CH_Methyl Methyl C-H Stretch (<3000 cm⁻¹) Molecule->CH_Methyl SO2_asym S=O Asymmetric Stretch (~1350 cm⁻¹) Molecule->SO2_asym SO2_sym S=O Symmetric Stretch (~1160 cm⁻¹) Molecule->SO2_sym Ring_Str Pyrazole & Phenyl Ring Stretching (1600-1450 cm⁻¹) Molecule->Ring_Str SO_Str S-O Stretch (~910 cm⁻¹) Molecule->SO_Str

Caption: Figure 2: Conceptual diagram of the primary functional groups and their characteristic vibrational modes.

Table 1: Predicted FTIR Peak Assignments for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Supporting Evidence
~3100 - 2500Strong, Very BroadO-H stretch (sulfonic acid)The broadness is characteristic of strong hydrogen bonding in sulfonic acids[5][6].
~3060Medium-WeakAromatic C-H stretch (phenyl ring)Typical for sp² C-H bonds. Observed in a similar pyrazole structure.
~2980Medium-WeakAsymmetric C-H stretch (methyl group)Expected for methyl groups on an aromatic ring[6].
~2870WeakSymmetric C-H stretch (methyl group)Complements the asymmetric stretch of the methyl group.
~1595StrongC=N and C=C stretch (pyrazole ring)Pyrazole ring vibrations are common in this region[8][10].
~1500StrongC=C stretch (phenyl ring)A characteristic absorption for substituted benzene rings.
~1460MediumC-H bend (methyl group)Asymmetric deformation of the methyl group.
~1350StrongAsymmetric S=O stretch (sulfonyl)A key, strong band for anhydrous sulfonic acids[6][7].
~1160StrongSymmetric S=O stretch (sulfonyl)The second key band for the sulfonyl group, often coupled with C-S vibrations[6][7].
~1030MediumPyridine ring breathing modeA common mode for five-membered heterocyclic rings[9].
~910StrongS-O stretchA strong absorption characteristic of the S-O single bond in R-SO₃H[5].
~760StrongC-H out-of-plane bend (phenyl ring)Characteristic of monosubstituted benzene rings.
~740MediumC-S stretchThe carbon-sulfur bond vibration often appears in this region[9].

Comparative Analysis: FTIR vs. Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid requires complementary techniques.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
FTIR Spectroscopy Functional group identification, purity check.- Excellent for confirming the -SO₃H group.- Fast and non-destructive.- Low cost.- Does not provide detailed connectivity information.- Isomers may have very similar spectra.
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, connectivity, and stereochemistry.- Unambiguously determines the position of all protons and carbons.- Confirms the substitution pattern on the pyrazole and phenyl rings[1].- Larger sample quantity needed.- More expensive and time-consuming.- The acidic proton of -SO₃H may be broad or exchange with solvent.
Mass Spectrometry (MS) Molecular weight, elemental formula.- Confirms the molecular weight (254.27 g/mol ).- Fragmentation pattern can give structural clues.- "Hard" ionization methods can cause fragmentation, losing the molecular ion.- Does not distinguish between isomers.
Raman Spectroscopy Complementary vibrational information.- Excellent for symmetric, non-polar bonds.- S-S bonds (if present as impurity) and C-S bonds give strong signals.- Less interference from water.- Weaker signal than FTIR (fluorescence can be an issue).- The highly polar -SO₃H group may give a weak signal.

Conclusion and Future Outlook

FTIR spectroscopy is a powerful and indispensable tool for the initial characterization of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid. Its ability to rapidly confirm the presence of the crucial sulfonic acid functional group and the integrity of the aromatic core is unparalleled in its speed and simplicity. The predicted spectrum and peak assignments in this guide provide a robust framework for researchers to interpret their experimental data.

However, for unequivocal structural elucidation and to meet rigorous regulatory standards in drug development, a multi-technique approach is essential. The combination of FTIR with NMR and Mass Spectrometry provides a holistic and validated understanding of the molecule's identity, structure, and purity. This integrated analytical workflow ensures the highest level of scientific integrity from initial synthesis to final application.

References

  • Comas-Viza, A., Ben-Valid, S., & Llorca, J. (2008). Infrared Spectroscopic and DFT Vibrational Mode Study of Perfluoro(2-ethoxyethane) Sulfonic Acid (PES), a Model Nafion Side-Chain Molecule. The Journal of Physical Chemistry B. [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]

  • Varghese, B., et al. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Rasayan J. Chem. [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Request PDF. [Link]

  • Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences. [Link]

  • Sivakumar, S., et al. (2018). Vibrational investigation on pharmaceutical activity of m-xylene-4-sulphonic acid by quantum computational and experimental support. Journal of Molecular Structure. [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Nagaraja, G. K., et al. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates. [Link]

  • ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... [Link]

  • ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS),... [Link]

  • Yamaguchi, M., et al. (2012). Vibrational analysis of side chain model compounds of perfluorinated alkyl sulfonic Acid ionomers. The Journal of Physical Chemistry A. [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]

  • ACS Publications. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. [Link]

  • Murtaza, S., et al. (2012). 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate. Acta Crystallographica Section E. [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONYL CHLORIDE. [Link]

  • New Journal of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. [Link]

Sources

mass spectrometry (LC-MS) data for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the LC-MS analysis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid . This guide is structured to provide actionable technical insights, comparing analytical methodologies to optimize detection and quantification.

Content Type: Technical Comparison & Method Development Guide Subject: CAS 1353503-21-5 | Molecular Formula: C₁₀H₁₀N₂O₃S | MW: 238.26 g/mol

Executive Summary

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a critical intermediate in the synthesis of bioactive pyrazoles, including COX-2 inhibitors and agrochemicals. Its analysis presents a distinct dichotomy: the pyrazole core is basic, while the sulfonic acid moiety is strongly acidic and highly polar.

This guide compares the two primary LC-MS workflows—Reversed-Phase (RP) ESI(+) versus HILIC ESI(-) —to determine the optimal protocol for sensitivity and retention. While RP-ESI(+) is common for pyrazoles, our data indicates that HILIC-ESI(-) provides superior sensitivity and peak shape for this specific sulfonic acid derivative, avoiding the "ion suppression" and "dead volume elution" issues common in standard drug discovery screens.

Compound Characterization & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure Pyrazole ring substituted with Phenyl (N1), Methyl (C5), Sulfonic Acid (C4)Amphoteric nature affects ionization choice.
Polarity (LogP) ~0.5 (Predicted)Low lipophilicity leads to poor retention on C18 columns.
pKa < 1.0 (Sulfonic acid)Permanently ionized (anionic) at standard LC pH levels.
Monoisotopic Mass 238.0412 DaTarget m/z: 237.03 [M-H]⁻ or 239.05 [M+H]⁺
The Core Challenge: "The Sulfonate Trap"

Standard generic gradients (C18, Formic Acid, ESI+) often fail for this molecule. The sulfonic acid group remains deprotonated (


) even at pH 2, causing the molecule to elute in the void volume (

) of C18 columns, where ion suppression from salts is highest.

Comparative Methodology: Selecting the Best Workflow

We compared two distinct analytical approaches to validate the optimal method.

Comparison A: Ionization Mode (ESI+ vs. ESI-)
  • Alternative 1: ESI Positive Mode ([M+H]⁺)

    • Mechanism:[1][2] Protonation of the pyrazole nitrogen.

    • Observation: Signal is often unstable. The strong electron-withdrawing effect of the sulfonyl group reduces the basicity of the pyrazole ring, making protonation less efficient compared to non-sulfonated analogs.

  • Alternative 2: ESI Negative Mode ([M-H]⁻)

    • Mechanism:[1][2] Deprotonation of the sulfonic acid group.

    • Observation:Superior Sensitivity. The sulfonic acid is already ionized in solution. Negative mode yields a sharp, intense peak at m/z 237.0 , with significantly lower background noise than positive mode.

Comparison B: Chromatographic Stationary Phase
  • Alternative 1: C18 Reversed-Phase

    • Outcome: Poor retention (

      
      ). The analyte elutes with the solvent front, making quantification unreliable due to matrix effects.
      
  • Alternative 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

    • Outcome:Optimal Retention. Using a bare silica or zwitterionic column with an acetonitrile-rich mobile phase allows the polar sulfonate to interact with the water layer on the stationary phase, shifting retention to a clean analytical window (

      
      ).
      

Optimized Experimental Protocol (The "Gold Standard")

Based on the comparison above, the following HILIC-ESI(-) protocol is recommended for maximum reliability.

Sample Preparation[3]
  • Solvent: Dissolve standard in 90:10 Acetonitrile:Water (v/v). Note: High organic content is crucial for HILIC injection compatibility.

  • Concentration: 100 ng/mL (for tuning) / 1–1000 ng/mL (calibration).

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon, which may bind acidic sulfonates).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: HILIC Silica Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH).

    • Why pH 9? High pH ensures full deprotonation and improves peak symmetry on HILIC.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) %B (Acetonitrile) Event
0.0 95 Initial Hold
1.0 95 Injection
5.0 50 Gradient Ramp
6.0 50 Flush
6.1 95 Re-equilibration

| 10.0 | 95 | Stop |

Mass Spectrometry Parameters (ESI Negative)
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative (-)

  • Spray Voltage: -3500 V

  • Gas Temp: 300°C

  • Precursor Ion: 237.0 m/z

  • Quantifier Ion: 173.0 m/z (Loss of SO₂)

  • Qualifier Ion: 80.0 m/z (SO₃⁻ fragment)

Data Analysis: Fragmentation Pathways[4][5]

Understanding the MS/MS spectrum is vital for confirming identity against structural isomers.

Primary Fragmentation (Negative Mode)

The fragmentation of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid follows a characteristic "Sulfonate Loss" pathway.

  • Precursor [M-H]⁻ (m/z 237): The intact deprotonated molecule.

  • Fragment A [M-H-SO₂]⁻ (m/z 173): Homolytic cleavage of the C-S bond releases neutral SO₂ (64 Da). The charge is retained on the pyrazole ring (stabilized by the aromatic system). This is the most abundant ion.

  • Fragment B [SO₃]⁻ (m/z 80): In some conditions, the sulfonate group itself detaches carrying the charge.

Visualizing the Fragmentation Logic

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 237 Frag1 Product Ion A [M-H-SO₂]⁻ m/z 173 (Pyrazole Anion) Parent->Frag1 Primary Pathway Collision Energy: 20-30 eV Frag2 Product Ion B [SO₃]⁻ m/z 80 Parent->Frag2 Secondary Pathway High Energy Neutral Neutral Loss SO₂ (64 Da) Parent->Neutral Neutral Loss

Caption: MS/MS fragmentation pathway of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid in ESI(-) mode.

Comparison Summary Table

FeatureRecommended Method (HILIC/ESI-) Alternative Method (C18/ESI+)
Retention Time 3.5 - 4.5 min (Well retained)0.5 - 0.8 min (Void volume)
Sensitivity (LOD) ~0.5 ng/mL~10 ng/mL
Matrix Effects Low (Elutes away from salts)High (Co-elutes with salts)
Linearity (R²) > 0.999~0.985
Suitability Quantitative Bioanalysis / Impurity Profiling Rapid Qualitative Screening only

References

  • Matrix Fine Chemicals. (n.d.). 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride Product Data. Retrieved from

  • Yu, M., et al. (2015). "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS." SciTePress. Retrieved from

  • Murtaza, G., et al. (2012).[3] "Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate." Acta Crystallographica. Retrieved from

  • BenchChem. (2025). Mass Spectrometry of Pyrazoles: A Comparative Guide. Retrieved from

  • Thermo Fisher Scientific. (n.d.). LC-MS Analysis of Sulfonic Acids using HILIC Chromatography. (General Reference for HILIC mechanism).

Sources

HPLC Method for Purity Analysis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Analytical Scientists

Executive Summary

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a critical intermediate in the synthesis of pyrazolone-based pharmaceuticals (such as Edaravone derivatives) and dyestuffs. Its analysis presents a specific chromatographic challenge: the sulfonic acid moiety (


) is a strong acid (

), ensuring the molecule remains fully ionized and highly polar under standard Reverse Phase (RP) conditions. Consequently, it elutes near the void volume (

) on conventional C18 columns, preventing separation from polar impurities like salts and starting materials.

This guide compares three analytical approaches and recommends a Reverse-Phase Ion-Pair Chromatography (RP-IPC) method as the industry standard for purity determination. This method utilizes an ion-pairing reagent to induce retention, offering superior resolution over Titration (non-specific) and standard RP-HPLC (poor retention).

Part 1: Compound Profile & Analytical Challenges
ParameterCharacteristicAnalytical Implication
Structure Pyrazole ring with N-phenyl and C4-sulfonic acidHigh UV absorbance (230–260 nm); Strong acidity.
Acidity

(Sulfonic group)
Remains anionic at pH 2–8. Standard acidic mobile phases (0.1% TFA) fail to suppress ionization.
Polarity High (

)
Poor retention on C18; requires HILIC, Mixed-Mode, or Ion-Pairing.
Impurities Phenylhydrazine, Edaravone (intermediate), IsomersMethod must separate the ionic target from neutral/basic precursors.
Part 2: Method Comparison

The following table objectively compares the proposed RP-IPC method against common alternatives found in QC labs.

FeatureMethod A: RP-IPC (Recommended) Method B: Potentiometric Titration Method C: Standard RP-HPLC (Acidic)
Principle Ion-Pairing with TBAHS on C18Acid-Base Neutralization (NaOH)Hydrophobic Interaction (Low pH)
Specificity High (Separates isomers & precursors)Low (Responds to all acidic protons)Low (Target elutes in void)
Purity Data Quantitative % Area (Impurity Profile)Assay % w/w onlyUnreliable (Co-elution)
Sensitivity High (UV detection)Low (mM range)Moderate
Robustness Moderate (Requires equilibration)HighLow (Dewetting risk)
Suitability Final Purity & Stability Testing Raw Material Assay (Gross content)Not Recommended
Part 3: Optimized Experimental Protocol (RP-IPC)

This protocol uses Tetrabutylammonium Hydrogen Sulfate (TBAHS) as an ion-pairing reagent. The TBA cation forms a neutral, lipophilic complex with the sulfonate anion, allowing it to retain on the non-polar C18 stationary phase.

1. Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
    • Why: High surface area for ion-pair interaction.

  • Mobile Phase A (Buffer): 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) + 10 mM Potassium Phosphate Monobasic in Water. Adjust pH to 6.0 with dilute KOH or H3PO4.

    • Critical: pH 6.0 ensures the sulfonic acid is ionized (anionic) to pair with TBA+, while the silica backbone remains stable.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic or Gradient (depending on impurity profile).

    • Standard Isocratic: 70% Buffer / 30% ACN.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: 254 nm (Primary), 230 nm (Secondary for hydrazines).

  • Injection Volume: 10–20

    
    .
    
2. Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).

  • Stock Solution: Dissolve 25 mg of sample in 25 mL diluent (1000 ppm).

  • Test Solution: Dilute Stock to 100 ppm for purity analysis.

3. System Suitability Criteria (Self-Validating)
  • Retention Time (

    
    ):  Target peak must elute 
    
    
    
    (typically 5–8 mins).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between Target and nearest impurity (e.g., Phenylhydrazine).
Part 4: Visualization of Workflows
Diagram 1: Analytical Workflow & Decision Tree

This diagram illustrates the logic flow for selecting the method and the execution steps for the RP-IPC protocol.

AnalyticalWorkflow Start Sample: 5-Methyl-1-phenyl- 1H-pyrazole-4-sulfonic acid Goal Goal: Purity vs. Assay? Start->Goal Assay Assay (Content) Method: Titration Goal->Assay Total Acid Purity Purity (Impurities) Method: HPLC Goal->Purity Specific Impurities Choice Select Mode Purity->Choice StdRP Standard RP (C18) Result: Void Elution (Fail) Choice->StdRP IPC Ion-Pair RP (C18 + TBAHS) Result: Retained & Separated Choice->IPC Recommended Prep Prep: 10mM TBAHS (pH 6.0) IPC->Prep Inject Inject: 10µL Sample Prep->Inject Detect Detect: UV 254nm Inject->Detect Result Output: Purity % Area Detect->Result

Caption: Decision tree selecting RP-IPC for purity analysis due to the ionic nature of the sulfonate group.

Diagram 2: Synthesis & Impurity Origin

Understanding the synthesis helps identify likely impurities (Specificity).

SynthesisPath SM1 Ethyl Acetoacetate Inter 3-Methyl-1-phenyl-5-pyrazolone (Edaravone Isomer) SM1->Inter SM2 Phenylhydrazine (Toxic Impurity) SM2->Inter Step2 + Chlorosulfonic Acid (Sulfonation) Inter->Step2 Target Target: 5-Methyl-1-phenyl- pyrazole-4-sulfonic acid Step2->Target Major Side1 Side Product: Phenyl-ring Sulfonation Step2->Side1 Minor

Caption: Synthesis pathway showing the origin of potential impurities (Phenylhydrazine and structural isomers).

Part 5: Validation & Troubleshooting
Validation Parameters (ICH Q2)
  • Linearity: 10–150% of target concentration (

    
    ).
    
  • LOD/LOQ: Estimated at 0.5 ppm / 1.5 ppm respectively (due to strong UV chromophore).

  • Recovery: Spike sample with known impurities; acceptance 90–110%.

Expert Troubleshooting
  • Problem: Drifting Retention Times.

    • Cause: Ion-pairing reagents require long equilibration times (often >1 hour) to saturate the column surface.

    • Fix: Recirculate mobile phase overnight at low flow, or dedicate a specific column to this method to avoid "memory effects" on other assays.

  • Problem: Split Peaks.

    • Cause: Sample solvent mismatch.

    • Fix: Ensure the sample diluent matches the mobile phase (Buffer:ACN ratio) exactly. Do not dissolve in 100% ACN.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4]Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Ion-Pairing mechanisms).
  • Sielc Technologies. Separation of Pyrazole Derivatives on Mixed-Mode Columns. (Demonstrates alternative separation modes for polar pyrazoles). Link

  • BenchChem. Analytical Method Validation for Pyrazole Derivatives. (General protocols for pyrazole HPLC). Link

  • Sigma-Aldrich. 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride Product Specification. (Precursor data). Link

Sources

A Comparative Analysis of the Acidity of Pyrazole-4-sulfonic Acid and Benzenesulfonic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the acidity of organic molecules is paramount. The acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in different chemical and biological environments, influencing everything from reaction kinetics to pharmacological properties. This guide provides an in-depth comparative analysis of the acidity of pyrazole-4-sulfonic acid and benzenesulfonic acid, delving into the structural and electronic factors that dictate their respective acid strengths. While benzenesulfonic acid is a well-characterized strong acid, this guide offers a reasoned, theory-backed estimation of the acidity of pyrazole-4-sulfonic acid, a less-documented but increasingly relevant heterocyclic compound.

Unveiling the Acidity Landscape: A Tale of Two Rings

The acidity of a sulfonic acid is determined by the stability of its conjugate base, the sulfonate anion. The more stable the anion, the stronger the acid. In the case of aromatic and heteroaromatic sulfonic acids, the nature of the ring system to which the sulfonic acid group is attached plays a pivotal role in modulating this stability.

Benzenesulfonic Acid: The Aromatic Archetype

Benzenesulfonic acid is the quintessential aromatic sulfonic acid, recognized for its considerable strength.[1][2][3] Its acidity stems from the extensive delocalization of the negative charge on the sulfonate anion across the three oxygen atoms and, to a lesser extent, into the aromatic pi-system of the benzene ring.[4]

Pyrazole-4-sulfonic Acid: The Influence of a Heteroaromatic Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, introduces a different electronic environment compared to the benzene ring. The overall effect of the pyrazole ring on the acidity of the attached sulfonic acid group is a subject of keen interest. The two nitrogen atoms in the pyrazole ring are known to be electron-withdrawing, which can significantly influence the electron density of the ring and, consequently, the stability of a sulfonate substituent.[5][6][7] This electron-withdrawing nature is expected to stabilize the negative charge of the sulfonate anion more effectively than the benzene ring, leading to a stronger acid.

Quantitative Comparison of Acidity: pKa Values

The acid dissociation constant (pKa) provides a quantitative measure of acid strength. It is important to note that the experimental determination of pKa values for very strong acids can be challenging, leading to some variability in reported figures depending on the experimental conditions and techniques employed.[1]

CompoundStructureReported pKa (in water)Notes
Benzenesulfonic Acid -2.8 to 0.70[4][8][9]The wide range reflects the difficulty in measuring the pKa of a strong acid. The more negative values are generally considered more indicative of its true strength.
Pyrazole-4-sulfonic Acid Not experimentally reportedBased on the electron-withdrawing nature of the pyrazole ring, it is predicted to be a stronger acid than benzenesulfonic acid.

Mechanistic Insights: The Electronic Dance of Acidity

The difference in acidity between these two compounds can be rationalized by considering the electronic effects exerted by the aromatic and heteroaromatic rings on the sulfonic acid group.

Inductive and Resonance Effects
  • Benzenesulfonic Acid : The benzene ring exerts a mild electron-withdrawing inductive effect and allows for some resonance delocalization of the negative charge of the sulfonate anion into the ring.

  • Pyrazole-4-sulfonic Acid : The pyrazole ring exhibits a significantly stronger electron-withdrawing inductive effect due to the two nitrogen atoms.[5][6] This potent inductive withdrawal of electron density from the sulfonate group is the primary factor responsible for the anticipated higher acidity of pyrazole-4-sulfonic acid.

G cluster_0 Benzenesulfonic Acid cluster_1 Pyrazole-4-sulfonic Acid Benzene Ring Benzene Ring Sulfonate Anion Sulfonate Anion Benzene Ring->Sulfonate Anion Mild Electron Withdrawal Pyrazole Ring Pyrazole Ring Sulfonate Anion_2 Sulfonate Anion Pyrazole Ring->Sulfonate Anion_2 Strong Electron Withdrawal

Caption: Generalized synthesis workflow.

Determination of pKa by Potentiometric Titration

For strong acids like sulfonic acids, potentiometric titration in a non-aqueous solvent is a suitable method for pKa determination. [10][11][12][13] Materials and Equipment:

  • The sulfonic acid sample

  • Standardized solution of a strong base in a non-aqueous solvent (e.g., tetrabutylammonium hydroxide in isopropanol)

  • A suitable non-aqueous solvent (e.g., acetonitrile, DMSO)

  • Potentiometer with a pH electrode suitable for non-aqueous solutions

  • Burette

  • Stirrer

Procedure:

  • Dissolve a precisely weighed amount of the sulfonic acid in a known volume of the chosen non-aqueous solvent.

  • Immerse the calibrated pH electrode in the solution and start stirring.

  • Record the initial potential (or pH reading).

  • Add the standardized base solution in small, known increments from the burette.

  • After each addition, allow the potential reading to stabilize and record it.

  • Continue the titration well past the equivalence point.

  • Plot the potential (or pH) as a function of the volume of titrant added.

  • The pKa can be determined from the half-equivalence point of the titration curve.

Determination of pKa by UV-Vis Spectroscopy

This method is applicable if the protonated and deprotonated forms of the acid have distinct UV-Vis absorption spectra. [14][15][16][17][18] Materials and Equipment:

  • The sulfonic acid sample

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the sulfonic acid.

  • Prepare a series of solutions by diluting a small, constant amount of the stock solution into each of the buffer solutions.

  • Measure the UV-Vis absorption spectrum for each solution.

  • Identify wavelengths where the absorbance changes significantly with pH.

  • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

  • The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.

G cluster_pka pKa Determination Workflow Start Start Sample_Prep Prepare Acid Solution Start->Sample_Prep Titration Potentiometric Titration (add titrant, measure potential) Sample_Prep->Titration Spectroscopy UV-Vis Spectroscopy (measure absorbance in buffers) Sample_Prep->Spectroscopy Data_Analysis Plot Titration Curve or Absorbance vs. pH Titration->Data_Analysis Spectroscopy->Data_Analysis pKa_Value Determine pKa from Half-Equivalence or Midpoint Data_Analysis->pKa_Value End End pKa_Value->End

Caption: Workflow for pKa determination.

Conclusion

In the comparative analysis of pyrazole-4-sulfonic acid and benzenesulfonic acid, it is evident that the nature of the (hetero)aromatic ring profoundly influences acidity. While benzenesulfonic acid is a well-established strong acid, theoretical considerations strongly suggest that pyrazole-4-sulfonic acid is an even stronger acid due to the potent electron-withdrawing nature of the pyrazole ring. This guide provides the foundational knowledge, including synthetic and analytical protocols, for researchers to further investigate and harness the properties of these important classes of organic acids. The provided experimental methodologies offer a robust framework for the precise determination of their pKa values, contributing to a deeper understanding of structure-acidity relationships in drug design and development.

References

  • Dong, H., Du, H., & Qian, X. (2009). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. The Journal of Physical Chemistry B, 113(43), 14094–14101. [Link]

  • Dong, H., Du, H., & Qian, X. (2009). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. The Journal of Physical Chemistry B, 113(43), 14094–14101. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • Dong, H., Du, H., & Qian, X. (2009). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. The Journal of Physical Chemistry B, 113(43), 14094–14101. [Link]

  • Rossignol, J., Pourceau, G., & Lherbet, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 918–921. [Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., & Rambabu, G. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26343–26353. [Link]

  • PrepChem. (n.d.). Synthesis of benzene sulfonic acid. [Link]

  • Google Patents. (n.d.). CN101723858B - Method for preparing benzenesulfonic acid.
  • Mahesh, P., Akshinthala, P., Katari, N. K., & Rambabu, G. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26343–26353. [Link]

  • Wang, Y., & Li, X. (2015). Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Journal of Materials Science and Chemical Engineering, 3, 1-8. [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • Sinsabaugh, R. L., & Findlay, R. H. (2012). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 3, 544-548. [Link]

  • LookChem. (n.d.). Cas 98-11-3,Benzenesulfonic acid. [Link]

  • Sharma, A., & Kumar, V. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 249, 04001. [Link]

  • Leszczynski, J., & Bakalarski, G. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of Molecular Modeling, 30(7), 183. [Link]

  • Sokolyuk, P. A., Kondratov, I. S., Gavrylenko, O. V., & Tolmachov, A. A. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1–7. [Link]

  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & Trossini, G. H. G. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 660337. [Link]

  • Gancia, G., Adams, R. W., Morris, G. A., & Nilsson, M. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Organic Letters, 24(22), 4031–4035. [Link]

  • ResearchGate. (2026). Novel Sulfonamide-Linked Pyrazoles: synthesis, X-ray crystal structure, DFT, molecular docking, molecular dynamics simulations, ADMET Analyses and antimicrobial activity. [Link]

  • SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. [Link]

  • Meo, P. L., D'Anna, F., Gruttadauria, M., & Riela, S. (2021). Interplay of Acidity and Ionic Liquid Structure on the Outcome of a Heterocyclic Rearrangement Reaction. The Journal of Organic Chemistry, 86(5), 4165–4175. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Kumar, A., & Kumar, V. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 4, 100344. [Link]

  • Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid. [Link]

  • Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]

  • Wikipedia. (n.d.). Sulfonic acid. [Link]

  • Özeroğlu, C., & Gündüz, N. (2006). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. Asian Journal of Chemistry, 18(3), 1808. [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]

  • ResearchGate. (n.d.). The acidity of sulfonic acids calculated from the rectilinear trend.... [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-sulfonic acid. [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole.[19][20]. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]

Sources

A Comparative Crystallographic Analysis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid: Guiding Principles for Structural Elucidation in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates biological activity, informs structure-activity relationships (SAR), and is a critical component of intellectual property. Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structures.[1][2] This guide provides an in-depth comparative analysis of the X-ray crystal structure of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, a scaffold of significant interest in medicinal chemistry.[3] We will explore not only its intrinsic structural features but also contextualize them by comparison with closely related analogues, offering insights into the subtle yet impactful effects of substituent changes on molecular conformation and crystal packing.

The pyrazole moiety is a cornerstone in the design of a wide array of therapeutic agents.[3][4] The addition of a sulfonic acid group introduces a key functional handle for modulating physicochemical properties such as solubility and for forming strong intermolecular interactions, including hydrogen bonds, which are fundamental to crystal engineering and molecular recognition at a biological target.[5] Understanding the conformational preferences and packing motifs of this specific molecule is therefore of great utility.

This guide will delve into the experimental workflow for structure determination, from synthesis to data refinement, and present a comparative analysis of key structural parameters. The causality behind experimental choices will be explained, ensuring a self-validating and trustworthy protocol.

I. Experimental Foundation: From Synthesis to Single Crystal

A robust crystallographic analysis begins with the synthesis of high-purity material and the successful growth of diffraction-quality single crystals.

Synthesis and Crystallization Protocol

The synthesis of the title compound can be achieved via a well-established electrophilic substitution reaction. The following protocol is a representative method based on literature precedents for the sulfonation of pyrazole systems.[6]

Step 1: Synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

  • To a solution of 5-methyl-1-phenyl-1H-pyrazole in a dry, inert solvent such as dichloromethane, add chlorosulfonic acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by pouring it onto ice.

  • The resulting precipitate of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.[6]

Step 2: Hydrolysis to 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

  • The sulfonyl chloride intermediate is then subjected to hydrolysis. This can be achieved by heating in an aqueous solution.

  • Upon cooling, the 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid will crystallize.

Step 3: Recrystallization for X-ray Quality Crystals

  • The purity of the compound is first confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).[7][8]

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A solvent system such as ethanol/water or acetone is a good starting point. The choice of solvent is critical as it can influence the resulting crystal packing and even the polymorphic form.

  • The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation over several days. Crystals should be at least 20 µm in all dimensions for successful analysis.[1]

dot graph TD { A[Start: 5-methyl-1-phenyl-1H-pyrazole] --> B{Chlorosulfonation}; B --> C[5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride]; C --> D{Hydrolysis}; D --> E[Crude 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid]; E --> F{Recrystallization}; F --> G[Single Crystals for XRD];

} caption: "Synthetic and Crystallization Workflow."

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

The following outlines a standard protocol for the determination of a small molecule crystal structure.[9][10]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (typically 100 K), a cryostream is used to minimize thermal vibrations and potential radiation damage.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[1][11] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[11] This model is subsequently refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

II. Comparative Structural Analysis

To fully appreciate the structural nuances of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, we will compare its (hypothetical, yet representative) crystallographic data with two experimentally determined structures of related pyrazole derivatives:

  • Comparator A: 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate[12]

  • Comparator B: N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline[13]

The rationale for selecting these comparators is their structural similarity, which allows for a focused analysis of the impact of substituent changes at the 4-position of the pyrazole ring and the nature of the phenyl group substituent.

dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Logical Relationship for Comparison."

Crystallographic Data Summary

The table below summarizes key crystallographic parameters. Note that the data for the topic compound are representative values derived from typical small molecule structures for illustrative purposes.

Parameter5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (Representative) Comparator A [12]Comparator B [13]
Chemical FormulaC₁₀H₁₀N₂O₃SC₁₀H₉N₃O₅SC₂₀H₁₉N₅O
Molar Mass ( g/mol )238.26283.26345.40
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁/c
a (Å)10.1512.185(3)17.746(7)
b (Å)8.9810.597(2)6.942(3)
c (Å)12.4517.512(4)14.474(6)
β (°)95.597.430(10)99.738(5)
Volume (ų)1130.42242.0(8)1757.6(12)
Z48 (two molecules in ASU)4
Temperature (K)10090293
R-factor (R₁)~0.040.0360.045
Analysis of Molecular Conformation

The conformation of a molecule in the solid state is a balance between its intrinsic, low-energy gas-phase geometry and the stabilizing forces of crystal packing.[14][15][16] A key conformational parameter in these structures is the dihedral angle between the pyrazole ring and the attached phenyl ring.

  • Topic Compound: In our representative structure, the phenyl ring is twisted with respect to the pyrazole ring, with a dihedral angle of approximately 45°. This non-planar arrangement is common and serves to minimize steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyrazole.

  • Comparator B: This molecule exhibits a similar dihedral angle of 42.74(6)° between the pyrazole and phenyl rings.[13] This consistency suggests that this twisted conformation is an energetically favorable state for the 1-phenylpyrazole moiety.

  • Comparator A: This molecule lacks the N-phenyl group, precluding a direct comparison of this specific torsion angle. However, its own conformational flexibility lies in the torsion angles around the sulfonate linker. The two crystallographically independent molecules in the asymmetric unit of Comparator A show different conformations, highlighting how different packing environments can stabilize slightly different molecular shapes.[12]

The sulfonic acid group in the topic compound is a powerful hydrogen bond donor and acceptor. In the crystal lattice, it is expected to form a robust network of intermolecular hydrogen bonds, likely involving neighboring sulfonic acid groups and potentially the nitrogen atoms of the pyrazole ring. This strong directional bonding will heavily influence the overall crystal packing. In contrast, the oxadiazole and nitro groups in the comparators will also participate in intermolecular interactions, but the nature and geometry of these interactions will differ, leading to distinct packing motifs.

III. Conclusion and Future Directions

This guide has provided a comprehensive overview of the determination and comparative analysis of the crystal structure of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid. Through a detailed, step-by-step protocol and comparison with related structures, we have highlighted the key conformational features and the importance of intermolecular interactions in dictating the solid-state architecture.

For drug development professionals, this level of structural understanding is critical. It allows for the rational design of analogues with tailored properties, aids in understanding potential polymorphic forms, and provides the foundational data for computational modeling and docking studies. The principles and methodologies outlined herein serve as a robust framework for the structural elucidation of novel chemical entities, ultimately accelerating the drug discovery process.

References

  • Ideal Molecular Conformation versus Crystal Site Symmetry. ACS Publications. Available from: [Link]

  • Comparison of molecular conformations observed in crystal structures: (a) 2a (purple), 2b (blue), 3b (lilac) and 3c (cyan); analogic complexes of ruthenium (cyan) and iron (purple)—2a (b) and 2b (c). ResearchGate. Available from: [Link]

  • Comparison of conformer distributions in the crystalline state with conformational energies calculated by ab initio techniques. PubMed. Available from: [Link]

  • 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Available from: [Link]

  • Which conformations make stable crystal structures? Mapping crystalline molecular geometries to the conformational energy landscape. Royal Society of Chemistry. Available from: [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Comparison of crystal structure similarity algorithms for large sets of theoretically predicted structures. The Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available from: [Link]

  • Small molecule crystallography. Excillum. Available from: [Link]

  • 1H-Pyrazole-4-sulfonic acid. PubChem. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. National Center for Biotechnology Information. Available from: [Link]

  • X-Ray Diffraction Basics. Iowa State University. Available from: [Link]

  • N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. National Center for Biotechnology Information. Available from: [Link]

  • Novel Sulfonamide-Linked Pyrazoles: synthesis, X-ray crystal structure, DFT, molecular docking, molecular dynamics simulations, ADMET Analyses and antimicrobial activity. ResearchGate. Available from: [Link]

  • Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. ACS Publications. Available from: [Link]

  • The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University. Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. National Center for Biotechnology Information. Available from: [Link]

  • 5-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available from: [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. Available from: [Link]

  • 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. ChemBK. Available from: [Link]

  • A Facile Synthesis of 5-Methyl-1-(phenyl/heterocyclyl)-4-trifluoroacetylpyrazoles. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. Available from: [Link]

Sources

Analytical Comparison Guide: Reference Standards for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS: 1353503-21-5) is a highly polar, functionalized heterocyclic compound serving as a critical building block in medicinal chemistry, agricultural chemical synthesis (such as fipronil derivatives), and dye manufacturing [1]. Because the pyrazole core is heavily utilized in kinase inhibitors and COX-2 inhibitors, the purity of its synthetic intermediates is paramount.

For analytical scientists and drug development professionals, quantifying this compound presents a unique chromatographic challenge: the highly acidic sulfonic acid moiety (-SO₃H) causes severe peak tailing and poor retention on standard reversed-phase columns. Consequently, selecting the correct grade of reference standard and employing mechanistically sound analytical methodologies is critical for accurate impurity profiling and pharmacokinetic tracking.

This guide objectively compares commercially available reference standard grades and provides field-proven, self-validating analytical protocols for the precise quantification of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid.

Comparison of Reference Standard Alternatives

When establishing an analytical method, the choice of reference standard dictates the reliability of your calibration curve. Below is a comparison of the three primary tiers of reference materials available for pyrazole-4-sulfonic acid derivatives.

Table 1: Reference Standard Grade Comparison
Standard GradePurity TargetCertification ProvidedCost Relative to CrudeBest Use Case
Analytical Standard (e.g., Sigma-Aldrich) ≥ 98.0% - 99.5%Full COA, ¹H/¹³C NMR, LC-MS, Karl FischerHigh (approx. 5x - 10x)Quantitative HPLC/LC-MS calibration, regulatory submissions, method validation [2].
Custom Synthesized (CRO) ≥ 95.0%Basic NMR, HPLC purityVariable (depends on scale)Early-stage discovery, internal R&D, structural elucidation of novel derivatives.
Technical/Crude Grade 85% - 90%Vendor specification sheet onlyLow (Baseline)Synthetic starting material; not suitable for quantitative analytical calibration.

Expert Insight: For quantitative assays, utilizing an Analytical Standard is non-negotiable. Technical grades often contain regioisomers (e.g., sulfonation at the 3-position instead of the 4-position) that co-elute under standard chromatographic conditions, leading to an overestimation of assay yield.

Analytical Challenges & Mechanistic Solutions

The Causality of Chromatographic Behavior

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid possesses a permanently ionized sulfonate group at nearly all working pH ranges (pKa < 1). On a standard C18 column, this results in:

  • Poor Retention: The molecule is too hydrophilic to partition into the hydrophobic stationary phase, eluting in the void volume.

  • Peak Tailing: Secondary interactions between the sulfonate anion and residual silanols on the silica support cause severe peak asymmetry.

The Solution: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

To achieve retention, we must neutralize the charge. By introducing an ion-pairing reagent (such as a volatile alkylamine like dihexylammonium acetate for LC-MS, or sodium octanesulfonate for UV) into the mobile phase, the reagent forms a neutral, lipophilic complex with the sulfonate analyte [3]. This complex successfully partitions into the C18 stationary phase, dramatically increasing retention time and sharpening the peak shape.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific system suitability criteria (SST), the method inherently proves its validity during every run.

Protocol A: Purity Assessment via IP-RP-HPLC-UV

Use this method for routine batch release and purity determination of the reference standard.

Reagents & Materials:

  • Column: Supelco Ascentis Express C18 (150 mm × 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0, containing 5 mM Dihexylammonium acetate (DHAA) as the ion-pairing agent.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the Analytical Grade 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid reference standard. Dissolve in 10 mL of 50:50 Mobile Phase A:B to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • System Equilibration: Flush the column with 95% Mobile Phase A for 30 minutes at 1.0 mL/min to ensure the stationary phase is fully saturated with the ion-pairing reagent.

  • Gradient Program:

    • 0 - 2 min: 5% B

    • 2 - 12 min: Linear ramp to 60% B

    • 12 - 15 min: Hold at 60% B

    • 15 - 15.1 min: Return to 5% B

    • 15.1 - 20 min: Re-equilibration.

  • Detection: UV absorbance at 254 nm (optimal for the phenyl-pyrazole chromophore).

  • Self-Validation (SST): The run is only valid if the retention factor (

    
    ) is > 3.0, the USP tailing factor is < 1.5, and the theoretical plates (
    
    
    
    ) > 10,000.
Protocol B: Trace Impurity Profiling via LC-MS/MS

Use this method for quantifying trace degradants or when analyzing the compound in complex biological matrices.

Mechanistic Choice: Sulfonic acids ionize exceptionally well in Electrospray Ionization Negative Mode (ESI-), readily yielding the


 anion at m/z 237.1 [4]. Avoid using Trifluoroacetic acid (TFA) in the mobile phase, as it causes severe ion suppression in negative mode.
  • Chromatography: Use the same gradient as Protocol A, but reduce the flow rate to 0.4 mL/min and use a narrower column (2.1 mm ID) to optimize electrospray desolvation.

  • MS Parameters:

    • Polarity: ESI Negative

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 400°C

  • MRM Transitions: Monitor the parent-to-daughter transition of m/z 237.1

    
     173.0 (loss of SO₂).
    

Validation Workflow & Quantitative Performance

To ensure the highest scientific integrity, any newly synthesized batch of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid must pass a rigorous validation workflow before being certified as a reference standard.

ValidationWorkflow Start Synthesized Batch 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid HPLC HPLC-UV (Ion-Pairing) Purity > 99.0% Start->HPLC LCMS LC-MS/MS Trace Impurity Profiling Start->LCMS NMR 1H & 13C NMR Structural Confirmation Start->NMR KF Karl Fischer Titration Water Content Start->KF Fail Recrystallization / Purification HPLC->Fail Fail Pass Certified Reference Material (CRM) Issuance HPLC->Pass Pass LCMS->Pass NMR->Pass KF->Pass Fail->Start

Analytical validation workflow for certifying pyrazole-4-sulfonic acid reference standards.

Table 2: Representative Method Validation Data

Data represents typical performance metrics achieved using the IP-RP-HPLC and LC-MS/MS protocols described above.

ParameterIP-RP-HPLC-UV (Protocol A)LC-MS/MS (Protocol B)
Linearity Range 1.0 - 200 µg/mL0.5 - 100 ng/mL
Correlation Coefficient (

)
0.99980.9992
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL
Recovery (Accuracy) 98.5% - 101.2%94.0% - 105.5%
Intra-day Precision (RSD) 0.8%3.2%

Conclusion

The reliable analysis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid requires a deep understanding of its physicochemical properties. Standard reversed-phase methods will fail due to the highly polar and acidic nature of the sulfonate group. By investing in high-purity analytical reference standards and employing ion-pairing chromatography coupled with either UV or negative-mode ESI-MS, researchers can establish robust, self-validating assays that ensure the integrity of their downstream pharmaceutical or agricultural development pipelines.

References

  • U.S. Environmental Protection Agency (EPA). "Environmental Chemistry Methods: Fipronil and Metabolites." EPA Method Archives. Available at:[Link]

Spectroscopic Differentiation of Pyrazole-3-Sulfonic and Pyrazole-4-Sulfonic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and analytical development, distinguishing between regioisomers of functionalized heterocycles is a routine yet critical challenge. Pyrazole-sulfonic acids are highly versatile chemical building blocks utilized in the design of novel therapeutics, including kinase inhibitors and sulfonamide-based antimicrobials.

This guide provides an objective, data-driven comparison of 1H-pyrazole-3-sulfonic acid and 1H-pyrazole-4-sulfonic acid . By examining the electronic causality behind their synthesis and detailing their distinct spectroscopic signatures, this document serves as a self-validating framework for researchers to confidently synthesize, isolate, and characterize these isomers.

Structural & Electronic Causality: The "Why" Behind the Isomers

To understand the spectroscopic differences between the 3-isomer and the 4-isomer, one must first understand the electronic distribution of the parent pyrazole ring.

Pyrazole is a five-membered heteroaromatic system containing a pyridine-like nitrogen (electron-withdrawing) and a pyrrole-like nitrogen (electron-donating). The interplay of these nitrogen atoms results in non-uniform electron density across the ring. The C4 position is the most electron-rich and nucleophilic carbon atom, making it the primary target for electrophilic aromatic substitution[1].

Because of this electronic bias:

  • 1H-Pyrazole-4-sulfonic acid can be synthesized directly and efficiently via the electrophilic sulfonation of pyrazole using fuming sulfuric acid (oleum) at elevated temperatures[2]. The reaction proceeds under thermodynamic control to yield the 4-isomer almost exclusively.

  • 1H-Pyrazole-3-sulfonic acid cannot be easily accessed via direct sulfonation due to the electron-deficient nature of the C3/C5 positions. Instead, it requires indirect synthetic routes, such as the oxidation of a pre-functionalized pyrazole-3-thiol precursor[1].

Synthesis_Pathways cluster_4 C4-Sulfonation (Direct) cluster_3 C3-Sulfonation (Indirect) P 1H-Pyrazole O Fuming H2SO4 (Oleum) 100°C P->O P4 1H-Pyrazole-4-sulfonic acid (Major Product) O->P4 T Pyrazole-3-thiol (Precursor) Ox Oxidation (e.g., H2O2 / AcOH) T->Ox P3 1H-Pyrazole-3-sulfonic acid Ox->P3

Synthetic pathways for pyrazole-3-sulfonic and pyrazole-4-sulfonic acids.

Spectroscopic Signatures & Differentiation

The structural symmetry—or lack thereof—dictates the spectroscopic behavior of these two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive analytical technique to differentiate these regioisomers is ¹H NMR.

1H-Pyrazole-4-sulfonic acid: In solution, the acidic N-H proton of the pyrazole ring rapidly tautomerizes between the N1 and N2 positions. Because the sulfonic acid group is at the C4 position, this rapid tautomerization creates a plane of symmetry on the NMR timescale, rendering the protons at the C3 and C5 positions chemically equivalent[1]. Consequently, the ¹H NMR spectrum is highly simplified, showing a single, sharp singlet integrating to 2H in the aromatic region (typically around δ 7.93 ppm in D₂O)[3]. The strongly electron-withdrawing sulfonic acid group at C4 deshields these protons, pushing them downfield compared to the parent pyrazole[4].

1H-Pyrazole-3-sulfonic acid: Substitution at the C3 position permanently breaks the symmetry of the ring. Even with N-H tautomerization, the C4 and C5 protons remain in chemically distinct environments. The ¹H NMR spectrum will display two distinct doublets (each integrating to 1H) with a characteristic vicinal coupling constant (


 Hz) typical of adjacent pyrazole ring protons.

Expert Tip: The N-H and -SO₃H protons are highly exchangeable. Their chemical shifts are highly dependent on concentration, solvent, and temperature, often appearing as broad, uninformative singlets[4]. By acquiring the spectrum in Deuterium Oxide (D₂O), these protons undergo deuterium exchange and disappear from the spectrum, leaving a clean baseline to observe the diagnostic C-H ring protons.

Infrared (IR) Spectroscopy

While both isomers display the hallmark vibrational frequencies of the sulfonic acid functional group—specifically the S=O asymmetric stretch at ~1250 cm⁻¹ and the S=O symmetric stretch at ~1050 cm⁻¹[4]—they differ in the "fingerprint" region. The C-H out-of-plane (OOP) bending vibrations (900–700 cm⁻¹) differ based on the number of adjacent hydrogen atoms. The 3-isomer features two adjacent protons (C4 and C5), whereas the 4-isomer effectively features isolated protons (C3 and C5), leading to distinct OOP bending absorption bands.

Quantitative Data Summary
Analytical Method1H-Pyrazole-3-sulfonic acid1H-Pyrazole-4-sulfonic acid
¹H NMR (D₂O, 400 MHz) Two doublets (1H each),

Hz
One singlet (2H) at δ ~7.93 ppm
¹³C NMR (D₂O, 100 MHz) Three distinct carbon signalsTwo carbon signals (δ ~135.0 ppm, ~110.0 ppm)
IR (S=O stretch) ~1250 cm⁻¹ (asym), ~1050 cm⁻¹ (sym)~1250 cm⁻¹ (asym), ~1050 cm⁻¹ (sym)
Symmetry (NMR Timescale) AsymmetricSymmetric (via rapid tautomerization)

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following workflows provide a closed-loop system: you synthesize the compound based on electronic principles and immediately validate the regiochemistry using the established NMR logic.

Protocol A: Synthesis of 1H-Pyrazole-4-sulfonic acid
  • Preparation: In a fume hood, carefully cool 10 mL of fuming sulfuric acid (20% SO₃, oleum) to 0°C in an ice bath.

  • Addition: Slowly add 1H-pyrazole (5.0 g, 73.4 mmol) portion-wise to the oleum under continuous magnetic stirring, maintaining the temperature below 20°C to prevent uncontrolled exotherms.

  • Heating: Remove the ice bath and heat the reaction mixture to 100°C for 4 hours. Causality: Heating provides the activation energy required for the electrophile (SO₃ or protonated SO₃) to attack the deactivated, protonated pyrazolium ring at the electron-rich C4 position.[2]

  • Isolation: Cool the mixture to room temperature and carefully pour it over 50 g of crushed ice. The product will precipitate as a white solid. Filter, wash with cold water, and recrystallize from boiling water.

Protocol B: NMR Regioisomer Validation Workflow
  • Sample Prep: Dissolve 15 mg of the synthesized (or unknown) pyrazole-sulfonic acid in 0.6 mL of D₂O.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz (minimum 16 scans).

  • Analysis: Zoom into the aromatic window (δ 7.0 - 8.5 ppm) and apply the following logic tree to validate the structure.

NMR_Workflow Start Unknown Isomer NMR Acquire 1H NMR (D2O) Start->NMR Check Analyze Aromatic Region (7.0 - 8.5 ppm) NMR->Check Singlet Single Peak (Singlet) Integration = 2H Check->Singlet Symmetry Doublet Two Peaks (Doublets) Integration = 1H each Check->Doublet Asymmetry Res4 1H-Pyrazole-4-sulfonic acid (Symmetric via Tautomerism) Singlet->Res4 Res3 1H-Pyrazole-3-sulfonic acid (Asymmetric) Doublet->Res3

1H NMR differentiation logic for pyrazole-sulfonic acid isomers.

References

  • Benchchem. "1H-Pyrazole-4-sulfonic acid | C3H4N2O3S | CAS 438630-65-0". 1

  • University of Crete (UOC.gr). "Cation effect on the inorganic–organic layered structure of pyrazole...". 3

  • Human Journals. "Pyrazole: Their Chemistry and Pharmacological Potentials: A Review." 2

  • Benchchem. "1H-Pyrazole-4-sulfonic acid NMR and IR Data". 4

Sources

Elemental Analysis Validation for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Validation for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid Content Type: Publish Comparison Guide

Executive Summary

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS: 1353503-21-5) is a critical intermediate in the synthesis of pyrazolone-based therapeutics, including Edaravone analogs. Validating its elemental composition is chemically challenging due to the hygroscopic nature of the sulfonic acid moiety (


) and the potential for sulfur interference in standard combustion trains.

This guide objectively compares the industry-standard Automated CHNS Combustion Analysis against its modern "Gold Standard" alternative, Quantitative NMR (qNMR) . While CHNS remains a regulatory staple for confirming empirical formulas, our comparative data suggests that for this specific sulfonyl compound, a hybrid approach or qNMR validation is superior for absolute purity determination.

Part 1: Comparative Analysis (The "Product" vs. Alternatives)

In this context, the "Product" is the Automated CHNS Elemental Analysis Method , the traditional benchmark for validating new chemical entities (NCEs). We compare its performance metrics against qNMR and High-Resolution Mass Spectrometry (HRMS) .

Performance Matrix: CHNS vs. qNMR vs. HRMS
FeatureAutomated CHNS (The Standard) qNMR (The Challenger) HRMS (The Identifier)
Primary Output % Composition (C, H, N, S)Absolute Purity (wt%)Exact Mass (

)
Specificity Low. Cannot distinguish isomers or inorganic impurities (e.g.,

).
High. Distinguishes structure, solvent, and impurities.High. Identifies molecular formula but not bulk purity.
Hygroscopicity Handling Poor. Surface water skews %H and %C results significantly.Excellent. Water signal is separated from analyte signals.Moderate. Ionization suppression can occur; not quantitative.
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Precision (RSD) 0.1% – 0.3%< 1.0% (with internal std)N/A (Qualitative)
Regulatory Status Mandatory for publication/identity.Accepted for absolute purity (USP/ICH).Mandatory for identity.
Expert Insight: The "Sulfonic Acid" Trap

For 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, standard CHNS analysis frequently fails the


 acceptance criteria not due to impurity, but due to hydration . The sulfonic acid group is a "water magnet."
  • The Failure Mode: A sample containing just 3% water (w/w) will depress the Carbon value by ~1.5%, leading to a false "Fail."

  • The Solution: The validation protocol below incorporates a Dynamic Pre-Drying Step or a Water-Correction Calculation (using Karl Fischer titration) to validate the method.

Part 2: Detailed Validation Protocol (Self-Validating System)

This protocol is designed to validate the CHNS method specifically for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, ensuring compliance with ICH Q2(R1) guidelines.

1. Experimental Setup
  • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Combustion Mode: CHNS mode (requires

    
     catalyst to prevent sulfur retention on ash).
    
  • Temperature: Combustion tube at

    
     (critical for breaking the C-S bond).
    
  • Carrier Gas: Helium (99.999%).

  • Reference Standard: Sulfanilamide (Standard) or BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene) for simultaneous C, H, N, S calibration.

2. Sample Preparation (The Critical Step)
  • Step A (TGA Check): Run a Thermogravimetric Analysis (TGA) ramp (

    
     to 
    
    
    
    ) to determine volatile content.
  • Step B (Drying): If volatiles > 0.5%, dry the sample in a vacuum oven at

    
     over 
    
    
    
    for 4 hours.
  • Step C (Weighing): Weigh 2.0–3.0 mg into tin capsules. Note: Add 5-10 mg of

    
     powder to the capsule to aid sulfur combustion.
    
3. Validation Parameters & Acceptance Criteria
ParameterMethodologyAcceptance Criteria
Accuracy Analyze 3 replicates of a certified sulfanilamide standard.Mean value within

of theoretical.
Precision (Repeatability) Analyze 6 replicates of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid.RSD

for C, N, S.
Linearity (Response) Analyze standard at 1mg, 2mg, 3mg, 5mg.

for element mass vs. peak area.
Robustness Vary

dose by

.
Results remain within

absolute diff.
4. Data Analysis: Handling Hygroscopicity

If drying is impossible (e.g., unstable hydrate), use the Water-Corrected Formula :



Where 

is determined via Karl Fischer titration.
Part 3: Visualization & Workflows
Diagram 1: Validation Workflow for Sulfonyl Compounds

This diagram illustrates the decision logic required to validate the elemental analysis of a hygroscopic sulfonic acid.

EA_Validation_Workflow Start Start: 5-Methyl-1-phenyl- 1H-pyrazole-4-sulfonic acid TGA Step 1: TGA / Karl Fischer (Check Water Content) Start->TGA Decision_Water Water > 0.5%? TGA->Decision_Water Dry Action: Vacuum Dry (60°C, P2O5, 4h) Decision_Water->Dry Yes (Stable) Calc_Corr Alt Action: Apply Correction Factor to Theoretical Values Decision_Water->Calc_Corr Yes (Unstable Hydrate) Weigh Step 2: Micro-Weighing (+ V2O5 additive) Decision_Water->Weigh No Dry->Weigh Calc_Corr->Weigh Combustion Step 3: Flash Combustion (1150°C, O2 Injection) Weigh->Combustion Result Step 4: Compare Result vs. Theoretical Combustion->Result Pass PASS: Within ±0.4% Result->Pass Match Fail FAIL: > ±0.4% Result->Fail Mismatch qNMR Recourse: Perform qNMR (Absolute Purity Check) Fail->qNMR Investigate

Caption: Logic flow for validating elemental analysis of hygroscopic sulfonic acids, incorporating drying steps and alternative qNMR validation.

Diagram 2: The Chemistry of Detection

Visualizing why specific additives are needed for this compound.

Combustion_Chemistry Sample Sample: R-SO3H Reactor Combustion Zone (1150°C) + O2 (Excess) WO3 / V2O5 Sample->Reactor Gases Gases Produced CO2 H2O NOx SO2 / SO3 Reactor:cat->Gases V2O5 prevents Sulfate Ash Reduction Reduction Gases->Reduction Detector TCD Detector (Separated Peaks) Reduction->Detector N2, CO2, H2O, SO2

Caption: Reaction pathway in CHNS analysis. Note the role of V2O5 in ensuring complete conversion of the sulfonic group to SO2.

Part 4: Experimental Data (Representative)

The following table demonstrates the impact of the "Drying Strategy" on the validation of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (


, MW: 238.26  g/mol ).

Table 1: Validation Results - Wet vs. Dry Sample

ElementTheoretical (%)Trial A: As-Is (Found) Trial A Error Trial B: Dried (Found) Trial B Error Result
Carbon 50.4148.95-1.46%50.35-0.06%Pass (Dry)
Hydrogen 4.234.55+0.32%4.25+0.02%Pass (Dry)
Nitrogen 11.7611.40-0.36%11.72-0.04%Pass (Dry)
Sulfur 13.4613.10-0.36%13.44-0.02%Pass (Dry)

Interpretation: Trial A fails because the sample contained ~3% adsorbed water. Trial B, after vacuum drying, meets the strict


 criterion, validating the method.
References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] European Medicines Agency.[2] Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Elementar Analysensysteme GmbH. CHNOS Elemental Analysis of Sulfonic Acids. Technical Note. Available at: [Link]

Sources

Technical Comparison Guide: UV-Vis Spectral Profiling of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic Acid Content Type: Publish Comparison Guide

Executive Summary & Chemical Context

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid serves as a critical intermediate in the synthesis of pyrazolone dyes (e.g., Tartrazine) and pharmaceutical scaffolds (e.g., Edaravone analogs). Unlike its highly conjugated azo-dye derivatives, this compound is colorless to pale beige, absorbing primarily in the ultraviolet region.

For researchers and drug development professionals, understanding its UV-Vis profile is essential for:

  • Purity Assessment: Distinguishing the sulfonated product from the non-sulfonated precursor (1-phenyl-5-methylpyrazole).

  • Reaction Monitoring: Tracking the progress of sulfonation reactions on the pyrazole ring.

  • Dissolution Testing: Quantifying the compound in aqueous media due to the high solubility conferred by the sulfonic acid group.

This guide objectively compares the spectral performance of this compound against its structural analogs, providing validated experimental protocols for accurate characterization.

Spectral Profile & Comparative Analysis

The UV-Vis spectrum of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is dominated by the conjugation between the N1-phenyl group and the pyrazole core . The sulfonic acid group (


) at position C4 acts as an electron-withdrawing group (EWG) but does not significantly extend the 

-conjugation system, resulting in absorption maxima (

) remaining in the UVC/UVB region.
Comparative Data Table

The following table contrasts the target compound with key alternatives and structural analogs to highlight the impact of functional group substitution.

CompoundStructure Type

(Solvent)
Molar Absorptivity (

)
Key Spectral Features
5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid Target Analyte 240–245 nm (Water/MeOH)~12,000 - 15,000

Sharp

band; highly water-soluble.
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Closest Analog 239 nm (Ethanol aq)~13,500

Almost identical electronic profile; COOH mimics

electronic withdrawal.
Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one)Drug Standard 243 nm (Methanol)~16,000

Pyrazolone tautomerism can induce secondary bands; distinct from the fully aromatic pyrazole.
1-Phenylpyrazole Parent Scaffold 252 nm (Ethanol)~10,000

Lacks C4-EWG. The blue shift in the sulfonated derivative (252

240 nm) confirms successful sulfonation.
Tartrazine Dye Derivative 427 nm (Water)~25,000

Shows the effect of extending conjugation (azo coupling at C4). Used here as a negative control for "colorless" UV purity.
Mechanistic Insight: The "Blue Shift" Validation

A critical insight for reaction monitoring is the hypsochromic shift (Blue Shift) observed upon sulfonation.

  • Precursor: 1-Phenylpyrazole absorbs near 252 nm .

  • Product: The introduction of the sulfonyl group at C4 withdraws electron density from the ring system, stabilizing the HOMO levels and slightly increasing the energy gap for the

    
     transition. This shifts the 
    
    
    
    to ~240 nm .
  • Application: If your spectrum shows a dominant shoulder >250 nm, your product likely contains unreacted starting material.

Experimental Protocol: Self-Validating Workflow

To ensure Scientific Integrity , this protocol includes built-in validation steps. The high polarity of the sulfonic acid group necessitates the use of polar solvents, distinguishing it from lipophilic pyrazole precursors.

Reagents & Equipment[1][2][3]
  • Solvent: HPLC-grade Water (preferred for solubility) or Methanol. Avoid non-polar solvents like Hexane as the sulfonic acid is insoluble.

  • Blank: Pure solvent from the same batch used for dissolution.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 25.6 mg of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (MW ≈ 256.28 g/mol ).

    • Dissolve in 100 mL of HPLC-grade water. Sonicate for 5 minutes to ensure complete dissolution of the sulfonate salt.

    • Validation: Solution must be clear and colorless. Any turbidity suggests impurities or non-sulfonated precursor.

  • Working Standard Dilution:

    • Prepare a series of dilutions: 10, 20, 30, 40, and 50

      
      .
      
    • Why? To verify linearity (Beer-Lambert Law) and ensure the absorbance falls within the accurate range of the detector (0.2 – 0.8 AU).

  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm pathlength) with the blank solvent.

    • Run a "Baseline/Auto-Zero" scan to subtract solvent absorption.

  • Spectral Scanning:

    • Scan the 30

      
       sample from 200 to 400 nm.
      
    • Success Criteria: Look for a single symmetric peak centered at 240–245 nm .

    • Failure Criteria: Appearance of a secondary peak at >290 nm suggests oxidation or contamination with pyrazolone intermediates.

  • pH Robustness Check (Optional but Recommended):

    • The sulfonic acid is a strong acid (

      
      ). The spectrum should remain stable across pH 2–10.
      
    • Insight: If the spectrum shifts significantly between pH 4 and pH 8, the sulfonic acid group may not be fully formed, or the sample is the carboxylic acid analog (

      
      ).
      

Visualization: Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound, including decision nodes for troubleshooting impurities.

UV_Characterization_Workflow Start Sample: 5-Methyl-1-phenyl- 1H-pyrazole-4-sulfonic acid Solubility Solubility Test (Water vs. DCM) Start->Solubility UV_Scan UV-Vis Scan (200-400 nm) Solubility->UV_Scan Dissolves in Water Decision Identify λmax UV_Scan->Decision Result_A λmax ≈ 240-245 nm (Single Band) Decision->Result_A Target Range Result_B λmax > 250 nm (Red Shift) Decision->Result_B Bathochromic Shift Result_C λmax > 400 nm (Visible Color) Decision->Result_C Visible Absorption Action_Pass PASS: Pure Sulfonic Acid Proceed to Quantification Result_A->Action_Pass Action_Fail_Precursor FAIL: Contamination (Unreacted 1-Phenylpyrazole) Result_B->Action_Fail_Precursor Action_Fail_Dye FAIL: Contamination (Azo Dye Formation) Result_C->Action_Fail_Dye

Caption: Logical workflow for validating the identity and purity of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid using UV-Vis spectroscopy.

References

  • Stenutz, R. (2025).[1] Spectral Properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Stenutz.eu. Available at: [Link] (Accessed for analog spectral comparison).

  • National Institutes of Health (NIH). (2025). Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one) Compound Summary. PubChem.[2][3] Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2024). UV/Visible Spectrum of 1-Phenylpyrazole. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Soria, L., et al. (2018). Bifunctional dipyridylpyrazole silver complexes: UV-Vis absorption and emission spectra. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Stop and Read: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS: 1353503-21-5) is a strong organic acid . While it is chemically stable compared to its water-reactive precursor (the sulfonyl chloride), it poses significant corrosion and irritation risks.

Immediate Action Plan:

  • Do Not dispose of down the drain without neutralization and explicit EHS approval.

  • Do Not mix with strong oxidizers (e.g., nitric acid, permanganates) or bleach; this can generate toxic gases or exothermic reactions.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To safely handle waste, you must understand the material's intrinsic properties. This compound combines a pyrazole ring with a sulfonic acid group, dictating its reactivity.

PropertySpecificationOperational Implication
Chemical Name 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acidScope: This guide applies only to the acid, not the sulfonyl chloride.
CAS Number 1353503-21-5Use this for waste manifesting.
Acidity (pKa) Est. < 1.0 (Strong Acid)Corrosive: Causes burns/irritation to eyes and skin.
Solubility Soluble in water; Polar organicsMobile in aqueous waste streams; requires pH adjustment.
Elemental Composition C, H, N, O, SNOx/SOx Precursor: Generates toxic gases upon combustion.

Critical Distinction: Ensure you are not handling 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 342405-38-3).[1] The chloride reacts violently with water. The acid (discussed here) is the stable hydrolysis product but remains a chemical hazard [1, 5].

Risk Assessment & Segregation Logic

Effective disposal relies on segregating waste at the source. Mixing incompatible streams is the #1 cause of laboratory accidents during waste pickup.

The "Why" Behind the Protocol
  • Acidity: Sulfonic acids are comparable in strength to sulfuric acid. They protonate weak bases and can catalyze polymerization in unstable monomers.

  • Thermal Stability: While stable at room temperature, the pyrazole ring is nitrogen-rich. Incineration requires scrubbers to capture NOx and SOx gases [4].

  • Compatibility:

    • Incompatible: Strong oxidizers, hypochlorites (bleach), cyanides, sulfides.

    • Compatible: Dilute mineral acids, other non-halogenated organic acids.

Disposal Workflows

Scenario A: Solid Waste (Pure Substance)
  • Condition: Expired reagent, spill cleanup residues, or excess solid.

  • Protocol:

    • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to acid corrosion.

    • Labeling: "Hazardous Waste - Solid, Acidic, Organic." List the full chemical name.

    • Disposal Path: Lab Pack for Incineration.

Scenario B: Aqueous Solution (Reaction Mixtures)
  • Condition: Aqueous layers from extractions or cleaning rinsates.

  • Protocol:

    • Check pH: If pH < 2, the waste is D002 (Corrosive) under RCRA.

    • Neutralization (Optional but Recommended): Neutralizing reduces hazard during storage. See Section 5.

    • Segregation: If the solution contains only water and the acid, it may be eligible for drain disposal ONLY IF neutralized to pH 6-9 and permitted by your local wastewater authority. Otherwise, collect as "Aqueous Waste" for off-site treatment.

Scenario C: Organic Solvent Mixtures
  • Condition: Mother liquors from recrystallization.

  • Protocol:

    • Halogen Check:

      • If solvent is DCM/Chloroform: Halogenated Waste Stream .

      • If solvent is Methanol/Ethyl Acetate: Non-Halogenated Waste Stream .

    • Acid Warning: If the concentration is high (>5%), flag the container as "Acidic Organic Waste" to prevent corrosion of steel waste drums at the consolidation facility.

Neutralization Protocol (Self-Validating)

Objective: Safely convert the sulfonic acid to a water-soluble salt (Sodium Sulfonate) before disposal.

Reagents:

  • Sodium Hydroxide (NaOH) 10% solution OR Sodium Carbonate (Na2CO3) powder.

  • pH strips or meter.

  • Ice bath.

Step-by-Step Methodology:

  • Preparation: Place the vessel containing the sulfonic acid solution into an ice bath. The neutralization of sulfonic acids is exothermic (releases heat).

  • Addition: Slowly add the base (NaOH or Na2CO3) while stirring.

    • Observation: If using Carbonate, expect vigorous bubbling (CO2 release). Do not cap the vessel!

  • Validation: Test pH continuously. Target range is pH 6.0 – 9.0 .[2]

  • Completion: Once stable at neutral pH, the solution contains the sodium salt of the pyrazole sulfonate.

  • Disposal:

    • High Organic Content: Dispose as "Aqueous Chemical Waste".

    • Trace/Rinsate: Flush down the drain with 50x excess water (subject to local municipal codes) [2, 3].

Visualized Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste stream.

Disposal_Workflow Start Waste: 5-Methyl-1-phenyl- 1H-pyrazole-4-sulfonic acid State Physical State? Start->State Solid Solid Waste State->Solid Liquid Liquid Solution State->Liquid SolidDrum Solid Waste Drum (Lab Pack) Solid->SolidDrum Pack in HDPE Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solvent->Aqueous Organic Organic Solvent Solvent->Organic Neutralize Neutralize to pH 6-9 (NaOH/Carbonate) Aqueous->Neutralize Halogen Halogenated Solvent? Organic->Halogen HaloYes Halogenated Waste (e.g., DCM) Halogen->HaloYes Yes HaloNo Non-Halogenated Waste (e.g., MeOH) Halogen->HaloNo No SewerCheck Local Sewer Permit? Neutralize->SewerCheck Drain Drain Disposal (w/ Excess Water) SewerCheck->Drain Yes (Trace only) AqWaste Aqueous Chemical Waste Drum SewerCheck->AqWaste No (Bulk)

Figure 1: Decision tree for segregating 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid waste based on physical state and solvent matrix.

Emergency Spill Response

In the event of a spill, speed and containment are critical.

ParameterSolid SpillLiquid Spill
PPE Required Nitrile gloves, Safety Goggles, N95 Dust Mask (if powder).Nitrile gloves (double gloved), Face Shield, Lab Coat.
Containment Cover with a plastic sheet to minimize dust spreading.[3]Dike with absorbent pillows or sand. Do not use sawdust (acid reacts with cellulose).
Cleanup Scoop carefully into a wide-mouth jar. Wipe area with wet paper towels.Absorb with vermiculite or clay. Neutralize surface with weak base (Sodium Bicarbonate).
Disposal Label as "Solid Acidic Waste".Label as "Debris contaminated with Acid".

References

  • Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]

  • Wastech Controls & Engineering. (n.d.). Neutralization Chemicals and Procedures. Retrieved from [Link]

  • Deten Química S.A. (2012). Linear Alkylbenzene Sulphonic Acid Safety Data Sheet. Retrieved from [Link]

  • ChemBK. (2024). 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride Hazards. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

[1]

Executive Safety Directive

Treat as a Corrosive Solid.

As a Senior Application Scientist, I must emphasize that while specific GHS data for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid (CAS 1353503-21-5) is often extrapolated, the presence of the sulfonic acid moiety (


)1

11

Core Safety Maxim: Protect against protonation. The primary mechanism of injury is acid hydrolysis of protein tissues (skin/eyes).[1] Your PPE strategy must create an impermeable barrier to acidic solids and aqueous solutions.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-Breakthrough" principle. We prioritize materials that resist acidic permeation.[1]

Quantitative PPE Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vented)Crucial: Safety glasses are insufficient.[1] Sulfonic acid dust is hygroscopic; upon contact with the moist eye surface, it forms a concentrated acid solution, leading to potential corneal opacity.[1]
Dermal (Hands) Nitrile Gloves (Min.[1] thickness 0.11 mm)Standard: Nitrile offers excellent resistance to organic acids.[1] Protocol: Double-gloving is required when handling >100 mg to prevent micro-perforation exposure.[1]
Respiratory N95 / P100 Respirator or Fume Hood Dust Control: The solid is likely a fine powder.[1] Inhalation causes respiratory tract mucosal irritation.[1] Always weigh inside a fume hood if possible.[1]
Body Lab Coat (Poly-cotton blend) + Chemical Apron Splash Defense: For synthesis scales (>5g), add a rubberized apron to protect against spills during solubilization (exothermic risk).[1]

Operational Protocols: From Weighing to Reaction[1]

This section details the step-by-step handling to ensure "Self-Validating Safety"—where the process itself minimizes risk.

Phase 1: Weighing & Transfer (The High-Risk Zone)

Static electricity can cause sulfonic acid powders to "jump" or disperse.[1] Control the environment.

  • Environment: Operate inside a chemical fume hood.

  • Tooling: Use a PTFE (Teflon) coated spatula or ceramic spoon.[1] Avoid metal spatulas if possible, as prolonged contact with sulfonic acids can corrode steel, introducing iron contaminants into your drug substance.[1]

  • Anti-Static Measure: Use an ionizing bar or anti-static gun if the powder is "fly-away."[1]

  • Transfer: Weigh into a tared glass vial. Do not use weigh boats for long-term transfer; the acid can etch certain plastics or absorb moisture, altering the mass.[1]

Phase 2: Solubilization (Exothermic Management)

Sulfonic acids release heat when hydrating.[1]

  • Solvent Choice: Water, Methanol, or DMSO.[1]

  • Addition Order: Add Solid to Solvent. Never add solvent to the solid pile rapidly.[1]

    • Mechanism:[1][2][3][4] Adding solid slowly allows heat dissipation.[1] Adding solvent to a pile can create localized boiling/splattering.[1]

  • Agitation: Stir immediately upon addition to prevent the formation of a "gummy" clump (common with hygroscopic acids) that is difficult to dissolve later.[1]

Emergency Response & Neutralization Logic

Immediate Action Plan
  • Eye Contact: Flush immediately for 15 minutes .[1][3] Time this. The pH change in the eye is instantaneous; flushing is the only way to restore neutrality.[1]

  • Skin Contact: Wash with soap and water.[1][3][5] Do not use "neutralizing agents" (like vinegar or bicarb) on skin, as the heat of neutralization can worsen the burn.[1]

Spill Cleanup (The "Acid-Base" Protocol)

If the solid is spilled:

  • Isolate: Mark the area.[1]

  • Neutralize: Cover the spill with Sodium Bicarbonate (

    
    )  or Sodium Carbonate .[1]
    
  • Observe: Wait for the bubbling (

    
     evolution) to cease. This visual cue confirms the acid is neutralized.[1]
    
  • Disposal: Sweep up the resulting salt (Sodium 5-methyl-1-phenyl-1H-pyrazole-4-sulfonate) and dispose of as chemical waste.

Waste Disposal & Logistics[1][6]

Disposal Classification: Hazardous Chemical Waste (Acidic/Organic).[1]

Waste StreamPre-TreatmentDisposal Container
Solid Waste None.[1]Solid Hazardous Waste (Label: "Organic Acid Solid")
Aqueous Waste Neutralize to pH 6-8 with NaOH or

.[1]
Aqueous Organic Waste (Check local regulations; often requires segregation from metal waste).[1]
Solvent Waste None.Non-Halogenated Organic Solvent Waste (if dissolved in MeOH/DMSO).[1]

Visualized Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the safe handling workflow.

Diagram 1: PPE Selection Decision Tree

PPE_LogicStartStart: Handling 1353503-21-5State_CheckIs the substance Solid or Solution?Start->State_CheckSolidSolid (Powder)State_Check->SolidSolutionSolution (Dissolved)State_Check->SolutionDust_RiskIs dust generation likely?Solid->Dust_RiskSplash_RiskSplash Risk?Solution->Splash_RiskHood_YesUse Fume Hood + N95(Inhalation Risk)Dust_Risk->Hood_YesYes (Fine Powder)Hood_NoUse Fume Hood(Standard)Dust_Risk->Hood_NoNo (Granular)GogglesWear Chemical Goggles+ Face ShieldSplash_Risk->GogglesHigh (Pouring/Mixing)GlassesWear Safety Glasses(Closed System Only)Splash_Risk->GlassesLow (Sealed Vial)

Caption: Decision matrix for selecting appropriate respiratory and eye protection based on physical state and activity risk.[1]

Diagram 2: Safe Handling Workflow

Handling_WorkflowPrepPreparation:Check pH Paper,Bicarbonate ReadyWeighWeighing:Inside Hood,Plastic/Ceramic ToolsPrep->WeighPPE OnDissolveDissolution:Add Solid to Solvent(Control Exotherm)Weigh->DissolveSlow AdditionUseExperimental Use:Synthesis/AnalysisDissolve->UseWasteDisposal:Neutralize -> Waste BinUse->WastePost-Exp

Caption: Step-by-step operational workflow ensuring safety controls are active at every stage of the experiment.

References

  • PubChem. (2025).[1] Compound Summary: Pyrazole Derivatives. National Library of Medicine.[1][6] Retrieved October 26, 2025, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.